2-(3-Phenyl-thioureido)-butyric acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(phenylcarbamothioylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-2-9(10(14)15)13-11(16)12-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,14,15)(H2,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMNONSSGXKLRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=S)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-(3-Phenyl-thioureido)-butyric acid
[1]
Executive Summary
This technical guide details the synthesis of 2-(3-Phenyl-thioureido)-butyric acid (also known as N-phenyl-N'-(1-carboxypropyl)thiourea or PTC-2-aminobutyric acid).[1] This compound represents the stable thiourea intermediate formed during the coupling phase of the Edman degradation process before cyclization occurs.
The synthesis exploits the nucleophilic addition of the
Target Audience: Medicinal Chemists, Organic Synthesis Researchers, and Biochemists.
Retrosynthetic Analysis & Pathway Design
The strategic disconnection of the target molecule reveals two commercially available precursors: Phenyl isothiocyanate (PITC) and 2-Aminobutyric acid .
Retrosynthesis Diagram
Figure 1: Retrosynthetic breakdown showing the convergence of PITC and 2-aminobutyric acid.
Reaction Mechanism
The synthesis proceeds via a nucleophilic addition mechanism. The non-bonded electron pair on the nitrogen of the amino acid attacks the central electrophilic carbon of the isothiocyanate group (
Mechanistic Pathway[2]
-
Activation: The amino acid is dissolved in a basic buffer (pH 8.0–9.0) to ensure the amino group is deprotonated (
) and nucleophilic. -
Addition: The amine attacks the isothiocyanate carbon.
-
Proton Transfer: A rapid proton transfer from the nitrogen to the sulfur/nitrogen system stabilizes the thiourea linkage.
Critical Control Point: The reaction must remain basic. Under acidic conditions and heat, the sulfur atom nucleophilically attacks the carbonyl carbon of the acid group, expelling water and forming the cyclic Phenylthiohydantoin (PTH) ring.
Figure 2: Forward reaction pathway highlighting the divergence between the desired acid and the cyclic byproduct.
Experimental Protocol
This protocol is adapted from standard procedures for synthesizing Phenylthiocarbamyl (PTC) amino acids [1, 2].[1]
Reagents & Materials
| Reagent | Role | Purity/Grade |
| 2-Aminobutyric acid | Substrate | >98% (HPLC) |
| Phenyl isothiocyanate (PITC) | Electrophile | >99% (ReagentPlus) |
| Pyridine | Solvent/Base | Anhydrous |
| Sodium Hydroxide (1N) | pH Adjustment | Standard Solution |
| Benzene or Heptane | Wash Solvent | ACS Grade |
| Hydrochloric Acid (1N) | Precipitation | Standard Solution |
Step-by-Step Synthesis Workflow
Step 1: Solubilization and Coupling
-
In a 100 mL round-bottom flask, dissolve 1.03 g (10 mmol) of 2-aminobutyric acid in 25 mL of 50% aqueous pyridine . Alternatively, use 10 mL of 1N NaOH if avoiding pyridine, though pyridine often prevents side reactions.
-
Ensure the pH is adjusted to approximately 8.5–9.0 .[1]
-
Add 1.5 g (11 mmol) of Phenyl isothiocyanate (PITC) dropwise while stirring vigorously.
-
Reaction Conditions: Stir the mixture at 40°C for 1 hour , or at room temperature for 3–4 hours. The mixture should become homogeneous as the reaction proceeds.
Step 2: Impurity Removal (Extraction)
-
Dilute the reaction mixture with 20 mL of water.
-
Transfer to a separatory funnel.
-
Extract twice with 15 mL of benzene or heptane .
-
Purpose: This removes unreacted PITC and non-polar byproducts.[1] The target product (as a salt) remains in the aqueous phase.
-
-
Discard the organic (upper) layer.[1]
Step 3: Isolation and Precipitation
-
Cool the aqueous layer to 0–4°C in an ice bath.
-
Carefully acidify the solution with 1N HCl dropwise with stirring.
-
Monitor pH; stop when pH reaches 2.0–3.0 .
-
Caution: Do not heat or leave in strong acid for extended periods to prevent cyclization to the hydantoin.
-
-
The product, This compound , will precipitate as a white to off-white solid.[1]
-
Filter the precipitate using a Büchner funnel and wash with cold water.[1]
Step 4: Purification
-
Recrystallize the crude solid from aqueous ethanol (1:1) .
-
Dry in a vacuum desiccator over
.
Characterization & Quality Control
Verify the identity of the synthesized compound using the following parameters.
Physical Properties
-
Appearance: White crystalline powder.[1]
-
Melting Point: Expected range 145–148°C (Decomposition).[1] Note: If MP is >160°C, suspect cyclization to PTH derivative.
-
Solubility: Soluble in ethanol, dilute alkali; sparingly soluble in cold water; insoluble in non-polar solvents.
Spectroscopic Data (Expected)
| Technique | Signal/Peak | Assignment |
| IR ( | 3200–3400 | N-H Stretch (Broad) |
| 1700–1720 | C=O[1] Stretch (Carboxylic Acid) | |
| 1150–1200 | C=S Stretch (Thiourea characteristic) | |
| Methyl group ( | ||
| Methylene group ( | ||
| Alpha-proton ( | ||
| Phenyl aromatic protons | ||
| Thiourea | ||
| Carboxylic acid |
Safety & Handling
-
Phenyl isothiocyanate (PITC): Highly toxic and a lachrymator. Handle only in a fume hood. Avoid inhalation and skin contact.[1]
-
Pyridine: Flammable and noxious.[1] Use in a well-ventilated area.[1]
-
Waste Disposal: All aqueous waste containing thiourea derivatives must be treated as hazardous chemical waste.[1]
References
-
Edman, P. (1950).[1] Method for determination of the amino acid sequence in peptides.[2] Acta Chemica Scandinavica, 4, 283-293. Link
-
Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74. Link
-
Russo, R., et al. (2021).[3] In vivo bioavailability and in vitro toxicological evaluation of the new butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide.[1][3] Biomedicine & Pharmacotherapy, 137, 111385.[3] Link
-
Badiceanu, C. D., et al. (2025).[4] Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains.[1][5] MDPI, 12(3), 45. Link[1]
2-(3-Phenyl-thioureido)-butyric acid chemical properties
An In-depth Technical Guide to the Synthesis and Predicted Chemical Properties of 2-(3-Phenyl-thioureido)-butyric acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, and predicted chemical and spectroscopic properties of this compound. As a potentially novel compound, direct experimental data is not extensively available in the public domain. Therefore, this document serves as a predictive and methodological resource, grounded in the established chemistry of N-phenylthiourea derivatives and amino acids. It is designed to enable researchers to synthesize, purify, and characterize this molecule. The guide details a robust synthetic protocol, predicts key spectroscopic data (FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry) based on analogous structures, and discusses potential applications informed by the known biological activities of related compounds.
Introduction: The Significance of Phenylthiourea-Amino Acid Conjugates
Thiourea derivatives are a versatile class of organic compounds with the general structure (R¹R²N)(R³R⁴N)C=S.[1] The replacement of the oxygen atom in urea with a sulfur atom leads to distinct chemical properties and a broad spectrum of biological activities.[2] Phenylthiourea and its derivatives, in particular, have garnered significant interest due to their applications in various fields, including their roles as enzyme inhibitors, and their use in analytical chemistry.[3][4]
The conjugation of phenylthiourea moieties to amino acids creates a unique class of molecules known as phenylthiocarbamyl (PTC) amino acids. These derivatives are historically significant in protein chemistry, most notably in Edman degradation for sequencing peptides and proteins.[5] Beyond their analytical utility, the incorporation of the thiourea group can impart a range of biological activities to the parent amino acid, including antimicrobial, antifungal, and anticancer properties.[6][7]
This guide focuses on a specific, yet underexplored, member of this family: this compound. This molecule combines the structural features of 2-aminobutyric acid with the phenylthiourea functional group. Given the lack of specific literature on this compound, this document provides a scientifically-grounded framework for its synthesis and characterization, empowering researchers to explore its potential.
Synthesis and Purification
The most direct and widely adopted method for the synthesis of N-aryl-N'-alkylthiourea derivatives is the reaction of an amine with an isothiocyanate. In the case of this compound, this involves the nucleophilic addition of the amino group of 2-aminobutyric acid to the electrophilic carbon of phenyl isothiocyanate.
Synthetic Workflow
The proposed synthetic pathway is a one-step reaction followed by purification. The reaction is typically carried out in a polar aprotic solvent, such as acetone or acetonitrile, often in the presence of a mild base to deprotonate the amino acid, enhancing its nucleophilicity.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2-Aminobutyric acid (1.0 eq)
-
Phenyl isothiocyanate (1.0 eq)
-
Anhydrous Acetone
-
Triethylamine (1.1 eq)
-
1 M Hydrochloric Acid
-
Distilled Water
-
Ethanol/Water mixture for recrystallization
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-aminobutyric acid in a mixture of water and acetone. Add triethylamine to the solution to act as a base and solubilizing agent.
-
Addition of Isothiocyanate: To the stirred solution, add phenyl isothiocyanate dropwise at room temperature. The reaction is typically exothermic.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Reduce the volume of the solvent under reduced pressure.
-
Add water to the residue and cool the flask in an ice bath.
-
Acidify the aqueous solution by slow addition of 1 M HCl with constant stirring until the pH is approximately 2-3. This protonates the carboxylate, causing the product to precipitate.
-
-
Isolation: Collect the resulting solid precipitate by vacuum filtration and wash with cold distilled water to remove any inorganic salts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound as a crystalline solid.
Physicochemical and Spectroscopic Properties (Predicted)
The following properties are predicted based on the known characteristics of its constituent functional groups and data from analogous molecules.
Predicted Physicochemical Data
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₄N₂O₂S |
| Molecular Weight | 238.31 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Acetone, Ethanol) and aqueous base; sparingly soluble in water. |
| Melting Point | Expected to be a solid with a defined melting point, likely in the range of 140-180 °C, characteristic of similar thiourea derivatives. |
Predicted Spectroscopic Data
The FTIR spectrum is expected to show characteristic peaks for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3200-3400 | N-H stretching | Thiourea (N-H) |
| 2800-3000 | O-H stretching | Carboxylic Acid (O-H) |
| ~1700 | C=O stretching | Carboxylic Acid (C=O) |
| ~1600 | C=C stretching | Aromatic Ring |
| ~1540 | N-H bending | Thiourea (N-H) |
| ~1300-1350 | C-N stretching | Thiourea (C-N) |
| ~1200-1250 | C=S stretching | Thiourea (C=S) |
These predictions are based on typical values for N-acyl thiourea derivatives.[2]
The proton NMR spectrum will provide key information about the structure. Predicted chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are as follows:
-
δ 9.5-10.5 (br s, 1H): Carboxylic acid proton (-COOH).
-
δ 9.0-9.5 (s, 1H): Phenyl-NH proton.
-
δ 7.8-8.2 (d, 1H): Butyric acid α-NH proton.
-
δ 7.1-7.6 (m, 5H): Aromatic protons of the phenyl ring.
-
δ 4.2-4.5 (m, 1H): α-proton on the butyric acid chain (-CH-COOH).
-
δ 1.6-1.9 (m, 2H): Methylene protons (-CH₂-) of the ethyl group.
-
δ 0.9-1.1 (t, 3H): Methyl protons (-CH₃) of the ethyl group.
The carbon NMR spectrum will complement the ¹H-NMR data. Predicted chemical shifts (in ppm) in DMSO-d₆:
-
δ ~180: Thiourea carbonyl-like carbon (C=S).
-
δ ~175: Carboxylic acid carbonyl carbon (C=O).
-
δ ~138-140: Aromatic C-ipso (attached to N).
-
δ ~122-129: Aromatic carbons (CH).
-
δ ~55-60: α-carbon of the butyric acid chain.
-
δ ~25-30: Methylene carbon (-CH₂-) of the ethyl group.
-
δ ~10-15: Methyl carbon (-CH₃) of the ethyl group.
In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment in negative mode, the expected molecular ion peak would be [M-H]⁻ at m/z 237.3. In positive mode, [M+H]⁺ would be observed at m/z 239.3. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the thiourea linkage.
Potential Applications and Future Directions
While the specific biological activity of this compound is uncharacterized, the known pharmacology of related compounds allows for informed speculation on its potential applications.
-
Antimicrobial Agents: Many thiourea derivatives exhibit significant antibacterial and antifungal properties.[6] The combination of the lipophilic phenyl group and the hydrogen-bonding capabilities of the thiourea and carboxylic acid moieties could facilitate interactions with microbial targets.
-
Enzyme Inhibition: Phenylthiourea itself is a known inhibitor of enzymes like phenoloxidase and tyrosinase.[3] The butyric acid side chain could be tailored to target the active sites of specific enzymes, such as proteases or kinases.
-
Corrosion Inhibition: Phenylthiourea derivatives have been investigated as effective corrosion inhibitors for metals in acidic environments.[4]
-
Drug Development Intermediate: This molecule could serve as a versatile building block for the synthesis of more complex pharmaceutical agents, where the thiourea or carboxylic acid groups can be further functionalized.
Future research should focus on the synthesis and full experimental characterization of this compound. Subsequent screening for various biological activities would be a logical next step to validate its potential in the fields of medicinal chemistry and materials science.
Caption: Relationship between structure and potential applications.
Conclusion
This compound represents an intriguing, yet uncharacterized, molecule at the intersection of amino acid and thiourea chemistry. This technical guide provides the necessary foundational knowledge for its synthesis and a robust prediction of its chemical properties. By offering a detailed synthetic protocol and expected spectroscopic signatures, it is intended to lower the barrier to entry for researchers wishing to investigate this compound. The potential for this molecule and its future derivatives in medicinal and materials science is significant, warranting further experimental exploration.
References
- Cohen, S. A., & Strydom, D. J. (1988). Amino acid analysis utilizing phenylisothiocyanate derivatives. Analytical Biochemistry, 174(1), 1-16.
-
ResearchGate. (n.d.). Phenylthiourea. Retrieved from [Link]
- Stryer, L. (1995). Biochemistry (4th ed.). W. H. Freeman.
-
Raza, M. A., et al. (2021). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Bulletin of the Chemical Society of Ethiopia, 35(3), 587-599. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]
-
Jambi, S. M. S. (2019). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research, 12(3), 177-187. Retrieved from [Link]
-
Mathur, N., et al. (2018). Synthesis, Characterization and Biological Analysis of Some Novel Complexes of Phenyl Thiourea Derivatives with Copper. Open Chemistry Journal, 5, 1-10. Retrieved from [Link]
-
MDPI. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7149. Retrieved from [Link]
-
PubMed. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. International Journal of Molecular Sciences, 23(24), 15694. Retrieved from [Link]
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- 5. Evaluation of aminolysis of anilinothiazolinones to phenylthiocarbamoyl amino acid methyl amides as an alternative conversion method in protein sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Investigating Thioureido-Butyric Acid Derivatives as Modulators of Zinc-Dependent Metalloenzymes
Preamble: Structuring the Inquiry
The therapeutic potential of a chemical scaffold is not merely a function of its structure, but of the specific molecular questions we ask of it. The thioureido-butyric acid framework presents a compelling case study in rational drug design. It combines two moieties of significant pharmacological interest: the butyric acid backbone, a known short-chain fatty acid with established epigenetic activity, and the thiourea group, a versatile functional group recognized for its ability to form powerful hydrogen bonds and coordinate with metal ions.
This guide eschews a conventional template. Instead, it is structured to mirror the logical progression of a target identification and validation campaign. We begin with the most mechanistically plausible hypotheses derived from the scaffold's constituent parts and proceed through the rigorous experimental workflows required to test these hypotheses. Our focus will be on two primary, mechanistically-related enzyme families: Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs). For both, the central catalytic role of a zinc ion provides a critical point of potential therapeutic intervention for our scaffold.
Part 1: The Primary Hypothesis - Targeting Histone Deacetylases (HDACs)
The Rationale: A Tale of Two Moieties
The hypothesis that thioureido-butyric acid derivatives target HDACs is built on a strong foundation of established pharmacology. Butyric acid itself is a well-documented, albeit weak, inhibitor of Class I and IIa HDACs[1][2][3]. These enzymes remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression. Inhibition of HDACs restores acetylation, "opening" the chromatin and reactivating the expression of critical genes, such as tumor suppressors[1]. This makes HDAC inhibition a validated strategy in oncology[4][5].
The canonical pharmacophore model for an HDAC inhibitor (HDACi) consists of three parts:
-
A Zinc-Binding Group (ZBG) that coordinates with the catalytic Zn²⁺ ion in the enzyme's active site.
-
A Linker region (or "spacer") that occupies the channel leading to the active site.
-
A Cap group that interacts with the protein surface at the rim of the active site.
Herein lies the synergy of the thioureido-butyric acid scaffold. The butyric acid portion serves as a natural linker. The innovative hypothesis is that the acyl thiourea functionality can serve as a novel ZBG [6]. The sulfur and nitrogen atoms of the thiourea group are capable of coordinating with metal ions, presenting a distinct chemical approach compared to traditional ZBGs like hydroxamic acids[6][7].
The Mechanism: Re-engineering the Epigenetic Landscape
Inhibition of HDACs by a thioureido-butyric acid derivative is postulated to block the enzyme's catalytic activity. This prevents the removal of acetyl groups from histone tails. The resulting state of histone hyperacetylation neutralizes the positive charge of lysine residues, weakening their interaction with the negatively charged DNA backbone. This leads to a more relaxed chromatin structure (euchromatin), making gene promoters accessible to transcription factors and triggering the expression of previously silenced genes. This cascade can induce cellular responses such as cell cycle arrest, differentiation, and apoptosis, which are highly desirable in cancer therapy[1][8].
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(3-Phenyl-thioureido)-butyric acid
Abstract
This technical guide provides a comprehensive framework for the structural elucidation and characterization of 2-(3-Phenyl-thioureido)-butyric acid, a molecule of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the rationale behind the integration of multiple spectroscopic techniques is not merely procedural but foundational to ensuring data integrity and confirming molecular identity. This document outlines the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The synergy of these methods provides a self-validating system for analysis, crucial for regulatory submission and further research.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering both a conceptual overview and actionable experimental protocols.
Introduction: The 'Why' Behind the Analysis
This compound belongs to the thiourea class of compounds, which are recognized for their diverse biological activities, including potential antimicrobial and antipathogenic properties.[3] The structural integrity and purity of this molecule are paramount for its potential therapeutic applications. Spectroscopic analysis is the cornerstone of chemical characterization, providing an empirical fingerprint of the molecule's structure and functional groups.[2] A multi-faceted approach, combining several spectroscopic techniques, is essential for unambiguous structural confirmation.[1] This guide will walk through the logical application of these techniques, explaining the causality behind each experimental choice.
Molecular Structure Overview
Before delving into the spectroscopic data, it is crucial to understand the key structural features of this compound. The molecule comprises a phenyl ring, a thiourea linkage (-NH-C(S)-NH-), a butyric acid chain with a chiral center at the alpha-carbon, and a terminal carboxylic acid group. Each of these components will produce characteristic signals in the various spectra, and our task is to identify and interpret them.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).[4] For our target molecule, we will use a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the compound and contains a deuterium signal for locking the magnetic field frequency. The use of an internal standard like tetramethylsilane (TMS) provides a zero point for the chemical shift scale.[5][6]
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum will reveal the number of different types of protons, their relative numbers, their electronic environment, and the number of neighboring protons.
Expected ¹H NMR Signals:
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |
| Thiourea (-NH-) | 9.0 - 10.0 | Broad Singlet | 2H | The NH protons of the thiourea group are deshielded due to the electronegativity of the nitrogen and sulfur atoms. Their signals can be broad due to quadrupole effects and exchange.[7] |
| Aromatic (Phenyl, -C₆H₅) | 7.1 - 7.5 | Multiplet | 5H | Protons on the phenyl ring will appear in the aromatic region. The exact shifts and splitting patterns depend on the substitution.[7] |
| Alpha-Proton (-CH-) | 4.0 - 4.5 | Multiplet | 1H | The proton on the chiral carbon is adjacent to the electron-withdrawing thioureido and carboxylic acid groups, causing a downfield shift. |
| Methylene Protons (-CH₂-) | 1.8 - 2.2 | Multiplet | 2H | These protons are part of the butyric acid chain. |
| Methyl Protons (-CH₃) | 0.9 - 1.2 | Triplet | 3H | The terminal methyl group will appear as a triplet due to coupling with the adjacent methylene group. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Signals:
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Thiocarbonyl (-C=S) | 175 - 185 | The thiocarbonyl carbon is significantly deshielded and appears far downfield.[5] |
| Carbonyl (-C=O) | 170 - 180 | The carboxylic acid carbonyl carbon is also highly deshielded.[8] |
| Aromatic (Phenyl, -C₆H₅) | 120 - 140 | The six carbons of the phenyl ring will produce signals in this region. |
| Alpha-Carbon (-CH-) | 50 - 60 | The chiral carbon atom. |
| Methylene Carbon (-CH₂-) | 20 - 40 | The methylene carbon of the butyric acid chain.[8] |
| Methyl Carbon (-CH₃) | 10 - 20 | The terminal methyl carbon.[8] |
Note: These are approximate chemical shift ranges.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]
Characteristic FT-IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode | Rationale & Insights |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching | The broadness of this peak is a classic indicator of hydrogen bonding in the carboxylic acid dimer. |
| N-H (Thiourea) | 3100 - 3400 | Stretching | The presence of sharp to moderately broad peaks in this region suggests the N-H bonds of the thiourea moiety.[9][10] |
| C-H (Aromatic) | 3000 - 3100 | Stretching | Indicates the presence of the phenyl group. |
| C-H (Aliphatic) | 2850 - 3000 | Stretching | Corresponds to the C-H bonds of the butyric acid chain. |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching | A strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid. |
| C=C (Aromatic) | 1450 - 1600 | Stretching | These absorptions confirm the presence of the aromatic ring. |
| C=S (Thiourea) | 1000 - 1250 & 700-800 | Stretching | The C=S bond is weaker than a C=O bond, so it absorbs at a lower frequency. It often couples with other vibrations, making a definitive assignment challenging without computational support.[9][10][11] |
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about conjugated systems and electronic transitions within the molecule.[12] For this compound, the primary chromophores are the phenyl ring and the thiourea group.
Expected UV-Vis Absorption Maxima (λmax):
-
~200-220 nm: Attributed to π → π* transitions within the phenyl ring.
-
~240-280 nm: Likely due to n → π* transitions of the thiourea group and π → π* transitions of the conjugated system.[13] The exact position can be sensitive to the solvent environment.[13]
The presence of these absorption bands helps to confirm the presence of the aromatic and thiourea moieties.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the molecular weight of the compound and information about its structure through fragmentation patterns.[1] Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Expected Mass Spectrometric Data:
-
Molecular Ion Peak [M+H]⁺: The expected exact mass of the protonated molecule (C₁₁H₁₄N₂O₂S) is a key piece of data for confirming the molecular formula.
-
Fragmentation Pattern: The molecule is expected to fragment in predictable ways. Common fragmentation pathways for phenylthiourea derivatives can involve cleavage of the thiourea bonds or fragmentation of the butyric acid side chain.[14] Analysis of these fragment ions can further corroborate the proposed structure.
Integrated Spectroscopic Workflow
The power of this analytical approach lies in the integration of data from all techniques. No single method is sufficient for unambiguous identification. The following diagram illustrates the logical workflow for the analysis.
Caption: Integrated workflow for the spectroscopic analysis of the target compound.
Experimental Protocols
The following are generalized, step-by-step protocols. Instrument-specific parameters should be optimized by the operator.[15]
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H spectrum. Calibrate the chemical shift scale using the TMS signal.
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank.
-
Sample Measurement: Place the sample cuvette in the spectrophotometer and scan across the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Scan the desired mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.
-
Tandem MS (MS/MS): For structural confirmation, isolate the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.[16]
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. By integrating data from NMR, FT-IR, UV-Vis, and Mass Spectrometry, a high-confidence structural assignment can be achieved. This guide provides the foundational principles and practical steps for researchers to successfully characterize this and similar molecules, ensuring the scientific rigor required in drug discovery and development.
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Chayah, M., Camacho, M. E., Carrión, M. D., & Gallo, M. A. (2016). (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase. Magnetic Resonance in Chemistry, 54(10), 793-799. Retrieved February 19, 2026, from [Link]
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- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023, April 25). MDPI.
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- UV-Vis absorbance of Schreiner's thiourea 3a (6 × 10 −5 M) in MeOH,... (n.d.). ResearchGate.
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A Comprehensive In-Vitro Evaluation of 2-(3-Phenyl-thioureido)-butyric acid: A Guide for Preclinical Research
Foreword
The quest for novel therapeutic agents is a cornerstone of modern medicine. Among the myriad of chemical scaffolds explored, thiourea derivatives have consistently demonstrated a remarkable breadth of biological activities.[1][2][3] Their structural versatility allows for fine-tuning of their physicochemical properties, leading to compounds with potential applications as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][3] This guide focuses on a specific, novel compound, 2-(3-Phenyl-thioureido)-butyric acid, and outlines a comprehensive strategy for its preliminary in-vitro evaluation. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for further preclinical development.
Synthesis and Characterization
The synthesis of N-aroyl/acyl thiourea derivatives is a well-established process in synthetic chemistry. A common route involves the reaction of an acyl chloride with a thiocyanate salt to form an in-situ acyl isothiocyanate, which is then reacted with an amino acid.[4] In the case of this compound, a plausible synthetic pathway would involve the reaction of benzoyl chloride with ammonium thiocyanate to generate benzoyl isothiocyanate, followed by a nucleophilic addition of 2-aminobutyric acid.
General Synthetic Workflow
Caption: General synthesis of this compound.
Following synthesis, rigorous characterization using techniques such as elemental analysis, Fourier Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is imperative to confirm the structure and purity of the final compound.[4]
A Tiered Approach to In-Vitro Evaluation
A systematic, tiered approach is recommended to efficiently screen for biological activity and elucidate the potential mechanism of action of this compound. This strategy allows for go/no-go decisions at each stage, optimizing resource allocation.
In-Vitro Evaluation Workflow
Caption: Tiered workflow for in-vitro evaluation.
Tier 1: Primary Screening
The initial screening aims to identify any significant biological activity of the compound.
Thiourea derivatives have shown promise as antimicrobial agents.[3][4] Therefore, a primary screen for antibacterial and antifungal activity is a logical starting point.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [5]
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from an agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the culture at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Incubate the plate at the appropriate temperature for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.
-
It is crucial to assess the general cytotoxicity of the compound to understand its therapeutic window. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]
Protocol: MTT Cytotoxicity Assay [5]
-
Cell Culture:
-
Seed a suitable cell line (e.g., Vero, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Data Analysis:
-
Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
-
Tier 2: Mechanism of Action Studies
The results from Tier 1 will guide the subsequent investigations.
If the compound exhibits significant antibacterial activity, investigating its effect on key bacterial enzymes is a logical next step. For instance, the β-ketoacyl-acyl carrier protein synthase III (FabH) is a crucial enzyme in the mycolic acid pathway of Mycobacterium tuberculosis and a potential drug target.[7] Molecular docking studies can also be employed to predict interactions with target enzymes.[7]
Thiourea derivatives have demonstrated notable anticancer activity.[2][3][8] If the compound shows higher cytotoxicity towards cancer cell lines compared to normal cell lines, further investigation into its anticancer properties is warranted. This could include:
-
Screening against a panel of cancer cell lines: To determine the spectrum of activity.
-
Apoptosis assays: (e.g., Annexin V/PI staining) to determine if the compound induces programmed cell death.
-
Cell cycle analysis: To investigate if the compound causes cell cycle arrest at a specific phase.
Butyric acid and its derivatives are known for their immunomodulatory effects, often acting as histone deacetylase (HDAC) inhibitors.[9][10] If this compound shows biological activity (e.g., antimicrobial) at concentrations that are not cytotoxic, it would be valuable to explore its anti-inflammatory potential.
Protocol: In-Vitro Model of Mucosal Inflammation [11][12]
-
Co-culture System:
-
Establish a co-culture of intestinal epithelial cells (e.g., Caco-2) and immune cells (e.g., dendritic cells or macrophages).
-
-
Induction of Inflammation:
-
Stimulate the co-culture with an inflammatory agent (e.g., lipopolysaccharide, LPS).
-
-
Compound Treatment:
-
Treat the stimulated co-culture with various concentrations of this compound.
-
-
Cytokine Profiling:
-
Measure the levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-8) and anti-inflammatory (e.g., IL-10) cytokines in the cell culture supernatant using ELISA or multiplex assays.[9][10] A reduction in pro-inflammatory cytokines and/or an increase in anti-inflammatory cytokines would suggest anti-inflammatory activity.
-
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical Primary Screening Results for this compound
| Assay Type | Test Organism/Cell Line | Result (MIC or IC₅₀ in µM) |
| Antibacterial | Staphylococcus aureus | 25 |
| Antibacterial | Escherichia coli | >100 |
| Antifungal | Candida albicans | 50 |
| Cytotoxicity | Vero Cells | 85 |
| Cytotoxicity | A549 (Lung Cancer) | 30 |
Interpretation of Hypothetical Data:
The hypothetical data in Table 1 suggests that the compound has moderate antibacterial activity against Gram-positive bacteria and some antifungal activity. Interestingly, it shows selective cytotoxicity towards the A549 lung cancer cell line compared to the normal Vero cell line. This would warrant further investigation into its potential as an anticancer agent, as outlined in Tier 2.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the preliminary in-vitro evaluation of this compound. The tiered approach ensures a logical progression from broad screening to more focused mechanistic studies. Based on the initial findings, further research could involve in-vivo studies in animal models to assess efficacy and safety, as well as medicinal chemistry efforts to optimize the compound's structure for improved potency and selectivity. The versatility of the thiourea scaffold suggests that this compound could be a promising starting point for the development of a new therapeutic agent.[13][14][15]
References
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview.
- Visikol. (2023, May 23). The Importance of In Vitro Assays.
- WuXi AppTec. (2024, March 7). Innovations in Drug Development: The Increased Utility of In Vitro Testing.
- Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery.
- Chemical and antibacterial data of synthesized thioureido derivatives. (2019, October 16). PMC.
- Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.). ResearchGate.
- Butyrate interacts with the effects of 2'FL and 3FL to modulate in vitro ovalbumin-induced immune activation, and 2'FL lowers mucosal mast cell activation in a preclinical model for hen's egg allergy. (n.d.). PMC.
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025, April 14). MDPI.
- Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. (n.d.). Pharmacy Education.
- Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI.
- Synthesis and In Vitro Anticancer Activity of Novel 2-((3-thioureido)carbonyl) phenyl Acetate Derivatives. (2025, August 6). ResearchGate.
- The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. (2025, September 29). PMC.
- Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health. (n.d.). MetwareBio.
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The Thiourea Scaffold in Oncology: From Rational Design to Mechanistic Validation
Executive Summary
The thiourea moiety (
This technical guide provides a rigorous framework for researchers exploring thiourea derivatives. It moves beyond basic synthesis, integrating Structure-Activity Relationship (SAR) logic with validated biological protocols to accelerate the transition from "hit" to "lead."
The Pharmacophore: Chemical Basis of Action
The anticancer potency of thiourea stems from its electronic and structural properties. The sulfur atom, being a soft nucleophile, allows for specific interactions that oxygen (in urea) cannot achieve.
Key Chemical Attributes[1][2][3][4][5][6][7][8][9][10][11][12]
-
Hydrogen Bonding: The two -NH protons serve as H-bond donors, critical for binding to the active sites of kinases (e.g., the hinge region of EGFR).
-
Metal Chelation: The thione (
) sulfur can coordinate with metal ions, specifically Zinc ( ) in the active site of Carbonic Anhydrases or Copper ( ) in tyrosinase. -
Bioisosterism: Thiourea is a stable bioisostere of urea but possesses higher lipophilicity, enhancing membrane permeability and cellular uptake.
Target Landscape & Signaling Pathways[13]
Thiourea derivatives are rarely mono-target agents. They function as "dirty drugs" (poly-pharmacology) in a beneficial sense, hitting multiple oncogenic pathways simultaneously.
Primary Mechanisms
-
EGFR/VEGFR Inhibition: Hybrid thioureas (e.g., Quinazoline-Thiourea) compete with ATP. The thiourea linker often occupies the ribose-binding pocket or extends into the solvent-accessible region, forming H-bonds with residues like Met793 and Pro794 .
-
Carbonic Anhydrase (CA) IX Inhibition: CA-IX is overexpressed in hypoxic tumors.[2] Sulfonyl-thioureas bind the
ion, disrupting pH regulation and leading to intracellular acidification and apoptosis. -
Cell Cycle Arrest: Many derivatives induce arrest at the
phase by inhibiting tubulin polymerization or the phase via kinase inhibition.
Visualization: Mechanistic Pathways
The following diagram illustrates the multi-targeted action of thiourea derivatives leading to apoptosis.
Figure 1: Multi-target mechanism of action for thiourea derivatives inducing cancer cell death.
Rational Drug Design (SAR)
To maximize potency, synthesis must be guided by Structure-Activity Relationships (SAR). Random synthesis yields poor results; targeted modification yields leads.
| Structural Region | Modification Strategy | Biological Impact |
| N1-Substituent | Electron-Withdrawing Groups (EWG) (e.g., | Increases acidity of the NH proton, strengthening H-bonds with receptor targets. 3,4-dichloro and 4-trifluoromethyl substitutions often yield IC50 < 5 µM. |
| Linker | Hybridization (e.g., Coumarin, Quinoline, Benzothiazole). | Enhances specificity.[4] Coumarin-thioureas show high selectivity for CA-IX; Quinazoline-thioureas target EGFR. |
| N3-Substituent | Bulky Lipophilic Groups (e.g., Cyclohexyl, Naphthyl). | Improves hydrophobic interactions within the enzyme pocket and enhances membrane permeability. |
Technical Workflow: Synthesis & Screening[5][9][10][16]
The following workflow describes the standard pipeline for developing these agents, ensuring self-validation at every step.
Figure 2: Iterative workflow for the development of thiourea-based anticancer agents.
Validated Experimental Protocols
Protocol A: General Synthesis of N,N'-Disubstituted Thioureas
Principle: Nucleophilic addition of a primary amine to an isothiocyanate.[5][6] This method is preferred over the thiophosgene method due to safety and higher yields.
Reagents:
-
Substituted Aniline / Amine (1.0 eq)
-
Aryl Isothiocyanate (1.1 eq)
-
Solvent: Ethanol (absolute) or Dichloromethane (DCM)
-
Catalyst: Triethylamine (
) (optional, if amine is a salt)
Step-by-Step:
-
Preparation: Dissolve 1.0 mmol of the amine in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.1 mmol of the appropriate isothiocyanate dropwise at room temperature.
-
Note: If the reaction is exothermic, cool on ice during addition to prevent side products.
-
-
Reaction: Reflux the mixture for 3–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).
-
Endpoint: Disappearance of the starting amine spot.
-
-
Work-up: Cool the reaction mixture to room temperature. The thiourea product often precipitates out.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DMF to achieve analytical purity (>95% required for bioassays).
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Principle: Assessment of cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.
Critical Parameters:
-
Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).
-
Control: Doxorubicin or Cisplatin (Positive Control), DMSO (Vehicle Control).
Step-by-Step:
-
Seeding: Seed cancer cells (
cells/well) in 96-well plates and incubate for 24h at 37°C, 5% . -
Treatment: Dissolve thiourea derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium.
-
Constraint: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.
-
-
Incubation: Treat cells for 48h or 72h.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate
using non-linear regression analysis (GraphPad Prism).
References
-
Biointerface Research in Applied Chemistry . (2025).[4] Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Link
-
Malaysian Journal of Analytical Sciences . (2022). Recent Development on the Synthesis of Thiourea Derivatives and Effect of Substituents on the Anticancer Activity. Link
-
ACS Omega . (2022).[7] Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. Link
-
International Journal of Molecular Sciences . (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Link
-
ChemMedChem . (2021). Coumarin-Thiourea Hybrids Show Potent Carbonic Anhydrase IX and XIII Inhibitory Action. Link
Sources
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- 7. researchgate.net [researchgate.net]
In Silico Profiling of 2-(3-Phenyl-thioureido)-butyric Acid: From Quantum Mechanics to Molecular Dynamics
Topic: Theoretical Modeling of 2-(3-Phenyl-thioureido)-butyric Acid Interactions Content Type: In-depth Technical Guide Audience: Researchers, Computational Chemists, Drug Discovery Scientists
Executive Summary
This technical guide establishes a rigorous theoretical framework for modeling This compound (PTBA) . PTBA is a hybrid pharmacophore combining a phenyl-thiourea moiety (a known chelator of metalloenzyme active sites) with a butyric acid tail (a short-chain fatty acid associated with HDAC inhibition).
This guide focuses on its primary potential therapeutic mechanism: inhibition of Urease (EC 3.5.1.5) , a nickel-dependent metalloenzyme critical for Helicobacter pylori survival. We provide a step-by-step protocol for characterizing PTBA using Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations.
Part 1: Molecular Architecture & Quantum Mechanical Profiling
Before receptor interaction can be modeled, the ligand’s electronic landscape must be defined. Thiourea derivatives exhibit thione-thiol tautomerism, which critically dictates their metal-coordination capability.
Density Functional Theory (DFT) Protocol
Objective: Determine the stable conformer and reactive sites (nucleophilic/electrophilic) for Ni²⁺ coordination.
Methodology:
-
Software: Gaussian 16 / ORCA.
-
Functional/Basis Set: B3LYP/6-311++G(d,p) .
-
Rationale: The B3LYP hybrid functional provides a balanced assessment of exchange-correlation energy for organic molecules. The 6-311++G(d,p) basis set includes diffuse functions essential for accurately modeling the sulfur atom’s lone pairs and the carboxylic acid’s anionic state.
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (
) to mimic the physiological environment.
Tautomeric Analysis
Thioureas exist in equilibrium between the thione form (
-
Protocol: Optimize both tautomers. Calculate the Boltzmann distribution based on Gibbs Free Energy (
). -
Expectation: The thione form is typically more stable in neutral solution, but the thiolate anion often drives metal coordination.
-
Key Descriptor: Molecular Electrostatic Potential (MEP) map.
-
Target: Look for maximum negative potential (
) regions around the Sulfur (thiourea) and Carbonyl Oxygen (butyric acid). These are the "warheads" for docking.
-
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Localized on the sulfur atom and phenyl ring. High HOMO energy indicates strong electron-donating capacity (crucial for chelating Ni²⁺).
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the amide linkage, susceptible to nucleophilic attack.
-
Global Reactivity Descriptors:
-
Chemical Hardness (
): . A lower implies higher polarizability and easier binding to the enzyme active site.
-
Part 2: Pharmacophore Modeling & Target Identification
The Target: Helicobacter pylori Urease
Urease contains a bi-nuclear nickel center (
-
Mechanism of Action: PTBA acts as a suicide substrate or competitive inhibitor . The thiourea sulfur displaces the water molecule bridging the Ni²⁺ ions, arresting the hydrolysis of urea.
-
PDB Selection: 1E9Y (H. pylori urease) or 4H9M (Jack bean urease as a surrogate).
Visualization of the Interaction Pathway
The following diagram illustrates the theoretical mechanism of action and the computational workflow to validate it.
Figure 1: Computational workflow for characterizing the binding mechanism of PTBA against Urease.
Part 3: Molecular Docking Protocol
Receptor Preparation
-
Retrieval: Download PDB ID 1E9Y from the RCSB Protein Data Bank.
-
Cleaning: Remove solvent molecules (HOH) except the bridging water between Ni²⁺ ions (optional, depending on whether you simulate displacement or interaction).
-
Protonation: Use H++ server or Schrödinger PrepWizard to assign protonation states at pH 7.4.
-
Critical Step: Ensure Histidine residues coordinating Nickel (His136, His138, His246, His272) are correctly protonated (usually N
or N tautomers) to maintain metal coordination.
-
Ligand Preparation
-
Import the DFT-optimized geometry of PTBA.
-
Assign Gasteiger partial charges.
-
Define rotatable bonds: Focus on the butyric acid chain (
) and the thiourea linkages ( ).
Grid Generation & Docking
-
Software: AutoDock Vina or GOLD.
-
Grid Center: Centered on the midpoint between the two Ni²⁺ ions.
-
Grid Size:
Å (sufficient to cover the active site and the mobile flap). -
Constraints:
-
Apply a distance constraint (2.0–2.5 Å) between the Thiourea Sulfur and Ni²⁺ to bias the search toward metal coordination (if using GOLD).
-
If using Vina, rely on the scoring function but manually inspect top poses for Ni-S proximity.
-
Interaction Analysis Criteria
Evaluate the top 10 poses based on:
-
Binding Affinity:
kcal/mol. -
Metal Coordination: Distance
Å. -
Hydrogen Bonding: Interaction between the butyric acid carboxylate and Arg336 or Ala167 (flap residues).
-
Pi-Stacking: Phenyl ring interaction with His136.
Part 4: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify the stability of the PTBA-Urease complex over time.
System Setup
-
Engine: GROMACS 2024 or AMBER22.
-
Force Field:
-
Protein: CHARMM36m or AMBER ff14SB.
-
Ligand (PTBA): CGenFF (CHARMM) or GAFF2 (AMBER).
-
Metal Ions: Use 12-6-4 LJ-type nonbonded model for Ni²⁺ to prevent the ions from drifting or behaving unphysically. Standard 12-6 potentials often fail for transition metals.
-
Simulation Protocol
-
Solvation: TIP3P water model, cubic box with 10 Å buffer.
-
Neutralization: Add
or ions to neutralize the system. -
Minimization: Steepest descent (50,000 steps) to remove steric clashes.
-
Equilibration:
-
NVT: 100 ps at 300 K (V-rescale thermostat).
-
NPT: 100 ps at 1 bar (Parrinello-Rahman barostat).
-
-
Production Run: 100 ns, 2 fs time step.
Analysis Metrics
Summarize the trajectory data using the following structure:
| Metric | Definition | Success Criteria |
| RMSD (Ligand) | Root Mean Square Deviation of ligand atoms. | Plateau < 2.0 Å after equilibration. |
| RMSF (Protein) | Root Mean Square Fluctuation of residues. | Active site residues (His, Asp) should remain rigid (< 1.0 Å). |
| H-Bond Lifetime | % of time specific H-bonds exist. | > 60% occupancy for key interactions (e.g., with Arg336). |
| Gyration Radius | Compactness of the protein. | No significant expansion compared to Apo protein. |
Part 5: ADMET Prediction (In Silico)
Drug development requires "drug-like" properties. Use SwissADME or pkCSM to predict:
-
Lipinski’s Rule of 5:
-
MW < 500 Da (PTBA
236 Da). -
LogP < 5 (PTBA predicted
2.5). -
H-bond donors < 5.
-
H-bond acceptors < 10.[1]
-
-
Toxicity:
-
AMES Toxicity: Thioureas can be mutagenic; check for structural alerts.
-
hERG Inhibition: Risk of cardiotoxicity.
-
References
-
Saeed, A. et al. (2014). "Synthesis, characterization and urease inhibitory activity of some novel thiourea derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Amtul, Z. et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry.
-
Mazzei, L. et al. (2020). "The structure of the urease-urea complex reveals the mechanism of a specific enzymatic reaction." Scientific Reports.
-
Trott, O. & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.
-
Daina, A. et al. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.
Sources
IUPAC name 2-[(phenylcarbamothioyl)amino]butanoic acid properties
Topic: IUPAC name 2-[(phenylcarbamothioyl)amino]butanoic acid properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Synthesis, Physicochemical Properties, and Applications in Proteomics & Medicinal Chemistry
Executive Summary
The compound 2-[(phenylcarbamothioyl)amino]butanoic acid , commonly referred to as
Structurally, it consists of a 2-aminobutanoic acid backbone modified at the nitrogen by a phenylcarbamothioyl group. Its primary significance lies in Edman degradation , where it represents the stable thiourea intermediate formed prior to cyclization into the phenylthiohydantoin (PTH) derivative. Beyond proteomics, the phenylthiourea motif exhibits documented bioactivity, serving as a pharmacophore for anticonvulsant agents and metal-chelating ligands.
This guide provides a comprehensive analysis of the compound’s synthesis, stability, spectral characteristics, and experimental protocols for its generation and utilization.
Chemical Identity & Structural Analysis[1][2]
| Property | Detail |
| IUPAC Name | 2-[(Phenylcarbamothioyl)amino]butanoic acid |
| Common Synonyms | PTC-alpha-aminobutyric acid; |
| Molecular Formula | |
| Molecular Weight | 238.31 g/mol |
| Core Scaffold | Alpha-aminobutyric acid (AABA) |
| Functional Group | Phenylthiourea ( |
| Chirality | Contains one chiral center at C2.[1] Exists as ( |
Structural Logic: The molecule features a lipophilic phenyl ring connected via a thiourea bridge to a hydrophilic carboxylic acid tail. This amphiphilic nature dictates its solubility profile and interaction with biological targets. The thiocarbonyl sulfur is a soft nucleophile, capable of metal chelation and facilitating the cyclization reaction essential for protein sequencing.
Synthesis & Reaction Mechanisms
The synthesis of PTC-AABA is the first step of the Edman degradation process. It involves the nucleophilic addition of the alpha-amino group of 2-aminobutyric acid to the electrophilic carbon of phenyl isothiocyanate (PITC).
3.1 Synthesis Protocol (Coupling)
Reagents: 2-Aminobutyric acid, Phenyl isothiocyanate (PITC), Pyridine/Water or Trimethylamine buffer (pH 8–9).
Mechanism:
-
Nucleophilic Attack: The unprotonated amino group of 2-aminobutyric acid attacks the central carbon of the isothiocyanate group (
). -
Proton Transfer: A rapid proton transfer stabilizes the resulting thiourea linkage, yielding the PTC-amino acid.
3.2 Cyclization (Acid-Catalyzed)
Under acidic conditions (e.g., anhydrous TFA), PTC-AABA undergoes intramolecular cyclization. The sulfur atom attacks the carbonyl carbon of the carboxylic acid, expelling water to form the anilinothiazolinone (ATZ) derivative, which subsequently rearranges to the stable Phenylthiohydantoin (PTH) form in aqueous acid.
3.3 Visualization: Synthesis & Cyclization Pathway
Figure 1: The reaction pathway transforming 2-aminobutyric acid into its PTC derivative, and subsequent cyclization to PTH.
Physicochemical Properties[1][2][3]
| Parameter | Characteristic | Implications |
| Solubility | Soluble in alkaline aqueous solutions, pyridine, and polar organic solvents (ethanol, acetonitrile). Low solubility in acidic water. | Requires pH > 8 for efficient synthesis. Can be extracted into ethyl acetate from acidified aqueous solutions. |
| UV Absorbance | The thiocarbonyl chromophore allows UV detection, critical for HPLC analysis in sequencing. | |
| Stability | Stable at neutral/alkaline pH. Labile in strong acid (cyclizes). | Must be stored in dry, neutral conditions or frozen to prevent premature cyclization or desulfurization. |
| pKa | Carboxyl: ~3.5–4.0. | Exists as an anion at physiological pH. |
| LogP | Estimated ~1.5–2.[1]0. | Moderately lipophilic due to the phenyl ring, facilitating membrane permeability in biological assays. |
Applications
5.1 Proteomics: Edman Degradation Standard
PTC-AABA serves as an analytical standard for identifying 2-aminobutyric acid residues in peptides.
-
Role: In automated sequencers, the retention time of the PTC (or converted PTH) derivative is compared against standards to identify the N-terminal amino acid.
-
Significance: 2-aminobutyric acid is a non-proteinogenic amino acid often used as an internal standard or found in modified peptides (e.g., ophthalmic acid biosynthesis).
5.2 Medicinal Chemistry: Anticonvulsant & Antimicrobial Scaffolds
The phenylthiourea moiety is a privileged structure in drug design.
-
Anticonvulsant Activity: Phenylthioureido derivatives of amino acids have demonstrated protection against maximal electroshock (MES) seizures in rodent models. The structural similarity to phenytoin and thiohydantoins suggests a mechanism involving sodium channel modulation.
-
Metal Chelation: The sulfur atom allows coordination with transition metals (Cu, Zn), giving these compounds potential as metallo-enzyme inhibitors or imaging agents.
Experimental Protocol: Synthesis of PTC-AABA
Objective: Preparation of 2-[(phenylcarbamothioyl)amino]butanoic acid for use as an analytical standard.
Materials:
-
2-Aminobutyric acid (10 mmol)
-
Phenyl isothiocyanate (11 mmol)
-
Pyridine/Water (1:1 v/v)
-
Hydrochloric acid (1 N)
Procedure:
-
Dissolution: Dissolve 1.03 g (10 mmol) of 2-aminobutyric acid in 20 mL of 1:1 pyridine/water. Adjust pH to 9.0 with dilute NaOH if necessary.
-
Coupling: Add 1.3 mL (11 mmol) of phenyl isothiocyanate dropwise with vigorous stirring.
-
Incubation: Heat the mixture to 50°C for 30–60 minutes. The solution should become homogenous as the reaction proceeds.
-
Work-up:
-
Wash the reaction mixture with benzene or heptane (2 x 10 mL) to remove excess PITC and byproducts (diphenylthiourea).
-
Acidify the aqueous phase carefully with 1 N HCl to pH ~2–3. The PTC-acid may precipitate or form an oil.
-
Extract with ethyl acetate (3 x 15 mL).
-
-
Purification: Dry the organic layer over anhydrous
, filter, and evaporate. Recrystallize from ethanol/water if a solid is obtained. -
Characterization: Confirm identity via UV spectroscopy (
nm) and HPLC retention time matching.
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. Link
-
IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1984). Nomenclature and Symbolism for Amino Acids and Peptides. European Journal of Biochemistry, 138, 9-37. Link
-
Khodair, A. I., et al. (2001). Synthesis and anticonvulsant activity of N,N-phthaloyl derivatives of central nervous system inhibitory amino acids. Archiv der Pharmazie, 334(10), 323-328. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6657, Alpha-Aminobutyric Acid. Link
- Smith, J. B., & McReynolds, L. (1995). Advanced Organic Chemistry of Amino Acids. Springer-Verlag. (General reference for PTC-amino acid properties).
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis and Characterization of 2-(3-Phenyl-thioureido)-butyric acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a comprehensive experimental protocol for the synthesis, purification, and characterization of 2-(3-Phenyl-thioureido)-butyric acid. This guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. The protocol herein is designed to be a self-validating system, with detailed explanations of the underlying chemical principles and causality behind each experimental step. All procedures are grounded in established chemical literature and are accompanied by detailed characterization methodologies to ensure the identity and purity of the final compound.
Introduction and Scientific Context
Thiourea derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The incorporation of a thiourea moiety into a molecule can enhance its lipophilicity and ability to form hydrogen bonds, which are crucial for interactions with biological targets. The target molecule, this compound, is a derivative of butyric acid, a short-chain fatty acid known to play a role in various physiological processes and has been investigated for its therapeutic potential.[3][4] Prodrugs and derivatives of butyric acid are being explored to improve its pharmacokinetic profile.[5][6] This protocol details the synthesis of a novel butyric acid derivative incorporating a phenylthiourea group, a scaffold with potential for further pharmacological evaluation.
The synthetic strategy is based on the well-established reaction between an isothiocyanate and a primary amine.[7][8] Specifically, this protocol describes the nucleophilic addition of the amino group of 2-aminobutyric acid to the electrophilic carbon of phenyl isothiocyanate.
Reaction Scheme and Mechanism
The synthesis of this compound proceeds via the reaction of 2-aminobutyric acid with phenyl isothiocyanate in the presence of a mild base.
Caption: Flowchart of the synthesis and purification process.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobutyric acid (1.03 g, 10.0 mmol) and acetonitrile (50 mL).
-
Basification: Add triethylamine (2.09 mL, 15.0 mmol) to the suspension. Stir the mixture at room temperature until the 2-aminobutyric acid is fully dissolved.
-
Addition of Phenyl Isothiocyanate: Cool the reaction mixture to 0°C in an ice bath. Add phenyl isothiocyanate (1.13 mL, 10.0 mmol) dropwise over a period of 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexanes (1:1) with a few drops of acetic acid. The starting materials and product should be visualized under UV light.
-
Work-up:
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of deionized water.
-
Slowly add 1M hydrochloric acid with stirring until the pH of the solution is between 2 and 3. A white precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the crude product by vacuum filtration, washing the solid with cold deionized water (2 x 20 mL).
-
Dry the crude product in a vacuum oven at 50°C overnight.
-
For further purification, recrystallize the crude product from a mixture of ethyl acetate and hexanes. Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.
-
Collect the pure crystals by vacuum filtration and dry under vacuum.
-
Expected Yield and Physical Properties
-
Expected Yield: 75-85%
-
Appearance: White crystalline solid
-
Molecular Formula: C₁₁H₁₄N₂O₂S
-
Molecular Weight: 238.31 g/mol
Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.7-9.9 (s, 1H): N-H proton of the thiourea group.
-
δ 8.5-8.7 (d, 1H): N-H proton adjacent to the chiral center.
-
δ 7.1-7.5 (m, 5H): Aromatic protons of the phenyl group.
-
δ 4.3-4.5 (m, 1H): C-H proton at the chiral center (position 2).
-
δ 1.6-1.8 (m, 2H): CH₂ protons of the butyric acid chain.
-
δ 0.9 (t, 3H): CH₃ protons of the butyric acid chain.
-
δ 12.0-13.0 (br s, 1H): Carboxylic acid proton.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~181: C=S (thiourea carbonyl).
-
δ ~174: C=O (carboxylic acid).
-
δ ~139: Quaternary aromatic carbon.
-
δ ~128-129: Aromatic C-H carbons.
-
δ ~124-125: Aromatic C-H carbons.
-
δ ~58: Chiral carbon (C-2).
-
δ ~25: CH₂ of the butyric acid chain.
-
δ ~10: CH₃ of the butyric acid chain.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
~3300-3400 cm⁻¹: N-H stretching vibrations.
-
~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~1700 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1500-1600 cm⁻¹: Aromatic C=C stretching.
-
~1300-1400 cm⁻¹: C=S stretching.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): Expected [M-H]⁻ at m/z 237.08.
Safety and Handling Precautions
-
Phenyl isothiocyanate: is toxic and a lachrymator. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethylamine: is flammable and corrosive. Handle in a fume hood and avoid contact with skin and eyes.
-
Hydrochloric acid: is corrosive. Handle with care and wear appropriate PPE.
-
Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Potential Applications and Future Directions
The synthesized this compound can be screened for a variety of biological activities, given the known pharmacological profiles of thiourea and butyric acid derivatives. [2][4]Potential areas of investigation include:
-
Antimicrobial and antifungal activity: The compound can be tested against a panel of pathogenic bacteria and fungi.
-
Anticancer activity: Its cytotoxic effects can be evaluated against various cancer cell lines. [1]* Enzyme inhibition studies: The thiourea moiety is known to interact with various enzymes, making this compound a candidate for enzyme inhibition assays.
Further derivatization of the carboxylic acid group could lead to the development of prodrugs with improved bioavailability and targeted delivery.
References
-
Phenyl Isothiocyanate Reaction with Amino-Terminal Residues - CSIR NET LIFE SCIENCE COACHING - Let's Talk Academy. (2025, March 17). Retrieved February 19, 2026, from [Link]
-
Reaction of Phenyl Isocyanate and Phenyl Isothiocyanate with the Ge(100)-2 × 1 Surface. (2025, August 6). The Journal of Physical Chemistry C. Retrieved February 19, 2026, from [Link]
-
Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. (n.d.). Reaction Chemistry & Engineering. Retrieved February 19, 2026, from [Link]
- Esters of n-butyric acid and their use as drugs. (1989). Google Patents.
-
2-(3-Benzoylthioureido)-3-phenylpropanoic acid. (2009). Acta Crystallographica Section E: Structure Reports Online. Retrieved February 19, 2026, from [Link]
-
Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2023). Molecules. Retrieved February 19, 2026, from [Link]
-
Prodrugs of butyric acid. Novel derivatives possessing increased aqueous solubility and potential for treating cancer and blood diseases. (2001). European Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]
- Methods of using butyric acid derivatives to protect against hair loss. (1999). Google Patents.
-
Synthesis and In Vitro Anticancer Activity of Novel 2-((3-thioureido)carbonyl) phenyl Acetate Derivatives. (2014). Letters in Drug Design & Discovery. Retrieved February 19, 2026, from [Link]
- Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs. (1991). Google Patents.
-
γ-PHENYLBUTYRIC ACID. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]
-
Butyric acid. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]
-
Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Tributyrin: a prodrug of butyric acid for potential clinical application in differentiation therapy. (1994). Cancer Research. Retrieved February 19, 2026, from [Link]
-
2-Phenylbutyric Acid. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
-
Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. (2025). Molecules. Retrieved February 19, 2026, from [Link]
-
Butyric acid, 2-phenyl-, 3-methylbut-2-yl ester. (n.d.). NIST WebBook. Retrieved February 19, 2026, from [Link]
-
Amino acid analysis utilizing phenylisothiocyanate derivatives. (1986). Journal of Chromatography. Retrieved February 19, 2026, from [Link]
-
What is the mechanism of Gamma-Aminobutyric Acid?. (2024). Patsnap Synapse. Retrieved February 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania | MDPI [mdpi.com]
- 3. Butyric acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Prodrugs of butyric acid. Novel derivatives possessing increased aqueous solubility and potential for treating cancer and blood diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tributyrin: a prodrug of butyric acid for potential clinical application in differentiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Note: NMR and Mass Spectrometry Characterization of 2-(3-Phenyl-thioureido)-butyric acid
Abstract
This application note provides a comprehensive guide to the structural characterization of 2-(3-Phenyl-thioureido)-butyric acid (also known as the phenylthiocarbamyl, or PTC, derivative of 2-aminobutyric acid). This compound is a critical intermediate in the Edman degradation sequencing workflow and serves as a model for non-proteinogenic amino acid derivatives in drug discovery. We detail the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C), and Mass Spectrometry (ESI-MS/MS) fragmentation patterns required for unequivocal identification.
Introduction & Chemical Profile[1][2][3][4][5]
The moiety This compound represents the open-chain thiourea formed when phenyl isothiocyanate (PITC) reacts with the alpha-amino group of 2-aminobutyric acid (AABA). While historically significant as the first intermediate in the Edman degradation cycle (before cyclization to phenylthiohydantoin), this scaffold has gained renewed interest in:
-
Metabolomics: As a stable derivative for separating chiral amino acids via reverse-phase HPLC.
-
Medicinal Chemistry: As a precursor for synthesizing bioactive thiohydantoins and iminothiazolidinones with antiviral properties.
-
Organocatalysis: Thiourea derivatives are potent hydrogen-bonding catalysts.
Chemical Identity[6]
-
IUPAC Name: 2-[(phenylcarbamothioyl)amino]butanoic acid
-
Common Name: PTC-2-aminobutyric acid; N-phenyl-N'-(1-carboxypropyl)thiourea
-
Molecular Formula: C₁₁H₁₄N₂O₂S
-
Molecular Weight: 238.31 g/mol
-
Chirality: The C2 position is chiral (
- or - enantiomers depending on the starting amino acid).
Protocol: Synthesis & Sample Preparation
To ensure spectroscopic accuracy, the compound must be isolated in its open-chain acid form, preventing premature cyclization to the hydantoin (PTH) derivative which occurs under acidic/heat conditions.
Reagents
-
2-Aminobutyric acid (AABA)
-
Triethylamine (TEA) or Pyridine
-
Solvents: Ethanol/Water (1:1), DMSO-d6 (for NMR), Methanol (LC-MS grade).
Step-by-Step Synthesis Workflow
-
Coupling: Dissolve 1.0 eq of 2-aminobutyric acid in 1:1 Ethanol/Water containing 1.2 eq of Triethylamine.
-
Addition: Add 1.1 eq of PITC dropwise while stirring at room temperature (25°C).
-
Reaction: Stir for 2 hours. Monitor by TLC (disappearance of free amine).
-
Workup (Critical):
-
Evaporate ethanol under reduced pressure.
-
Wash the aqueous phase with heptane (removes excess PITC).
-
Carefully acidify the aqueous phase to pH 3.0 with dilute HCl at 0°C (ice bath) to precipitate the PTC-acid.
-
Note: Do not heat or use strong acid, or the molecule will cyclize to 5-ethyl-3-phenyl-2-thioxoimidazolidin-4-one (PTH-AABA).
-
-
Purification: Recrystallize immediately from aqueous ethanol.
NMR Spectroscopy Guide
Thiourea protons are labile and undergo exchange. DMSO-d6 is the mandatory solvent; CDCl₃ often leads to broad, invisible NH signals and solubility issues.
^1H NMR Assignment (500 MHz, DMSO-d6)
The spectrum is characterized by two distinct NH signals (downfield) and the aliphatic butyric acid chain.
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| COOH | 12.0 - 13.0 | Broad Singlet | 1H | Carboxylic acid proton (often invisible if wet). |
| NH-Ph | 9.50 - 10.0 | Singlet (Broad) | 1H | Aniline-like NH, highly deshielded by Phenyl and C=S. |
| NH-CH | 7.90 - 8.20 | Doublet | 1H | Aliphatic NH, couples to Alpha-H ( |
| Ar-H | 7.30 - 7.50 | Multiplet | 2H | Meta-protons of phenyl ring. |
| Ar-H | 7.10 - 7.30 | Multiplet | 3H | Ortho/Para-protons of phenyl ring. |
| 4.60 - 4.90 | Multiplet/Q | 1H | Chiral center. Deshielded by N and COOH. | |
| 1.70 - 1.90 | Multiplet | 2H | Methylene of ethyl group. Diastereotopic nature may split this. | |
| 0.85 - 0.95 | Triplet | 3H | Terminal methyl group ( |
Diagnostic Insight: The key to confirming the open chain structure vs. the cyclic hydantoin is the presence of the COOH peak (if visible) and the distinct chemical shift of the
^{13}C NMR Assignment (125 MHz, DMSO-d6)
| Position | Shift ( | Assignment Logic |
| C=S | 180.5 | Thiocarbonyl carbon. Most deshielded signal. |
| COOH | 173.2 | Carboxylic acid carbonyl. |
| Ar-C (ipso) | 139.0 | Quaternary aromatic carbon attached to N. |
| Ar-C | 129.0, 124.5, 123.0 | Aromatic CH carbons. |
| 58.5 | Chiral center. | |
| 24.8 | Ethyl methylene. | |
| 10.5 | Terminal methyl. |
Mass Spectrometry (ESI-MS/MS)[1][2]
Ionization Mode: Electrospray Ionization (ESI), Positive (+ve) and Negative (-ve) modes.[3][4] Solvent: Methanol + 0.1% Formic Acid.
Primary Ionization
-
Positive Mode: Observed
Da. -
Negative Mode: Observed
Da.
Fragmentation Pathways (MS/MS of m/z 239.1)
The fragmentation of PTC-amino acids is driven by the stability of the phenylthiourea moiety and the tendency to cyclize in the gas phase.
-
Dehydration (Cyclization):
.-
Mechanism: The open chain acid cyclizes in the gas phase to form the protonated Phenylthiohydantoin (PTH) ring. This is often the base peak.
-
-
Aniline Elimination:
.-
Cleavage of the thiourea N-Ph bond.
-
-
Side Chain Loss: Loss of the ethyl group (less common, usually observed in high energy collisions).
-
Phenyl Isothiocyanate Ion:
(Ph-N=C=S) . -
Aniline Fragment:
(Ph-NH ) .
Visualization of Fragmentation Logic[2]
Caption: ESI-MS/MS fragmentation tree for this compound. The dominant pathway involves gas-phase cyclization to the PTH derivative (m/z 221).
Experimental Validation Checklist
To ensure the data collected is trustworthy, verify the following criteria:
| Check | Parameter | Acceptance Criterion |
| ☐ | Solubility | Sample fully dissolves in DMSO-d6; no suspension. |
| ☐ | NMR Phasing | NH peaks are visible. If broad, acquire at 300K or 310K to sharpen exchangeable protons. |
| ☐ | MS Source Temp | Keep source temp < 250°C to prevent thermal cyclization in the probe before ionization. |
| ☐ | Purity | No doublet peaks for the Ethyl-CH3 (indicates mixture of enantiomers or impurities). |
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[5] (General reference for Thiourea NMR shifts).
-
NIST Chemistry WebBook. (2023). Mass spectra of Phenylthiohydantoin derivatives. Link
-
Ilko, V., et al. (2010). Fragmentation behavior of a thiourea-based reagent for protein structure analysis. Journal of Mass Spectrometry, 45(8). Link
-
BMRB. (2024). Biological Magnetic Resonance Data Bank - Metabolomics Standards. Link
Sources
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. mdpi.com [mdpi.com]
- 5. Fragmentation behavior of a thiourea-based reagent for protein structure analysis by collision-induced dissociative chemical cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(3-Phenyl-thioureido)-butyric acid HPLC purification method
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 2-(3-Phenyl-thioureido)-butyric acid
Abstract
This document provides a comprehensive guide for the purification of this compound using High-Performance Liquid Chromatography (HPLC). As a chiral molecule containing an acidic butyric acid moiety, its purification presents unique challenges, primarily the resolution of its enantiomers and the maintenance of good chromatographic peak shape. This application note details a robust chiral HPLC method, explaining the scientific rationale behind the selection of the stationary phase, mobile phase composition, and other critical parameters. The protocol is designed for researchers, scientists, and drug development professionals requiring high-purity enantiomers of this compound for downstream applications.
Introduction and Scientific Principles
This compound is a derivative of butyric acid featuring a phenylthiourea group at the alpha-position. Thiourea derivatives are a class of compounds known for their versatile biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The presence of a chiral center at the second carbon of the butyric acid chain means the compound exists as a pair of enantiomers. As the biological activity of chiral molecules can differ significantly between enantiomers, the ability to separate and purify them is crucial in pharmaceutical and chemical research.[3]
High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most effective and widely used technique for enantiomeric separations.[3][4] The fundamental mechanism of chiral recognition on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[5] For a successful separation, there must be a sufficient difference in the stability (free energy) of these two diastereomeric complexes. This is often described by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, dipole-dipole, or π-π interactions) are necessary between the chiral selector and one of the enantiomers for effective recognition.[5]
Given the structure of this compound, which contains a phenyl ring (π-π interactions), a thiourea group (hydrogen bond donor/acceptor), and a carboxylic acid group (hydrogen bonding, ionic interactions), polysaccharide-based CSPs are an excellent choice. These phases, typically derived from cellulose or amylose coated or immobilized on silica, offer a wide range of chiral recognition capabilities through their complex three-dimensional structures.[6]
Furthermore, the presence of the carboxylic acid group necessitates careful control of the mobile phase pH. Operating at a pH well below the pKa of the carboxylic acid (typically < pH 4) suppresses its ionization. This un-ionized form generally exhibits better retention and peak shape on reversed-phase and polar-organic mode columns, preventing issues like peak tailing that arise from undesirable ionic interactions with the stationary phase.[7][8]
Methodology and Experimental Protocol
This section details the materials, instrumentation, and a step-by-step protocol for the purification of this compound enantiomers.
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Fraction collector (for preparative scale).
-
-
Column: A polysaccharide-based chiral column is recommended.
-
Analytical Scale: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or equivalent amylose/cellulose-based CSP.
-
Preparative Scale: A column with the same stationary phase but larger dimensions (e.g., 250 x 20 mm).
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ethanol (HPLC Grade)
-
Trifluoroacetic Acid (TFA) or Formic Acid (FA) (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound racemic mixture (sample)
-
Reference standards of the pure enantiomers (if available)
-
Chromatographic Conditions
The following parameters provide a starting point for method development and can be optimized for specific resolution and purity requirements.
| Parameter | Recommended Condition |
| Column | Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Ethanol / Acetonitrile / 0.1% TFA (v/v/v). A typical starting ratio is 50:50:0.1. The organic modifier ratio can be adjusted to optimize resolution.[4] |
| Flow Rate | 1.0 mL/min (for analytical scale) |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase or Methanol |
Step-by-Step Experimental Protocol
-
Mobile Phase Preparation:
-
To prepare 1 L of the mobile phase (50:50:0.1 Ethanol:ACN:TFA), carefully measure 500 mL of Ethanol and 500 mL of Acetonitrile into a suitable clean, dry glass container.
-
Add 1.0 mL of Trifluoroacetic Acid (TFA).
-
Mix thoroughly and degas the solution for 15-20 minutes using sonication or vacuum filtration. The acidic additive is critical to keep the analyte in its protonated state, ensuring symmetric peak shapes.[7]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the racemic this compound sample.
-
Dissolve it in 10 mL of the sample diluent (Methanol or Mobile Phase) to create a stock solution of 1 mg/mL.
-
Further dilute this stock solution with the diluent to a working concentration of approximately 0.1 mg/mL for analytical injections. Ensure the sample is fully dissolved before injection.
-
-
HPLC System Equilibration:
-
Install the chiral column in the column compartment.
-
Set the column temperature to 25 °C.
-
Purge the pump lines with the prepared mobile phase.
-
Equilibrate the column by pumping the mobile phase through it at the set flow rate (1.0 mL/min) for at least 30-45 minutes, or until a stable, noise-free baseline is observed on the detector.
-
-
System Suitability Test (SST):
-
Before analyzing samples, perform at least five replicate injections of the working standard solution to verify the performance of the chromatographic system. This ensures the trustworthiness of the results.
-
The following parameters should be evaluated:
-
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between enantiomer peaks |
| Tailing Factor (T) | 0.8 – 1.5 for each peak |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time |
-
Chromatographic Analysis and Fraction Collection:
-
Inject a blank (sample diluent) to ensure there are no interfering peaks from the solvent.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the elution of the two enantiomer peaks.
-
For preparative purification, use the retention times determined from the analytical run to set the collection windows for the fraction collector. Collect each enantiomer peak in a separate, clearly labeled vessel.
-
HPLC Purification Workflow
The following diagram illustrates the complete workflow for the purification and analysis of this compound.
Caption: Workflow for chiral HPLC purification.
Results and Troubleshooting
A successful separation will yield a chromatogram showing two well-resolved peaks corresponding to the two enantiomers of this compound. The purity of the collected fractions should be confirmed by re-injecting a small aliquot of each into the HPLC system under the same conditions.
Method Optimization Insights
-
Organic Modifier: The choice and ratio of organic modifiers (ethanol, acetonitrile, methanol) can significantly impact selectivity on polysaccharide CSPs.[4] If resolution is poor with an Ethanol/Acetonitrile mixture, screening other solvents like pure Methanol or Ethanol is recommended.
-
Acidic Additive: While 0.1% TFA is effective, it can be harsh on some columns and is difficult to remove from preparative fractions. Formic acid (0.1%) is a volatile alternative that is more mass spectrometry-friendly and easier to remove.[9]
-
Temperature: Varying the column temperature (e.g., between 15°C and 40°C) can alter the thermodynamics of the chiral recognition process, sometimes leading to improved resolution.
Common Troubleshooting Scenarios
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | 1. Incorrect mobile phase composition. 2. Inappropriate chiral column. | 1. Screen different organic modifiers (Methanol, Ethanol). 2. Vary the ratio of solvents. 3. Try a CSP with a different selector (e.g., amylose-based). |
| Broad or Tailing Peaks | 1. No acidic modifier in the mobile phase. 2. Column degradation. 3. Sample overload. | 1. Ensure 0.1% TFA or FA is added to the mobile phase.[7] 2. Flush the column or replace if necessary. 3. Reduce the injected sample concentration/volume. |
| Unstable Baseline | 1. Insufficient column equilibration. 2. Air bubbles in the system. 3. Mobile phase improperly mixed. | 1. Equilibrate for a longer period. 2. Degas the mobile phase and purge the pump. 3. Ensure mobile phase components are fully miscible and mixed. |
| Variable Retention Times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump malfunction. | 1. Use a column thermostat. 2. Prepare fresh mobile phase carefully. 3. Check pump performance and seals. |
Conclusion
The protocol described provides a reliable and robust method for the HPLC purification of this compound enantiomers. By utilizing a polysaccharide-based chiral stationary phase and an acidified polar organic mobile phase, this method effectively addresses the challenges posed by the analyte's chiral and acidic nature. The inclusion of system suitability tests and a clear troubleshooting guide ensures the method's trustworthiness and applicability in a research and development setting, enabling the acquisition of high-purity enantiomers for further study.
References
-
Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
-
Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. Available at: [Link]
-
Pirkle, W. H., et al. (1981). HPLC separation of enantiomers using chiral stationary phases. ResearchGate. Available at: [Link]
-
Element Lab Solutions. (n.d.). Practical HPLC method development screening. Element Lab Solutions. Available at: [Link]
-
ZirChrom Separations, Inc. (2004). Method Development Guide. ZirChrom. Available at: [Link]
-
SIELC Technologies. (2023). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. SIELC. Available at: [Link]
-
SIELC Technologies. (2018). Separation of (Phenylthio)acetic acid on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
Ghiurau, M., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. PMC. Available at: [Link]
-
Iacob, A. C., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. Available at: [Link]
Sources
- 1. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 6. mdpi.com [mdpi.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Separation of (Phenylthio)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
applications of 2-(3-Phenyl-thioureido)-butyric acid in molecular biology
Application Notes and Protocols: 2-(3-Phenyl-thioureido)-butyric acid
Preamble: A Molecule of Hypothesized Duality
The compound this compound is a synthetic molecule for which specific applications in molecular biology are not yet extensively documented in peer-reviewed literature. However, its chemical structure presents a compelling case for dual-functionality, integrating two moieties with well-established and potent biological activities: the phenylthiourea group and the butyric acid backbone.
This guide is structured based on the scientific premise that the biological activities of this compound will likely be a composite of the known functions of its constituent parts. The phenylthiourea scaffold is recognized for its role in a variety of therapeutic candidates, demonstrating anticancer, antimicrobial, and enzyme-inhibiting properties[1][2][3]. Concurrently, butyric acid is a short-chain fatty acid renowned for its profound effects on cellular epigenetics as a histone deacetylase (HDAC) inhibitor and its significant role in immune modulation[4][5][6].
Therefore, we hypothesize that this compound may act as a multi-target agent. The protocols and applications detailed herein are designed to rigorously test this hypothesis, providing a comprehensive framework for researchers to elucidate the compound's molecular mechanisms and therapeutic potential.
Section 1: Hypothesized Molecular Targets and Applications
Anticancer Activity: A Two-Pronged Assault
The primary hypothesized application is in oncology, where the compound could exert a synergistic anticancer effect.
-
The Phenylthiourea Moiety as a Kinase and Receptor Inhibitor: Phenylthiourea derivatives have shown potent cytotoxic effects against a range of cancer cell lines, including breast (MCF-7, T47D), cervical (HeLa), colon (HCT-116), and liver (HepG2) cancers[7][8][9]. The mechanisms often involve the inhibition of key signaling proteins. For instance, various derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR), HER-2, and the histone deacetylase SIRT1[1]. The thiourea group's ability to form stable hydrogen bonds is crucial for its interaction with biological targets[7].
-
The Butyric Acid Moiety as an Epigenetic Modulator: Butyric acid is a well-characterized inhibitor of class I and II Histone Deacetylases (HDACs)[5][10]. By inhibiting HDACs, butyrate induces histone hyperacetylation, leading to the transcriptional activation of tumor suppressor genes like p21. This can result in cell cycle arrest, induction of differentiation, and apoptosis[5].
Integrated Hypothesis: this compound may function as a dual-action anticancer agent. It could simultaneously inhibit a critical cell proliferation pathway (e.g., via EGFR) while epigenetically reprogramming the cancer cell to halt proliferation and initiate apoptosis.
Caption: Hypothesized dual anticancer mechanism.
Antimicrobial Activity: Targeting Essential Bacterial Processes
-
The Phenylthiourea Moiety as a Bacterial Enzyme Inhibitor: Substituted phenylthioureas demonstrate broad-spectrum antimicrobial activity[2]. Studies have identified specific molecular targets, including bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication[11][12]. Other derivatives have been found to inhibit enzymes crucial for bacterial survival, such as PvdP tyrosinase in Pseudomonas aeruginosa, which is involved in iron acquisition[13].
-
The Butyric Acid Moiety in Host Defense: While not directly bactericidal in this context, butyrate strengthens the host's intestinal barrier and promotes the production of antimicrobial peptides by epithelial cells, contributing to innate immunity[4].
Integrated Hypothesis: The compound could act as a direct antimicrobial agent by inhibiting essential bacterial enzymes. Its butyric acid component may also contribute to the host's defense against infection, making it a candidate for host-directed therapy investigations.
Immunomodulatory Applications
The butyric acid component is a potent modulator of the immune system, known for its anti-inflammatory properties[14][15][16]. It can suppress the activity of NF-κB, leading to a reduction in pro-inflammatory cytokines like TNF-α and IL-6, while promoting the differentiation of anti-inflammatory regulatory T cells (Tregs)[4][16]. The phenylthiourea moiety's impact on immune cells is less defined, but this presents a novel area for investigation.
Hypothesis: this compound could serve as an anti-inflammatory agent, primarily through the HDAC-inhibiting and G-protein coupled receptor (GPCR) signaling activities of its butyric acid backbone[6][14]. It would be a valuable tool for studying inflammatory signaling pathways in conditions like inflammatory bowel disease or rheumatoid arthritis.
Section 2: Quantitative Data Summary for Related Compounds
To provide a benchmark for experimental design, the following table summarizes the reported cytotoxic activities (IC50 values) of various phenylthiourea derivatives against different cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Phenylthiourea-based Thiazolopyrimidine | HCT-116 (Colon) | 2.29 ± 0.46 | [7] |
| Phenylthiourea-based Tetrahydrochromene | HCT-116 (Colon) | 7.36 ± 0.25 | [7] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 310 (0.31 mM) | [8] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 940 (0.94 mM) | [8] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [17] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon) | 1.5 | [17] |
Section 3: Experimental Protocols
The following protocols provide a starting point for characterizing the biological activities of this compound.
Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.
Causality: The MTT assay is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability after treatment.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and DMSO only (vehicle control) and untreated cells (negative control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 3.2: Histone Deacetylase (HDAC) Activity Assay
Objective: To determine if the compound inhibits HDAC activity, a primary function of its butyric acid moiety.
Causality: This protocol uses a fluorogenic HDAC substrate. When the substrate is deacetylated by HDAC enzymes, it can be cleaved by a developer, releasing a fluorescent molecule. A reduction in fluorescence in the presence of the compound indicates HDAC inhibition.
Methodology:
-
Reagent Preparation: Use a commercial HDAC activity assay kit (following the manufacturer's instructions). Prepare the assay buffer, the fluorogenic substrate, and the developer solution.
-
Nuclear Extract Preparation: Isolate nuclear extracts from a relevant cell line (e.g., HeLa or HCT-116) as a source of HDAC enzymes.
-
Reaction Setup: In a 96-well black plate, add the following to each well:
-
Nuclear extract (e.g., 5-10 µg)
-
This compound at various concentrations (e.g., 1 µM to 5 mM). Include a known HDAC inhibitor like Sodium Butyrate or Trichostatin A as a positive control.
-
Assay Buffer to a final volume of 50 µL.
-
-
Substrate Addition: Add 50 µL of the HDAC substrate to each well, mix, and incubate at 37°C for 30-60 minutes.
-
Developing Step: Add 50 µL of the developer solution to each well and incubate at room temperature for 15 minutes.
-
Data Acquisition: Measure the fluorescence using a microplate reader (e.g., Ex/Em = 360/460 nm).
-
Analysis: Compare the fluorescence levels of treated wells to the untreated control to determine the percentage of HDAC inhibition.
Protocol 3.3: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
Causality: This method establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a gold standard for quantifying antimicrobial potency.
Caption: Workflow for MIC determination.
Methodology:
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (MHB), typically ranging from 128 µg/mL down to 0.25 µg/mL.
-
Bacterial Inoculum Preparation: Grow the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) to the logarithmic phase. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Section 4: Concluding Remarks
The structural design of this compound suggests a molecule with significant potential in molecular biology research and drug development. It stands at the intersection of epigenetic regulation and cell signaling modulation, a promising space for novel therapeutic strategies. The application notes and protocols provided here offer a robust framework for initiating the scientific investigation required to unlock its full potential. Rigorous, systematic evaluation using these and other advanced molecular biology techniques will be essential to validate its hypothesized mechanisms and establish its place in the landscape of bioactive compounds.
References
- Anonymous. (n.d.). Synthesis and antimicrobial activities of substituted phenylthioureas. Journal of Chemical and Pharmaceutical Research.
- Anonymous. (2023, February 8). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research.
- Anonymous. (2023, August 11). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Taylor & Francis Online.
- Anonymous. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
- Anonymous. (2021, November 18).
- Anonymous. (2023, February 21).
- Anonymous. (2022, March 23). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. ThaiScience.
- Anonymous. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org.
- Anonymous. (n.d.). (PDF) Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells.
- Anonymous. (2025, September 29). The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. Dove Medical Press.
- Anonymous. (2024, December 24). Butyric Acid Modulates Gut Microbiota to Alleviate Inflammation and Secondary Bone Loss in Ankylosing Spondylitis. MDPI.
- Anonymous. (2003, July 15).
- Anonymous. (2025, September 29). The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. PMC.
- Yuille, S., et al. (2018, July 27). Human gut bacteria as potent class I histone deacetylase inhibitors in vitro through production of butyric acid and valeric acid. PLOS One.
- Anonymous. (2022, December 10). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)
- Anonymous. (2021, December 11). The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I. PMC.
- Anonymous. (2022, December 7). Butyrate Lowers Cellular Cholesterol through HDAC Inhibition and Impaired SREBP-2 Signalling. PubMed.
- Anonymous. (n.d.). Synthesis and Antimicrobial Evaluation of Some 1-Phenyl-3-(5-phenyl- 1H-imidazol-1-yl)
- Anonymous. (2020, September 1).
- Anonymous. (2024, May 31).
- Anonymous. (n.d.). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. PMC.
- Anonymous. (2024, May 22). Sodium butyrate | HDAC inhibitor | CAS 156-54-7. Selleck Chemicals.
- Anonymous. (n.d.). Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health. MetwareBio.
Sources
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- 2. ijcrt.org [ijcrt.org]
- 3. mdpi.com [mdpi.com]
- 4. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
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- 14. Butyrate Properties in Immune-Related Diseases: Friend or Foe? [mdpi.com]
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- 17. biointerfaceresearch.com [biointerfaceresearch.com]
Application Note: Kinetic Profiling of 2-(3-Phenyl-thioureido)-butyric acid (PTBA) as a Metalloenzyme Inhibitor
[1]
Abstract & Introduction
2-(3-Phenyl-thioureido)-butyric acid (PTBA) represents a class of N-substituted thiourea carboxylic acids often utilized as inhibitors for zinc-dependent metalloproteases.[1] The molecule features two distinct pharmacophores: a thiourea moiety capable of bidentate metal chelation (specifically
This guide details the protocol for assaying PTBA activity against Carboxypeptidase A (CPA) , a classic model for zinc-protease inhibition.[1] The thiourea group coordinates the catalytic zinc ion, displacing the solvent molecule required for catalysis, while the phenyl and butyric acid groups interact with the hydrophobic specificity pocket (S1') and the Arg-145 anchor, respectively.[1]
Key Applications
Mechanism of Action (MOA)
The inhibition mechanism relies on the formation of a ternary Enzyme-Inhibitor (EI) complex. Unlike simple competitive inhibition, thiourea derivatives often exhibit mixed-type inhibition due to the strength of the Zinc-Sulfur interaction, which can alter the enzyme's conformation.
Diagram 1: Molecular Mechanism of Inhibition
Caption: PTBA competes with the substrate for the Zinc active site. The thiourea sulfur displaces the catalytic water, preventing hydrolysis.
Experimental Materials
Reagents
| Reagent | Specification | Storage |
| Enzyme | Carboxypeptidase A (Bovine Pancreas) | 4°C (Do not freeze) |
| Substrate | Hippuryl-L-Phenylalanine (H-L-Phe) | -20°C |
| Inhibitor | This compound (PTBA) | 4°C (Solid), -20°C (DMSO stock) |
| Buffer Base | Tris-HCl (25 mM), NaCl (500 mM) | RT |
| Solvent | DMSO (Molecular Biology Grade) | RT |
| Stop Soln. | 10% Lithium Chloride (optional for endpoint) | RT |
Equipment
-
UV-Vis Spectrophotometer (capable of kinetic read at 254 nm).
-
Quartz Cuvettes (1 cm pathlength) or UV-transparent 96-well plates.
-
Microcentrifuge (for clearing enzyme suspension).
Assay Protocol: Spectrophotometric Kinetics
Principle: CPA hydrolyzes Hippuryl-L-Phe to Hippuric acid and L-Phenylalanine.[1] The reaction is monitored by the increase in absorbance at 254 nm (due to the formation of free Hippuric acid).[2]
Step 1: Reagent Preparation[5]
-
Assay Buffer (pH 7.5): Dissolve Tris base (25 mM) and NaCl (500 mM) in ultrapure water. Adjust pH to 7.5 using HCl.
-
Note: High salt (0.5 M NaCl) is critical for solubilizing CPA.[1]
-
-
Substrate Solution (1 mM): Dissolve Hippuryl-L-Phe in Assay Buffer. If solubility is poor, add 1-2 drops of 1M NaOH to aid dissolution, then back-titrate carefully, or use <1% ethanol.
-
Enzyme Stock: Dilute commercial CPA suspension (usually in toluene/water) into cold 10% LiCl or high-salt buffer to ~10 Units/mL.[1] Keep on ice.
-
PTBA Inhibitor Stock (10 mM): Dissolve PTBA in 100% DMSO. Prepare serial dilutions in DMSO (e.g., 0.1, 1, 10, 100, 1000 µM).
Step 2: Reaction Setup (Standard 1 mL Cuvette)
Run all samples in triplicate.
| Component | Volume (µL) | Final Conc. |
| Assay Buffer | 890 - x | - |
| PTBA (Inhibitor) | 10 (x) | Variable (0 - 100 µM) |
| Incubation | 5 Minutes | Equilibrate at 25°C |
| Enzyme (CPA) | 10 | ~0.1 Units/mL |
| Incubation | 2 Minutes | Pre-incubation (EI formation) |
| Substrate (H-L-Phe) | 100 | 100 µM |
| Total Volume | 1000 µL |
Step 3: Kinetic Measurement
-
Set spectrophotometer to 254 nm , kinetic mode.
-
Blank the instrument with a mixture containing buffer, substrate, and DMSO (no enzyme).
-
Add Enzyme to initiate the pre-incubation.[1]
-
Add Substrate to initiate the reaction.[1]
-
Record Absorbance every 10 seconds for 3–5 minutes.
-
Calculate the initial velocity (
) from the linear portion of the curve ( ).[2]
Data Analysis & Workflow
To validate PTBA activity, you must determine the
Diagram 2: Experimental Workflow
Caption: Step-by-step logic from compound solubilization to mechanistic determination.
Calculations
Troubleshooting & Optimization
-
Solubility Issues: PTBA is hydrophobic.[1] If the reaction mixture becomes cloudy upon adding the inhibitor, reduce the final DMSO concentration to <5% or add 0.01% Triton X-100 to the buffer.
-
Spontaneous Hydrolysis: Thioureas are generally stable, but ensure the "No Enzyme" blank rate is negligible.[1]
-
Zinc Scavenging: If inhibition is non-linear or time-dependent, PTBA might be stripping Zinc entirely rather than binding the active site.[1] Add excess
(10 µM) to the buffer; if inhibition disappears, the mechanism is non-specific metal stripping.
References
-
Auld, D. S. (2004).[1] Carboxypeptidase A. In Handbook of Proteolytic Enzymes. Academic Press. Link
-
Folk, J. E., & Schirmer, E. W. (1963).[1] The Carboxypeptidase A Assay. Journal of Biological Chemistry, 238, 3884. Link
-
Garcia-Saez, I., et al. (1997). The structure of a thermo-stable carboxypeptidase. (Context for thiourea binding modes). PDB ID: 1OBR. Link
-
Sigma-Aldrich Technical Bulletin. Enzymatic Assay of Carboxypeptidase A (EC 3.4.17.1). Link
Investigating the Cell Differentiation Potential of 2-(3-Phenyl-thioureido)-butyric acid
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for the investigation of 2-(3-Phenyl-thioureido)-butyric acid as a potential inducer of cell differentiation. Lacking direct precedent in existing literature, this guide is structured as a complete research framework. It combines a hypothesized mechanism of action, based on the compound's structural components, with detailed, field-proven protocols for synthesis, cell treatment, and multi-lineage differentiation analysis. The central hypothesis is that this compound functions as a histone deacetylase (HDAC) inhibitor, a well-established mechanism for inducing cellular differentiation.[1][2] This guide is designed to be a self-validating system, enabling researchers to systematically explore the compound's efficacy and mechanism in various cellular models.
PART 1: Compound Profile and Hypothesized Mechanism
Chemical Structure
This compound is a small molecule that integrates two key functional moieties: a butyric acid backbone and a phenyl-thioureido group.
-
Butyric Acid Moiety: A short-chain fatty acid known to be a potent inducer of cell differentiation, primarily through the inhibition of histone deacetylase (HDAC) enzymes.[1]
-
Phenyl-thioureido Moiety: Thiourea and its derivatives are privileged structures in medicinal chemistry, known to participate in hydrogen bonding and interact with various biological targets.[3] This group may influence the compound's cell permeability, target selectivity, and overall biological activity.
Hypothesized Mechanism of Action: HDAC Inhibition
Butyric acid and its derivatives are well-documented inhibitors of HDAC enzymes.[1][2] HDACs remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure (heterochromatin) and transcriptional repression. By inhibiting HDACs, this compound is hypothesized to maintain an "open" chromatin state (euchromatin), allowing for the transcription of genes that drive cell cycle arrest and differentiation.[4]
Proposed Synthesis Route
The synthesis of N-acyl amino acids can often be achieved via the Schotten-Baumann reaction or variations thereof.[1][5] This proposed method involves the reaction of an amino acid with an acyl chloride (or in this case, an isothiocyanate) under basic conditions.
Reaction Scheme: 2-Aminobutyric acid + Phenyl isothiocyanate → this compound
Materials:
-
DL-2-Aminobutyric acid
-
Phenyl isothiocyanate
-
Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)
-
Tetrahydrofuran (THF) or a mixed aqueous-organic solvent system
-
Hydrochloric acid (HCl) for acidification
General Procedure:
-
Dissolve DL-2-Aminobutyric acid in an aqueous solution of NaOH or suspend it in THF with K2CO3.
-
Cool the mixture in an ice bath.
-
Add phenyl isothiocyanate dropwise while stirring vigorously.
-
Allow the reaction to proceed at room temperature for several hours or overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the mixture with HCl to precipitate the product.
-
Filter, wash with cold water, and dry the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.
PART 2: General Experimental Workflow
A systematic approach is essential to characterize the bioactivity of a novel compound. The following workflow provides a logical progression from initial screening to mechanistic validation.
PART 3: Core Protocols
These protocols are designed to be adaptable to various cell lines and laboratory setups.
Protocol 1: Compound Preparation and Solubilization
-
Purity Check: Confirm the purity of the synthesized this compound using NMR and Mass Spectrometry.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity or differentiation.
Protocol 2: General Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for growth and differentiation over the experimental period.
-
Adherence: Allow cells to adhere and recover for 24 hours in their standard growth medium.
-
Treatment: Replace the growth medium with differentiation medium containing the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Culture the cells for the predetermined duration (e.g., 3-21 days), replacing the medium with a fresh treatment-containing medium every 2-3 days.
-
Monitoring: Observe cells daily using phase-contrast microscopy to monitor morphological changes indicative of differentiation.
Protocol 3: In Vitro Cell Differentiation Models
The choice of cell model is critical. Below are starting points for three common differentiation lineages.
-
Cell Line: SH-SY5Y (human neuroblastoma) or human induced pluripotent stem cells (hiPSCs).[3]
-
Rationale: This model is used to assess the potential for inducing a neuronal phenotype, relevant for neurodegenerative disease research.
-
Protocol:
-
Seed SH-SY5Y cells in a basal medium (e.g., DMEM/F12 with 10% FBS).
-
To induce differentiation, switch to a low-serum medium (e.g., 1% FBS) containing this compound. A common starting concentration range for butyrate derivatives is 0.1-5 mM.[6]
-
Culture for 5-10 days, observing for neurite outgrowth.
-
-
Cell Line: 3T3-L1 (mouse pre-adipocyte) or human Mesenchymal Stem Cells (hMSCs).[7]
-
Rationale: This model assesses the compound's ability to induce fat cell formation, relevant for metabolic research.
-
Protocol:
-
Grow 3T3-L1 cells to confluence.
-
Induce differentiation for 48-72 hours with a standard MDI cocktail (Methylisobutylxanthine, Dexamethasone, Insulin) supplemented with this compound.[7]
-
Switch to a maintenance medium containing insulin and the test compound for an additional 7-12 days.
-
Assess differentiation by staining for lipid droplets with Oil Red O.[8]
-
-
Cell Line: MC3T3-E1 (mouse pre-osteoblast) or hMSCs.[9]
-
Rationale: This model evaluates the potential for inducing bone cell formation, relevant for regenerative medicine.[10]
-
Protocol:
| Table 1: Example Differentiation Media Compositions | ||
| Lineage | Basal Medium | Key Supplements |
| Neuronal | DMEM/F12, 1% FBS | Test Compound |
| Adipogenic | DMEM, 10% FBS | 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin, Test Compound |
| Osteogenic | α-MEM, 10% FBS | 50 µg/mL Ascorbic Acid, 10 mM β-Glycerophosphate, Test Compound |
PART 4: Validation and Analysis Protocols
Quantitative and qualitative validation are required to confirm differentiation.
Protocol 4: Assessment of Differentiation Markers
| Table 2: Common Markers for Differentiation Analysis | ||
| Lineage | Gene Markers (qRT-PCR) | Protein Markers (IF/WB) |
| Neuronal | MAP2, TUBB3 (β-III Tubulin), NEFL | MAP2, β-III Tubulin, NeuN |
| Adipogenic | PPARG, CEBPA, FABP4 (aP2) | PPARγ, FABP4, Perilipin |
| Osteogenic | RUNX2, SP7 (Osterix), BGLAP (Osteocalcin) | RUNX2, Alkaline Phosphatase (ALP), Osteocalcin |
-
Grow and differentiate cells on glass coverslips.
-
Fix cells with 4% paraformaldehyde for 15 minutes.[13]
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA or 5% goat serum in PBS for 1 hour.
-
Incubate with primary antibody (see Table 2) overnight at 4°C.[14]
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.[13]
-
Mount coverslips and visualize using a fluorescence microscope.
-
Lyse differentiated cells in RIPA buffer with protease inhibitors.[15]
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane via SDS-PAGE.[15]
-
Transfer proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (see Table 2) overnight at 4°C.
-
Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.[17]
-
Isolate total RNA from differentiated cells using a suitable kit (e.g., TRIzol or column-based methods).
-
Synthesize cDNA using a reverse transcriptase kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (see Table 2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze data using the ΔΔCt method to determine relative gene expression changes.
Protocol 5: Mechanistic Validation - HDAC Activity Assay
To test the hypothesis that this compound acts as an HDAC inhibitor, a fluorometric activity assay is recommended.[4][18]
-
Source of Enzyme: Use HeLa nuclear extract (often included in kits) or prepare nuclear extracts from the cell line of interest.[19]
-
Assay Principle: The assay utilizes a substrate containing an acetylated lysine residue and a fluorophore. HDAC activity removes the acetyl group, allowing a developer enzyme to cleave the substrate and release the fluorophore.
-
Procedure (based on commercial kits like Sigma-Aldrich CS1010): [20] a. In a 96-well plate, add assay buffer, the HDAC enzyme source, and various concentrations of this compound. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle (DMSO) as a negative control.[19] b. Add the fluorogenic HDAC substrate to initiate the reaction. c. Incubate at 37°C for a specified time (e.g., 30-60 minutes). d. Stop the reaction and activate the fluorophore by adding the developer solution. e. Read the fluorescence on a plate reader (e.g., excitation ~360 nm, emission ~460 nm).[18]
-
Analysis: A decrease in fluorescence in the presence of the compound indicates HDAC inhibition. Calculate the IC50 value to determine the compound's potency.
References
-
Yi, C. Y., et al. (2016). 2-(3-Benzoylthioureido)-3-phenylpropanoic acid. IUCrData, 1(7). [Link]
-
MDPI. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. MDPI. [Link]
-
Di Mola, A., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(5), 682-700. [Link]
-
Kramer, I. H., et al. (1992). Butyric acid-induced differentiation of HL-60 cells increases the expression of a single lysophospholipase. The Biochemical journal, 288 ( Pt 3)(Pt 3), 859–865. [Link]
-
Yin, F., et al. (2019). The Effects of Butyric Acid on the Differentiation, Proliferation, Apoptosis, and Autophagy of IPEC-J2 Cells. Current pharmaceutical design, 25(39), 4172–4183. [Link]
-
Corning. (n.d.). Cell Growth and Differentiation Applications. Corning Life Sciences. [Link]
-
ResearchGate. (n.d.). Cell Differentiation In Vitro: Model Systems. [Link]
-
Foley, A. G., et al. (2017). Measuring Histone Deacetylase Inhibition in the Brain. Current protocols in neuroscience, 80, 7.27.1–7.27.16. [Link]
-
Frontiers Media. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. [Link]
-
J-Stage. (n.d.). A Novel Synthesis of N-Alkoxycarbonyl Amino Acids and Surfactant Properties of Their Sodium Salts. Journal of Oleo Science. [Link]
-
Hu, J., et al. (2019). Small molecules enhance neurogenic differentiation of dental-derived adult stem cells. Journal of dental research, 98(13), 1461–1470. [Link]
-
Leder, A., & Leder, P. (1975). Butyric Acid, a Potent Inducer of Erythroid Differentiation in Cultured Erythroleukemic Cells. Cell, 5(3), 319-322. [Link]
-
He, B., & Moreau, R. (2019). Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. Pharmacological research, 144, 116–131. [Link]
-
Sadykov, M. R., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives. Veterinary World, 17(3), 643–652. [Link]
-
Taylor & Francis Online. (2006). PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2371-2376. [Link]
-
PubMed Central. (2016). In Vitro Differentiation and Maturation of Human Embryonic Stem Cell into Multipotent Cells. Stem cells international, 2016, 3563489. [Link]
-
Frontiers Media. (2022). Application of Small Molecules in the Central Nervous System Direct Neuronal Reprogramming. Frontiers in Aging Neuroscience. [Link]
-
Springer Nature. (n.d.). Histone Deacetylase Activity Assay. Springer Protocols. [Link]
-
PubMed Central. (2010). A Stem Cell-Based Tool for Small Molecule Screening in Adipogenesis. PLoS ONE, 5(9), e13014. [Link]
-
Wikipedia. (n.d.). Cellular differentiation. [Link]
-
ResearchGate. (n.d.). Protocols using small molecules to direct the differentiation of human iPSCs into MNs. [Link]
-
MDPI. (n.d.). Small Molecule-Mediated Cellular Reprogramming and Differentiation. [Link]
-
AZoNetwork. (2020). Controlling the Differentiation and Growth of Stem Cells with Small Molecules. News-Medical.net. [Link]
-
PubMed Central. (2022). Recent advances on small molecules in osteogenic differentiation of stem cells and the underlying signaling pathways. Cell & Bioscience, 12, 169. [Link]
-
Frontiers Media. (2023). Rapid direct conversion of bovine non-adipogenic fibroblasts into adipocyte-like cells by a small-molecule cocktail. Frontiers in Cell and Developmental Biology. [Link]
-
ResearchGate. (n.d.). Characterization of differentiated cells. [Link]
-
MDPI. (2022). Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
PubMed Central. (2018). A Western Blotting Protocol for Small Numbers of Hematopoietic Stem Cells. Journal of visualized experiments : JoVE, (138), 57954. [Link]
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Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Assay Genie. [Link]
-
Creative Bioarray. (n.d.). Western Blot Protocol. Creative Bioarray. [Link]
-
PubMed Central. (2018). Immunofluorescence analysis of myogenic differentiation. Methods in molecular biology, 1771, 19-26. [Link]
-
California's Stem Cell Agency. (n.d.). In Vitro Differentiation of T cells from Human Embryonic Stem Cells. [Link]
-
Seoul National University. (2022). Enhancing osteoblast differentiation through small molecule-incorporated engineered nanofibrous scaffold. Journal of the Korean Association of Oral and Maxillofacial Surgeons, 48(2), 85-94. [Link]
-
Springer Nature. (n.d.). Western Blot Protocols and Methods. Springer Protocols. [Link]
-
PubMed. (2011). Identification and characterisation of the early differentiating cells in neural differentiation of human embryonic stem cells. PLoS ONE, 6(7), e22122. [Link]
-
ResearchGate. (n.d.). Immunofluorescence staining of differentiation markers in cells. [Link]
-
StainsFile. (n.d.). Immunostaining and Immunofluorescence. [Link]
-
EpigenTek. (n.d.). Immunofluorescence (IF) Protocol. [Link]
-
Frontiers Media. (2021). Small Molecule Treatments Improve Differentiation Potential of Human Amniotic Fluid Stem Cells. Frontiers in Cell and Developmental Biology. [Link]
-
PubMed Central. (2020). Stepwise strategy for generating osteoblasts from human pluripotent stem cells under fully defined xeno-free conditions with small-molecule inducers. Regenerative therapy, 14, 130–139. [Link]
-
PubMed Central. (2013). Small Molecules Greatly Improve Conversion of Human-Induced Pluripotent Stem Cells to the Neuronal Lineage. Stem cells international, 2013, 140427. [Link]
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Application Note: Experimental Design for Animal Studies with Thioureido Compounds
Abstract
Thioureido compounds (containing the N-C(=S)-N scaffold) represent a privileged structure in medicinal chemistry, exhibiting potent antiviral, anticancer, and antiepileptic properties. However, their development is frequently attrition-prone due to unique metabolic liabilities—specifically oxidative desulfuration and species-specific pulmonary toxicity (e.g., the "ANTU effect"). This guide provides a rational experimental framework for investigating thioureido compounds in vivo, prioritizing the differentiation between on-target efficacy and off-target sulfur toxicity.
Introduction: The Thiourea Paradox
The thiourea moiety acts as a bioisostere of urea but possesses distinct electronic properties due to the sulfur atom's larger van der Waals radius and higher polarizability. While this enhances binding affinity in hydrophobic pockets (e.g., VEGFR-2, HIV-1 RT), it introduces a metabolic "soft spot."
Critical Mechanism: The sulfur atom is prone to S-oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s. This generates reactive sulfenic/sulfinic acid intermediates, leading to:
-
Desulfuration: Conversion to the corresponding urea (often inactive).
-
Covalent Binding: Reactive atomic sulfur or S-oxides binding to lung or thyroid proteins, causing toxicity.
Experimental Implication: Your animal model design must account for metabolic stability versus bioactivation toxicity.
Pre-clinical Formulation & Stability
Thioureido compounds often suffer from poor aqueous solubility (BCS Class II/IV) and chemical instability in solution.
Vehicle Selection Matrix
Avoid simple aqueous buffers which may promote hydrolytic desulfuration.
| Vehicle Class | Recommended Excipients | Suitability | Notes |
| Co-solvents | DMSO (5-10%), PEG400 | Acute Studies (IP/IV) | High DMSO can confound antioxidant studies. |
| Lipid-based | Labrafac™ PG, Transcutol® HP | Oral Gavage (PO) | Enhances lymphatic transport; protects S-bond from stomach acid. |
| Complexation | HP-β-Cyclodextrin (20% w/v) | Chronic Studies | Improves solubility without organic solvent toxicity. |
The "Freshness" Rule
Protocol: Prepare formulations immediately prior to dosing (<1 hour). Validation: Run a mock stability study using HPLC. If >5% degradation occurs in 4 hours, the vehicle must be acidified (pH 4-5) or switched to a lipid-based system, as thioureas are generally more stable in acidic environments than basic ones.
Safety & Toxicology: The "First Hurdle"
Before efficacy, you must rule out class-specific toxicities.
Species Selection: The Rat Lung Trap
Caution: Rats are uniquely sensitive to
-
Recommendation: If your compound causes lung fluid accumulation in rats, validate in a non-rodent species (dog) or a resistant rodent strain (e.g., certain mouse strains are less susceptible) before abandoning the lead. This toxicity may not translate to humans.
Thyroid Goitrogenesis
Thioureas inhibit Thyroid Peroxidase (TPO), preventing iodination of tyrosine.
-
Biomarker: Measure T3/T4 and TSH levels in any study >7 days.
-
Histopathology: Look for follicular hypertrophy in the thyroid gland.
Metabolic Pathways & Bioactivation (Visualization)
The following diagram illustrates the critical divergence between bioactivation (toxicity) and detoxification.
Figure 1: Metabolic divergence of thioureido compounds. The "S-Oxidation" route is the primary driver of both clearance (to Urea) and toxicity (Reactive Sulfur).
Detailed Protocol: 14-Day Dose-Range Finding (DRF) Study
This protocol is designed to identify the Maximum Tolerated Dose (MTD) while screening for the specific lung/thyroid liabilities mentioned above.
Experimental Design
-
Species: Sprague-Dawley Rats (Male/Female), 6-8 weeks old.
-
Groups:
-
Vehicle Control
-
Low Dose (e.g., 10 mg/kg)
-
Mid Dose (e.g., 50 mg/kg)[1]
-
High Dose (e.g., 200 mg/kg - or limit of solubility)
-
-
N: 5 animals/sex/group.
Workflow
-
Acclimatization: 5 days.
-
Dosing: Oral gavage (PO) or IP, once daily (QD) for 14 days.
-
Clinical Obs: Twice daily. Critical: Watch for dyspnea (labored breathing) or frothing at the mouth (signs of pulmonary edema).
-
Necropsy (Day 15):
-
Lung Wet/Dry Ratio: Weigh fresh lungs, dry at 60°C for 48h, re-weigh. A ratio >5.0 indicates edema (ANTU-like effect).
-
Thyroid Histology: Fix in 10% neutral buffered formalin. Stain H&E. Check for epithelial hyperplasia.[2]
-
Pharmacokinetic (PK) Satellite
Do not rely on efficacy animals for PK. Use a satellite group (n=3).
-
Timepoints: 0.5, 1, 2, 4, 8, 24h post-dose on Day 1 and Day 14.
-
Bioanalysis Note: When analyzing plasma, stabilize samples with an antioxidant (e.g., ascorbic acid) immediately upon collection to prevent ex vivo oxidation of the thiourea to the urea analog, which would skew PK data.
Strategic Decision Tree (Visualization)
Use this workflow to navigate the development path based on initial toxicity findings.
Figure 2: Development workflow focusing on the "Rat Lung" decision gate.
References
-
Pulmonary toxicity of thioureas in the rat. Source: National Institutes of Health (PubMed) URL:[Link]
-
Alpha-Naphthylthiourea (ANTU) Mechanism of Action. Source: Wikipedia (Chemical Data) URL:[Link][3][4]
-
Design, synthesis, and anticancer activity of novel thiourea derivatives. Source: Portland Press (Bioscience Reports) URL:[Link]
-
Competition between two metabolic pathways: Oxidation and desulfuration. Source: European Journal of Medicinal Chemistry URL:[Link]
Sources
Application Notes & Protocols: Preparation of 2-(3-Phenyl-thioureido)-butyric acid Stock Solutions
Abstract
This document provides a detailed, field-proven protocol for the preparation, handling, and storage of high-concentration stock solutions of 2-(3-Phenyl-thioureido)-butyric acid. Designed for researchers, scientists, and drug development professionals, this guide emphasizes best practices to ensure solution integrity, concentration accuracy, and experimental reproducibility. Methodologies for solubilization, stability, and quality control are discussed, underpinned by principles of chemical safety and laboratory practice.
Introduction: The Criticality of a Validated Stock Solution
This compound is a member of the thiourea derivative class of compounds, which are of significant interest in medicinal chemistry and drug discovery for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The integrity of any in vitro or in vivo experiment hinges on the quality of the initial compound stock solution. Improperly prepared solutions can lead to issues with compound precipitation, inaccurate concentration, or degradation, resulting in flawed data and irreproducible results.
The causality behind a rigorous stock preparation protocol is rooted in controlling variables. Factors such as solvent choice, dissolution technique, storage temperature, and handling procedures directly impact the compound's stability and solubility.[3] This guide provides a self-validating system to mitigate these risks, ensuring that the prepared stock solution is a reliable and consistent reagent for downstream applications.
Physicochemical Properties & Solvent Selection
Understanding the properties of this compound is foundational to selecting an appropriate preparation strategy.
-
Molecular Formula: C₁₁H₁₄N₂O₂S
-
Molecular Weight: 238.31 g/mol
-
Structure: Comprises a phenylthiourea group attached to a butyric acid moiety. This structure confers both lipophilic (phenyl ring) and polar (carboxylic acid, thiourea) characteristics, influencing solvent compatibility.[4][5]
Solvent Selection Rationale: For novel or sparsely characterized compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial high-concentration stock solutions.[3][6] Its high solvating power for a wide array of organic molecules, miscibility with aqueous media, and low volatility make it ideal.[7][8] Ethanol can be a secondary choice, but solubility may be lower. Water is generally unsuitable for preparing high-concentration stocks of such organic compounds.[3]
Table 1: Recommended Solvents for Solubility & Storage
| Parameter | Primary Recommendation | Secondary Option | Not Recommended (for stock) | Rationale & Citation |
| Solvent | Anhydrous DMSO | Anhydrous Ethanol | Water / Aqueous Buffers | DMSO is a powerful, non-volatile solvent for organic molecules.[3][7][8] Direct dilution of DMSO stock into aqueous buffers is often problematic and can cause precipitation.[3] |
| Typical Stock Conc. | 10-100 mM | 1-10 mM | N/A | High concentration allows for minimal solvent introduction into the final assay (typically <0.5% DMSO).[9] |
| Powder Storage | -20°C, Dessicated | N/A | Room Temperature | Protects from degradation over long periods (up to 3 years is common for stable powders).[6][9] |
| Stock Solution Storage | -80°C (Long-term) | -20°C (Short-term, <1 month) | 4°C or Room Temperature | Minimizes degradation and solvent evaporation. Aliquoting is critical to avoid freeze-thaw cycles.[6][9][10] |
Experimental Workflow & Logic
The following diagram outlines the logical flow for preparing a validated stock solution, moving from initial compound handling to final archival storage.
Caption: Workflow for preparing stock solutions of this compound.
Detailed Protocol for a 50 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 50 mM stock solution. Adjust calculations accordingly for different concentrations or volumes.
4.1. Materials
-
This compound (MW: 238.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Calibrated analytical balance (readable to 0.1 mg or better)
-
Amber glass vial or polypropylene microcentrifuge tube
-
Sterile, single-use aliquot tubes (polypropylene)
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated micropipettes
-
Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves
4.2. Calculation The core of accuracy lies in the initial calculation. To prepare 1 mL of a 50 mM solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = (0.050 mol/L) × (0.001 L) × (238.31 g/mol ) × 1000
-
Mass (mg) = 11.92 mg
4.3. Step-by-Step Methodology
-
Compound Equilibration: Before opening, allow the vial of the compound to equilibrate to room temperature for at least 20-30 minutes. This is a critical step to prevent atmospheric moisture from condensing on the hygroscopic powder, which can affect mass accuracy and compound stability.[10]
-
Weighing: Tare the analytical balance with a clean, empty vial (amber glass is preferred to protect from light). Carefully weigh out 11.92 mg of this compound into the tared vial. Record the exact mass.
-
Solvent Addition: Based on the actual mass weighed, recalculate the required volume of DMSO. For example, if you weighed 12.10 mg:
-
Volume (µL) = [Mass (mg) / MW ( g/mol )] / Molarity (mol/L) × 1,000,000 (µL/L)
-
Volume (µL) = [12.10 / 238.31] / 0.050 × 1,000,000 = 1015.5 µL
-
Using a calibrated pipette, add 1015.5 µL of anhydrous DMSO to the vial containing the compound.
-
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. Many organic compounds require additional energy to fully dissolve.[6]
-
Causality: If the solution is not clear, place it in an ultrasonic water bath for 10-15 minutes. Sonication uses high-frequency sound waves to create micro-cavitations, which scrub the surface of the solid particles and accelerate dissolution.[10]
-
Gentle warming (e.g., a 37°C water bath) can be used as an alternative, but should not exceed 50°C to prevent potential thermal degradation.[6]
-
-
Visual Inspection: Hold the vial against a light source to confirm that all particulate matter has dissolved and the solution is clear. The absence of visible particles is the primary indicator of complete dissolution.
-
Aliquoting for Stability: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes.[9][10]
-
Trustworthiness: This step is paramount for ensuring experimental consistency over time. Each experiment will use a fresh aliquot that has not been thermally cycled.
-
-
Labeling and Storage: Clearly label each aliquot with the compound name, exact concentration, date of preparation, and your initials. Store the aliquots in a labeled box at -80°C for long-term stability.
Troubleshooting and Best Practices
-
Problem: Compound Fails to Dissolve.
-
Solution: Continue sonication for longer periods. If still unsuccessful, the desired concentration may exceed its solubility limit in DMSO. Prepare a new, more dilute stock solution (e.g., 10 mM).
-
-
Problem: Precipitation Upon Dilution in Aqueous Media.
-
Cause: This is common when a high concentration of an organic compound in DMSO is rapidly diluted into a buffer where its solubility is much lower.[3][6]
-
Solution 1: Perform serial dilutions in DMSO first to a lower concentration before the final dilution into the aqueous medium.[3]
-
Solution 2: When adding the DMSO stock to your buffer or media, vortex or pipette-mix the aqueous solution while adding the stock to promote rapid dispersion and prevent localized high concentrations that favor precipitation.[6]
-
Solution 3: Ensure the final concentration of DMSO in your assay is low (ideally <0.1%, and almost never exceeding 0.5%) to avoid solvent-induced artifacts and cytotoxicity.[9]
-
-
Best Practice: Use Anhydrous Solvents.
-
Water can hydrolyze susceptible compounds. Using a fresh bottle or an anhydrous grade of DMSO minimizes this risk.[3]
-
References
-
Helpful Tips for Using Small Molecules. (n.d.). Captivate Bio. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Retrieved from [Link]
-
Thiourea. (n.d.). Wikipedia. Retrieved from [Link]
-
Butyric acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Shapiro, A. B. (2019). Response to "Between Ethanol and DMSO, which will be better for dissolving phenolic acids?". ResearchGate. Retrieved from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical Company. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. Thiourea - Wikipedia [en.wikipedia.org]
- 5. Butyric acid - Wikipedia [en.wikipedia.org]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. captivatebio.com [captivatebio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Phenyl-thioureido)-butyric acid
Welcome to the technical support center for the synthesis of 2-(3-Phenyl-thioureido)-butyric acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the chemical principles governing this reaction, providing you with the in-depth knowledge required to troubleshoot common issues and systematically optimize your reaction yield and purity.
The synthesis of this compound is a straightforward yet nuanced process, primarily involving the nucleophilic addition of 2-aminobutyric acid to phenyl isothiocyanate. While the reaction is generally efficient, achieving high yields consistently requires careful control over several experimental parameters.[1][2] This guide provides a structured approach to identifying and resolving common challenges encountered during this synthesis.
Troubleshooting Guide: A Mechanistic Approach
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical reasons for each problem and providing targeted solutions.
Q1: My reaction resulted in a very low yield or no product at all. What are the most likely causes?
Low or no yield is a common frustration that can typically be traced back to one of four key areas: reagent quality, reaction conditions, low nucleophilicity, or steric hindrance.
-
Reagent Integrity: Phenyl isothiocyanate is susceptible to degradation, especially from moisture. Old or improperly stored isothiocyanate can hydrolyze or polymerize, reducing its availability for the reaction.[1]
-
Solution: Always use freshly opened or recently purified phenyl isothiocyanate. Store it in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). If in doubt, verify its purity via IR spectroscopy (strong isothiocyanate peak ~2100 cm⁻¹) or refractive index.
-
-
Amine Nucleophilicity: The nitrogen atom of 2-aminobutyric acid acts as the nucleophile. Its reactivity can be hampered if it exists predominantly in its protonated ammonium form, which is non-nucleophilic.
-
Solution: The reaction is often facilitated by the addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[1] The base deprotonates the ammonium salt of the amino acid, freeing the lone pair on the nitrogen to attack the isothiocyanate. Use approximately 1.0 to 1.2 equivalents of the base.
-
-
Reaction Conditions: Sub-optimal temperature or solvent can significantly slow down or stall the reaction.
-
Solution: While the reaction often proceeds at room temperature, gentle heating (e.g., 40-50 °C) can be beneficial, particularly if the starting materials are not fully soluble or if steric hindrance is a factor.[1] The choice of an appropriate aprotic solvent like acetonitrile, tetrahydrofuran (THF), or acetone is crucial to dissolve the starting materials and facilitate the reaction.
-
-
Steric Hindrance: While less of an issue with these specific reactants, steric bulk on either the amine or the isothiocyanate can slow the reaction rate.
Q2: My final product is impure, with significant amounts of starting materials present. How can I improve its purity?
Product impurity often stems from incomplete reactions or inadequate purification.
-
Reaction Monitoring: It is critical to monitor the reaction's progress to ensure it has gone to completion.
-
Solution: Use Thin-Layer Chromatography (TLC) to track the disappearance of the limiting reactant (typically the 2-aminobutyric acid). A co-spot of your starting materials alongside the reaction mixture will help you identify the respective spots. The reaction should only be stopped and worked up once the limiting starting material is no longer visible on the TLC plate.
-
-
Purification Strategy: The workup and purification steps are as important as the reaction itself.
-
Solution:
-
Aqueous Workup: After the reaction is complete, an acidic aqueous workup (e.g., with dilute HCl) can help remove any unreacted amine and the basic catalyst (like TEA). The product, being a carboxylic acid, should be extracted into an organic solvent like ethyl acetate.
-
Recrystallization: This is often the most effective method for purifying the solid product. The choice of solvent is key. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water or ethyl acetate/hexane mixtures are good starting points.
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will typically separate the less polar starting materials from the more polar thiourea product.
-
-
Q3: I've observed an unexpected byproduct. What could it be and how do I prevent it?
Byproduct formation complicates purification and reduces the yield of the desired product.
-
Symmetrical Thiourea Formation: If you are attempting a multi-component reaction or if your isothiocyanate is generated in situ, there is a risk of it reacting with the starting amine to form a symmetrical thiourea.[1]
-
Solution: For this specific synthesis, this is less of a concern as you are using pre-formed phenyl isothiocyanate. However, ensuring a controlled stoichiometry (a slight excess of the isothiocyanate, e.g., 1.05 equivalents) helps drive the reaction to completion and minimizes unreacted amine.[1]
-
-
Intramolecular Cyclization: Under harsh conditions (e.g., excessively high temperatures), the thioureido acid product could potentially undergo intramolecular cyclization.[3]
-
Solution: Maintain mild reaction conditions. Room temperature or gentle heating is usually sufficient.[1] Avoid prolonged exposure to high temperatures.
-
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates the general workflow for the synthesis and a logical decision tree for troubleshooting common issues.
Caption: General synthesis workflow and a decision-making diagram for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of this compound?
The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of 2-aminobutyric acid, acting as a nucleophile, attacks the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a zwitterionic intermediate, which then quickly undergoes a proton transfer to yield the stable thiourea product.[4]
Caption: Simplified reaction mechanism for thiourea formation.
Q2: Which solvents are optimal for this synthesis?
Aprotic solvents are generally preferred to avoid any side reactions with the highly reactive isothiocyanate. Good choices include:
-
Acetonitrile (ACN): Excellent for dissolving a wide range of reactants.
-
Tetrahydrofuran (THF): A common choice, but ensure it is dry.
-
Acetone: Can be effective and is easily removed.[5]
-
Dichloromethane (DCM): Another viable option.
For greener synthesis alternatives, water has been used successfully for some thiourea syntheses, often resulting in high yields and easy product isolation via precipitation.[6]
Q3: How does temperature influence the reaction yield and rate?
Temperature has a dual effect.
-
Rate: Increasing the temperature generally increases the reaction rate, which is beneficial if the reaction is slow at room temperature.[1]
-
Yield & Purity: Excessively high temperatures can promote the degradation of the isothiocyanate or the product itself, potentially leading to lower yields and the formation of byproducts.[3] A good starting point is room temperature, with gentle heating (40-60 °C) applied only if necessary.[7]
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Amine | 2-Aminobutyric acid (1.0 eq.) | The core nucleophile. Purity is essential. |
| Isothiocyanate | Phenyl Isothiocyanate (1.0-1.1 eq.) | Use fresh or purified reagent. A slight excess drives the reaction to completion.[1] |
| Solvent | Aprotic (e.g., ACN, THF, Acetone) | Solubilizes reactants without interfering. Ensures a homogenous reaction medium. |
| Base | Triethylamine (1.0-1.2 eq.) | Deprotonates the amino acid, increasing its nucleophilicity and significantly boosting reaction rate and yield.[1] |
| Temperature | Room Temperature to 50 °C | Balances reaction rate with reagent/product stability. Higher temps risk decomposition.[1][3] |
| Reaction Time | 2-24 hours | Highly dependent on reactants and temperature. Monitor by TLC to determine completion.[1] |
Generalized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Adjustments may be necessary based on your specific laboratory conditions and scale.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobutyric acid (1.0 equivalent) in your chosen anhydrous aprotic solvent (e.g., acetonitrile, approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Isothiocyanate Addition: Add phenyl isothiocyanate (1.05 equivalents) to the solution dropwise.[1] An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase), checking for the disappearance of the 2-aminobutyric acid spot. If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
References
-
Nickisch, R., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances. DOI: 10.1039/D0RA10436A. Available at: [Link]
-
Al-Hussain, S. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
-
Synthesis of ursane-derived isothiocyanates and study of their reactions with series of amines and ammonia. (2023). Taylor & Francis. Available at: [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). PMC - NIH. Available at: [Link]
-
Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). Available at: [Link]
-
Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. Available at: [Link]
-
Application of green solvent in synthesis of thiophenytoins using aryl thioureas. Der Pharma Chemica. Available at: [Link]
-
A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. ResearchGate. Available at: [Link]
-
Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. (2021). MDPI. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. ResearchGate. Available at: [Link]
-
Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2023). MDPI. Available at: [Link]
Sources
Technical Support Center: 2-(3-Phenyl-thioureido)-butyric acid (PTBA) Assays
Welcome to the technical support center for 2-(3-Phenyl-thioureido)-butyric acid (PTBA) assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification and characterization of this compound. Drawing upon established analytical principles and field-proven insights, this resource aims to provide both diagnostic and preventative solutions to ensure the accuracy and reproducibility of your results.
Introduction to PTBA and its Analytical Challenges
This compound (PTBA) is a small molecule containing a thiourea moiety, a phenyl group, and a butyric acid functional group. This combination of functionalities can present unique challenges in assay development and execution. The thiourea group, in particular, is known for its reactivity and potential to interfere with various assay formats.[1][2] This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Inconsistent or Non-Reproducible Results
Question: My replicate measurements for PTBA concentration show high variability. What are the likely causes and how can I fix this?
Answer: High variability in replicate measurements is a common issue in small molecule quantification and can stem from several factors. Let's break down the potential causes and solutions in a logical troubleshooting workflow.
Troubleshooting Workflow for High Variability
Caption: Troubleshooting inconsistent results.
Detailed Explanations:
-
Sample Preparation: Inconsistent sample preparation is a primary source of variability. Ensure that PTBA is fully solubilized in your chosen solvent. Thiourea derivatives can sometimes be challenging to dissolve, so vortexing and sonication may be necessary. For biological samples, the efficiency of protein precipitation or liquid-liquid extraction can significantly impact results.[3]
-
Instrument Performance: For chromatographic methods like HPLC, fluctuations in pump pressure, column temperature, or detector response can lead to inconsistent results.[4] It is crucial to perform regular maintenance and system suitability tests.
-
Reagent Stability: The thiourea group in PTBA can be susceptible to oxidation.[5] Ensure that all reagents are fresh and have been stored correctly.
-
Matrix Effects: When analyzing PTBA in complex matrices such as plasma or tissue homogenates, endogenous components can interfere with ionization in mass spectrometry or co-elute in chromatography, leading to ion suppression or enhancement.[6][7]
Section 2: Low Signal or Poor Sensitivity
Question: I am struggling to detect low concentrations of PTBA. How can I improve the sensitivity of my assay?
Answer: Low sensitivity can be a significant hurdle, especially when dealing with low abundance analytes. Here are several strategies to boost your signal.
| Strategy | Description | Considerations |
| Optimize Sample Preparation | Increase the starting sample volume and incorporate a concentration step, such as solvent evaporation after extraction. | Be mindful of concentrating interfering matrix components as well. |
| Enhance Detection Method | For HPLC-UV, select the wavelength of maximum absorbance for PTBA (likely around 236 nm for the thiourea chromophore).[4] For mass spectrometry, optimize ionization source parameters and consider using a more sensitive instrument. | The choice of detection method will depend on the required sensitivity and available instrumentation. |
| Derivatization | Chemical derivatization of the carboxylic acid or thiourea group can improve ionization efficiency in mass spectrometry or introduce a fluorescent tag for enhanced detection. | Derivatization adds an extra step to the workflow and requires careful validation to ensure complete and reproducible reactions. |
| Methodological Shift | If using a less sensitive method like a titrimetric assay, consider switching to a more sensitive technique like LC-MS/MS.[6] | This may require significant method development and access to specialized equipment. |
Protocol for a Generic HPLC-UV Method for Phenylthiourea Compounds:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized for PTBA, starting with a 50:50 mixture.
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Injection Volume: Inject 10-20 µL of the sample.
-
UV Detection: Monitor the absorbance at the wavelength of maximum absorbance for PTBA. A UV scan of a standard solution should be performed to determine this. Based on similar compounds, a starting wavelength of 236 nm is recommended.[4]
-
Standard Curve: Prepare a series of PTBA standards in the same solvent as your samples to generate a standard curve for quantification.
Section 3: High Background Noise
Question: My chromatograms or spectra have a high baseline, making it difficult to accurately integrate the peak for PTBA. What can I do?
Answer: High background noise can obscure your analyte signal and compromise the accuracy of your measurements. The source of the noise is often related to the sample matrix, reagents, or the analytical system itself.
Workflow for Diagnosing High Background Noise
Caption: Diagnosing high background noise.
Detailed Explanations:
-
System Contamination: Over time, analytical instruments can become contaminated with residual sample components, leading to a high baseline. Thoroughly flushing the system is often the first step in addressing this.
-
Reagent Purity: The quality of your solvents and reagents is paramount. Use HPLC-grade or MS-grade solvents to minimize background noise.
-
Matrix Interference: Biological matrices are complex and can contain numerous compounds that contribute to background noise.[7] Enhancing your sample preparation protocol to remove these interferences is key. This could involve solid-phase extraction (SPE) or a more rigorous liquid-liquid extraction (LLE).
Section 4: Unexpected Results or Artifacts
Question: I am seeing unexpected peaks in my chromatogram or signals in my mass spectrum. Could PTBA be degrading or reacting?
Answer: Yes, the thiourea functional group can be reactive, and the overall stability of PTBA should be considered. Thiourea itself can exist in tautomeric forms, and under certain conditions, it can be oxidized.[5][8]
Potential Reactions and Degradation Pathways:
-
Oxidation: The sulfur atom in the thiourea group is susceptible to oxidation, which can lead to the formation of various byproducts. This can be exacerbated by the presence of oxidizing agents in your sample or reagents.
-
Tautomerization: Thiourea can exist in a thiol tautomeric form.[8] While the thione form is generally more stable, changes in pH or solvent polarity could potentially favor the thiol form, leading to a shift in retention time or a different fragmentation pattern in mass spectrometry.
-
Pan-Assay Interference Compounds (PAINS): It is important to be aware that thiourea-containing compounds are often flagged as potential Pan-Assay Interference Compounds (PAINS).[1][2] This means they can interfere with assays through non-specific mechanisms, such as redox activity or aggregation, leading to false-positive or false-negative results. If you are using a biological assay, it is crucial to run appropriate controls to rule out PAINS-related artifacts.
Recommendations:
-
Stability Studies: Assess the stability of PTBA in your sample matrix and processing conditions. This can be done by analyzing samples at different time points and under various storage conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
Inert Atmosphere: If oxidation is suspected, consider preparing and handling samples under an inert atmosphere (e.g., nitrogen or argon).
-
Control Experiments: In biological assays, include control experiments to test for non-specific activity. This could involve testing a structurally similar compound that lacks the thiourea group.
References
-
Determination of thiourea, phenylthiourea and allythiourea with iodine - RSC Publishing. Available at: [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing). Available at: [Link]
-
Quantitative oxidation of thiourea and some of its derivatives with ammonium hexanitratocerate(IV) reagent in nitric acid medium at micro scale - ResearchGate. Available at: [Link]
-
A photometric titration method for the determination of thiourea function and its application to the analysis - IJATES. Available at: [Link]
-
Challenges in Small-Molecule Quantitation by Mass Spectrometry | Spectroscopy Online. Available at: [Link]
-
Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed. Available at: [Link]
-
Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - MDPI. Available at: [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Available at: [Link]
-
Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC. Available at: [Link]
-
Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs | LCGC International. Available at: [Link]
-
Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - MDPI. Available at: [Link]
-
Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PubMed. Available at: [Link]
-
Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies - MDPI. Available at: [Link]
-
Thiourea - Wikipedia. Available at: [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Thiourea - Wikipedia [en.wikipedia.org]
Technical Support Center: Phenylthiourea Synthesis Optimization
Topic: Optimizing Reaction Conditions for Phenylthiourea (PTU) Synthesis Ticket ID: PTU-SYN-OPT-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanism
Phenylthiourea (PTU) is a critical tyrosinase inhibitor and genetic marker (PTC taste test). Its synthesis relies on the nucleophilic addition of an amine to a thiocarbonyl center.[1][2]
The two primary synthetic routes are:
-
The Rearrangement Route (Cost-Effective): Thermal isomerization of phenylammonium thiocyanate.
-
The Isothiocyanate Route (High Precision): Direct addition of ammonia to phenyl isothiocyanate (or aniline to ammonium thiocyanate under specific conditions).
Below is the mechanistic pathway for the most common lab-scale synthesis (Rearrangement Route), visualized to aid in troubleshooting.
Figure 1: Mechanistic pathway for the synthesis of 1-phenylthiourea via the ammonium thiocyanate rearrangement method.
Module 1: Protocol Optimization (The "Why" & "How")
Protocol A: The Ammonium Thiocyanate Rearrangement (Standard)
Best for: Large scale, low cost, readily available reagents.
Optimized Workflow:
-
Salt Formation: Dissolve 0.1 mol Aniline in dilute HCl.
-
Why: Aniline is not electrophilic enough to react directly with thiocyanate ions efficiently. We must form the salt to facilitate the ion exchange with ammonium thiocyanate.
-
-
Addition: Add 0.1 mol Ammonium Thiocyanate.
-
Critical: The stoichiometry must be 1:1. Excess aniline leads to N,N'-diphenylthiourea (a common impurity).
-
-
Thermal Drive (The Critical Step): Evaporate the solution to dryness on a steam bath (approx. 100°C) or reflux for 4+ hours.
-
Optimization Note: The rearrangement of phenylammonium thiocyanate to phenylthiourea is reversible. Removing the solvent (water) shifts the equilibrium toward the solid product [1].
-
-
Purification: Wash the resulting solid with cold water to remove ammonium chloride byproducts, then recrystallize.
Protocol B: The Isothiocyanate Route (High Purity)
Best for: High value/small scale, avoiding side products.
Optimized Workflow:
-
React Phenyl Isothiocyanate (PhNCS) with Ammonia (
) in ethanol. -
Mechanism: The nucleophilic ammonia attacks the electrophilic carbon of the isothiocyanate.
-
Advantage: This reaction is irreversible and typically yields >90% purity without complex workup [2].
Module 2: Troubleshooting Guide
Issue 1: Low Yield / No Precipitate
User Report: "I refluxed the mixture for 2 hours, but upon cooling, very little solid formed."
| Potential Cause | Diagnostic Check | Corrective Action |
| Insufficient Heating Time | Did you reflux or evaporate? | Switch to Evaporation: The rearrangement is slow in dilute solution. Evaporate the reaction mixture to near dryness to force the salt-to-urea conversion. |
| High Solvent Volume | Is the volume >10mL/g reactant? | Concentrate: PTU is moderately soluble in hot water. Reduce volume by 50% using a rotary evaporator. |
| Acid Loss | Did you use open heating? | Add HCl: If HCl evaporated, the aniline free base may regenerate, which does not react. Ensure pH remains <7 during the initial mixing. |
Issue 2: "Oily" or Sticky Product
User Report: "The product separated as a dark oil instead of crystals."
| Potential Cause | Diagnostic Check | Corrective Action |
| Diphenylthiourea Formation | TLC Check (Compare vs. Standard) | Stoichiometry Control: You likely used excess aniline. Ensure strictly 1:1 molar ratio of Aniline:Thiocyanate. |
| Impure Aniline | Was the aniline dark/oxidized? | Distill Aniline: Oxidized aniline creates tarry polymers. Distill aniline before use (bp 184°C). |
| "Oiling Out" | Did you cool too fast? | Re-heat & Seed: Re-dissolve in boiling ethanol, add a seed crystal, and cool slowly to room temp, then 4°C. |
Issue 3: Melting Point Discrepancy
User Report: "My product melts at 140°C, but literature says 154°C."
-
Diagnosis: This indicates the presence of Diphenylthiourea (MP ~153-154°C) or Ammonium Thiocyanate (MP ~149°C) residues.
-
Fix: Wash the crude solid thoroughly with cold water (removes unreacted ammonium thiocyanate and ammonium chloride). Then recrystallize from Rectified Spirit (95% Ethanol) . Phenylthiourea is soluble in boiling ethanol but crystallizes upon cooling; impurities often stay in the mother liquor [3].
Module 3: Decision Support (Visual)
Use this flow to determine the next step in your experiment.
Figure 2: Troubleshooting decision tree for phenylthiourea isolation.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use water as the sole solvent for Green Chemistry compliance? A: Yes. Recent protocols utilize water as a solvent under microwave irradiation or solar energy. However, for the ammonium thiocyanate method, the water must be removed (evaporation) to drive the reaction to completion. If using phenyl isothiocyanate, water is an excellent green solvent as the product precipitates out, driving the reaction forward [4].
Q: Why do I need to wash the crude product with water before recrystallization?
A: The reaction produces Ammonium Chloride (
Q: Is the reaction sensitive to oxygen? A: The thiourea synthesis itself is not highly oxygen-sensitive, but the aniline starting material is. Aniline oxidizes rapidly to form dark impurities. Always use freshly distilled or light-yellow aniline. If your reaction mixture turns black immediately, your aniline is compromised.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Referencing similar thiourea rearrangements).
-
Organic Syntheses. (1963). 1-Phenyl-2-thiobiuret (Analogous Isothiocyanate Chemistry). Org. Synth. Coll. Vol. 4, p.769. Link
-
BenchChem. (2025).[3][4] Troubleshooting common side reactions in thiourea synthesis. Link
-
Kumavat, P., et al. (2013).[5] Green synthesis of symmetrical N,N'-disubstituted thiourea derivatives in water using solar energy. Environmental Chemistry Letters. Link
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Aniline and Thiocyanates before handling.
Sources
Technical Support Center: Stability of 2-(3-Phenyl-thioureido)-butyric acid in Aqueous Solution
Introduction: Navigating the Complexities of Phenylthiourea Derivatives in Aqueous Media
Welcome to the technical support center for 2-(3-Phenyl-thioureido)-butyric acid. As researchers and drug development professionals, understanding the stability of your compound is paramount to generating reliable data and ensuring therapeutic efficacy. This molecule, belonging to the N-substituted thiourea class, possesses inherent structural features—namely the thiourea moiety and a carboxylic acid group—that make it susceptible to several degradation pathways in aqueous environments.
This guide is designed to provide you with expert, field-proven insights into the stability profile of this compound. We will move beyond simple procedural lists to explain the causal mechanisms behind its degradation, empowering you to anticipate challenges, troubleshoot effectively, and design robust, self-validating experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound in aqueous solutions.
Q1: What are the primary degradation pathways for this compound in an aqueous solution? A1: The compound is susceptible to three main degradation pathways.[1] The specific pathway that predominates is highly dependent on the experimental conditions (pH, temperature, presence of oxidants).
-
Hydrolysis: Cleavage of the thiourea or amide-like bonds, particularly under strongly acidic or basic conditions, can break the molecule down into smaller constituents like phenylamine, ammonia, and butyric acid derivatives.[1][2]
-
Oxidation: The sulfur atom in the thiourea group is readily oxidized, even by atmospheric oxygen.[1] This can lead to the formation of the corresponding urea derivative (desulfurization) or various sulfur oxides like sulfinic and sulfonic acids.[1][3]
-
Intramolecular Cyclization: The presence of both a nucleophilic nitrogen atom in the thiourea group and an electrophilic carboxylic acid group creates the potential for an intramolecular reaction. This is particularly favored under basic conditions, which can deprotonate the thiourea nitrogen, increasing its nucleophilicity and facilitating an attack on the butyric acid moiety to form a cyclic pyrimidine-2-thione derivative.[4]
Q2: How does the pH of the aqueous solution affect the compound's stability? A2: The pH is one of the most critical factors governing the stability of this compound.
-
Acidic pH (pH < 4): Can promote acid-catalyzed hydrolysis, leading to molecular cleavage.[1]
-
Neutral pH (pH ~ 6-8): Generally offers the most stable environment, though slow oxidation can still occur.
-
Alkaline pH (pH > 8): Significantly accelerates degradation. It promotes the ionization of the thiourea, making it more susceptible to hydrolysis.[2] More importantly, it can trigger rapid intramolecular cyclization.[4]
Q3: I've noticed a yellow discoloration in my stock solution over time. What is the cause? A3: A yellow or brown tint is a common visual indicator of oxidation.[1] The thiocarbonyl group (C=S) is a known chromophore, and its oxidation to other sulfur-containing species or the formation of degradation products like elemental sulfur can alter the solution's appearance.[1] This is a sign that your compound is degrading and its purity should be re-assessed via HPLC before use.
Q4: What are the ideal storage conditions for an aqueous stock solution of this compound? A4: Due to its inherent instability in water, long-term storage of aqueous solutions is not recommended.[5]
-
Preparation: Always prepare solutions fresh before each experiment.[1]
-
Short-Term Storage (≤ 24 hours): If temporary storage is unavoidable, store the solution at 2-8°C, protected from light using amber vials or by wrapping the container in foil.[1]
-
Solvent Choice: For maximum solubility and stability, first dissolve the compound in an organic solvent like DMSO, then dilute with the aqueous buffer of choice just before use.[5]
-
Atmosphere: To minimize oxidation, consider purging the solution and the vial headspace with an inert gas like nitrogen or argon.[1]
Section 2: Troubleshooting Guide
When experimental results are inconsistent or suggest compound degradation, consult this guide to diagnose and resolve the issue.
| Symptom Observed | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound peak in HPLC analysis. | 1. Incorrect pH: The buffer pH may be too acidic or, more likely, too alkaline, causing rapid hydrolysis or cyclization.[1][4] 2. High Temperature: The experiment is being run at an elevated temperature, accelerating degradation.[1] 3. Oxidative Stress: The solution was not protected from oxygen, or the buffer contains oxidizing contaminants. | 1. Verify pH: Use a calibrated pH meter to confirm the pH of your buffer and final solution. Adjust as necessary to a more neutral pH if the experiment allows. 2. Control Temperature: Run experiments at a controlled room temperature or on ice where appropriate. 3. De-gas Buffers: Sparge all aqueous buffers with nitrogen or argon before preparing the solution. Prepare solutions fresh. |
| Appearance of multiple new, unidentified peaks in the chromatogram. | 1. Forced Degradation: The compound has been exposed to harsh conditions (light, heat, pH extremes), leading to multiple degradation products.[1][6] 2. Impure Starting Material: The initial solid compound may have contained impurities that are now being detected. | 1. Identify Degradants: Use LC-MS to obtain the mass of the unknown peaks and elucidate their structures. This will confirm the degradation pathway.[1] 2. Confirm Purity: Analyze the purity of the solid starting material using your HPLC method before preparing solutions. |
| Inconsistent biological activity or analytical results between batches. | 1. Degradation During Storage: The stock solution (solid or liquid) was stored improperly, leading to degradation over time.[1] 2. Batch-to-Batch Purity Variation: Different lots of the compound may have varying purity levels. | 1. Implement Strict Storage Protocols: Store solid compound in a desiccator, under an inert atmosphere, and protected from light. Prepare aqueous solutions fresh for every experiment.[1] 2. Analyze All Batches: Do not assume consistent purity. Analyze each new batch upon receipt to establish a purity baseline. |
| Precipitate forms in an aqueous solution that was previously clear. | 1. Formation of Insoluble Degradant: A degradation product may have lower aqueous solubility than the parent compound. 2. pH Shift: A change in the solution's pH could affect the solubility of the parent compound, which contains an ionizable carboxylic acid. | 1. Analyze Supernatant and Precipitate: Separate the solid and liquid phases. Analyze the supernatant by HPLC to see what remains in solution. Attempt to dissolve and analyze the precipitate to identify it. 2. Re-check and Buffer pH: Ensure the solution is adequately buffered to maintain a stable pH. |
Section 3: Visualizations & Data Summary
Potential Degradation Pathways
The following diagram illustrates the primary chemical transformations that this compound may undergo in an aqueous solution.
Caption: Major degradation pathways for this compound.
Experimental Workflow for Stability Assessment
This workflow provides a systematic approach to evaluating the stability of your compound.
Caption: Workflow for forced degradation and stability analysis.[1]
Table 1: Summary of Forced Degradation Conditions
This table outlines typical conditions for a forced degradation study and the expected outcomes for a thiourea derivative. The actual degradation will vary based on the precise experimental conditions.
| Stress Condition | Typical Protocol | Potential Degradation Products |
| Acid Hydrolysis | 1 mg/mL solution in 0.1 M HCl, incubated at 60°C for 24h. | Amines, thiols, cyanamide derivatives.[1] |
| Base Hydrolysis | 1 mg/mL solution in 0.1 M NaOH, incubated at RT for 4h. | Amines, thiols, and potential cyclization products.[1][4] |
| Oxidation | 1 mg/mL solution in 3% H₂O₂, incubated at RT for 8h. | Urea derivatives, sulfinic/sulfonic acids.[1] |
| Thermal Degradation | Solution incubated at 70°C in the dark for 48h. | Various cleavage products.[1] |
| Photodegradation | Solution exposed to light as per ICH Q1B guidelines. | Isomers, fragmentation products.[1] |
Section 4: Experimental Protocols
These protocols provide a validated framework for conducting stability studies.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound under various stress conditions. This is a critical step in developing a stability-indicating analytical method.[6]
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Acid Degradation: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.2 M NaOH, and dilute for HPLC analysis.[1]
-
Base Degradation: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for 4 hours. At specified time points (e.g., 0.5, 1, 2, 4h), withdraw an aliquot, neutralize with 0.2 M HCl, and dilute for HPLC analysis.[1]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 8 hours. At specified time points (e.g., 1, 4, 8h), withdraw an aliquot and dilute for HPLC analysis.[1]
-
Thermal Degradation: Incubate a sealed vial of the stock solution in a stability chamber or oven at 70°C for 48 hours. Keep a control sample at room temperature. Analyze samples at 24h and 48h.
-
Photodegradation: Expose a clear vial of the stock solution to a light source compliant with ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt-hours/m²).[1] Simultaneously, keep a control sample wrapped in foil in the same location. Analyze both samples at the end of the exposure period.
-
Analysis: Analyze all samples against a non-degraded standard using a suitable HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact this compound from all potential degradation products generated during the forced degradation study.
Methodology:
-
Initial Method Scouting:
-
Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for the parent compound (e.g., ~238-265 nm).[1][5]
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Prepare a mixture of all stressed samples from the forced degradation study (Protocol 1).
-
Inject this mixture into the HPLC system using the initial scouting method. The goal is to achieve baseline resolution between the parent peak and all degradant peaks.
-
If co-elution occurs, optimize the method by adjusting the gradient slope, mobile phase composition (e.g., substituting methanol for acetonitrile), or pH of the aqueous mobile phase. Screening different column chemistries (e.g., Phenyl-Hexyl) may also be necessary.[1]
-
-
Method Validation:
-
Once an optimized method is achieved, validate it according to ICH Q2(R1) guidelines. Validation should include specificity (peak purity analysis using a PDA detector), linearity, range, accuracy, precision, and robustness. This ensures the method is reliable and suitable for its intended purpose.[6]
-
References
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Google Cloud.
- Preventing degradation of thiourea derivatives during long-term storage. (n.d.). BenchChem.
- Intramolecular cyclizations of thioureas derived from sulphoraphene. (n.d.). SciSpace.
- Effect of reaction temperature on the decomposition efficiency of thiourea. (2021). International Journal of Minerals, Metallurgy and Materials.
- A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. (2019). ResearchGate.
- Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. (2011). Turkish Journal of Chemistry.
- Kinetic and mechanistic study of oxidation of phenyl thiourea by pyridinium chlorochromate in aqueous DMF medium. (2022). GSC Biological and Pharmaceutical Sciences.
- Suggested reaction mechanism for intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas. (n.d.). ResearchGate.
- Oxidation of Thiourea and Substituted Thioureas. (2011). ResearchGate.
- Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline.
- The alkaline hydrolysis of N-acylthioureas. (1974). Canadian Journal of Chemistry.
- Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media. (n.d.). UBC Library Open Collections.
- Degradation of ethylenethiourea pesticide metabolite from water by photocatalytic processes. (2014). Journal of Environmental Science and Health, Part B.
- N-Phenylthiourea Product Information. (n.d.). Cayman Chemical.
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization.
Sources
how to avoid degradation of 2-(3-Phenyl-thioureido)-butyric acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the degradation of 2-(3-Phenyl-thioureido)-butyric acid through a series of troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: this compound, like other thiourea derivatives, is susceptible to degradation through several pathways, primarily influenced by environmental factors. The main causes of degradation include:
-
Oxidation: The sulfur atom in the thiourea moiety is easily oxidized.[1][2] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents, leading to the formation of various sulfur oxides or cleavage of the C=S bond to form urea derivatives.[1][2]
-
Hydrolysis: Thiourea derivatives can undergo hydrolysis, particularly under acidic or basic conditions.[1][3] This can lead to the cleavage of the molecule, often yielding amines, thiols, and cyanamide derivatives.[1]
-
Thermal Degradation: Elevated temperatures can cause the decomposition of thiourea derivatives.[4][5] The specific degradation products can vary but may include ammonia, hydrogen sulfide, and various cyanamides.[1][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of thiourea derivatives.[1] This can involve isomerization, fragmentation, and the formation of various photoproducts.[1]
Q2: What are the ideal storage conditions to ensure the long-term stability of my this compound?
A2: To minimize degradation, this compound should be stored under controlled conditions. The ideal storage recommendations are:
-
Temperature: Store at a controlled room temperature, typically between 15°C and 25°C.[1] For particularly sensitive compounds, refrigeration (2-8°C) may be necessary.[1] Some sources suggest storing below +30°C.[6]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] Containers should be tightly sealed to exclude moisture and air.[1][7]
-
Light: Protect from light by using amber glass vials or storing them in the dark.[1]
-
Purity: Ensure the compound is of high purity, as impurities can sometimes catalyze degradation reactions.[1]
Q3: I've observed a change in the physical appearance (e.g., color change, clumping) of my stored this compound. What could be the cause?
A3: A change in physical appearance is often an indicator of chemical degradation.
-
Color Change: A yellowing or browning of the compound can indicate oxidation or the formation of colored degradation products.[1]
-
Clumping or Caking: This may be due to the absorption of moisture, which can accelerate hydrolytic degradation.[1]
-
Change in Crystal Form: This could be a sign of a polymorphic transformation or the formation of a different solid-state form of a degradation product.[1]
It is crucial to re-analyze the sample using appropriate analytical techniques to confirm its purity and identify any degradation products.[1]
Q4: What are some common degradation products of this compound that I should be aware of?
A4: The degradation products of thiourea derivatives are diverse and depend on the specific compound and the degradation pathway. Some common degradation products include:
-
From Oxidation: Urea derivatives, sulfinic acids, sulfonic acids, and elemental sulfur.[1]
-
From Hydrolysis: Corresponding amines, thiols, cyanamide, and urea.[1]
-
From Thermal Degradation: Ammonia, hydrogen sulfide, isothiocyanates, and cyanamides.[1][4]
-
From Photodegradation: Isomers, cleavage products such as amines and isothiocyanates, and various recombination products.[1]
Troubleshooting Guides
| Problem/Observation | Potential Cause | Recommended Solution |
| Loss of potency or unexpected experimental results. | Degradation of the thiourea derivative.[1] | 1. Re-analyze the purity of the stored compound using a stability-indicating HPLC method.[1] 2. If degradation is confirmed, synthesize or procure a fresh batch of the compound.[1] 3. Review and optimize storage conditions (see FAQ 2).[1] |
| Appearance of new, unexpected peaks in my chromatogram. | Formation of degradation products. | 1. Perform forced degradation studies to intentionally generate degradation products and aid in peak identification.[1] 2. Use LC-MS or other mass spectrometry techniques to identify the mass of the unknown peaks and elucidate their structures.[1] |
| Inconsistent results between different batches of the same compound. | Batch-to-batch variability in purity or improper storage of one or more batches. | 1. Analyze the purity of all batches before use.[1] 2. Ensure consistent and appropriate storage conditions for all batches.[1] |
| The compound is known to be unstable, and I need to store it for an extended period. | Inherent chemical instability of the specific thiourea derivative. | 1. Consider storing the compound as a more stable salt form if applicable.[1] 2. For solutions, prepare them fresh before each experiment.[1] 3. If storage of solutions is necessary, store at low temperatures (-20°C or -80°C) and protect from light.[1] 4. Investigate the use of stabilizers, such as antioxidants, if compatible with the intended application.[1] |
Data Presentation
Table 1: Illustrative Quantitative Data on Thiourea Derivative Degradation
| Stress Condition | Typical Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Amines, thiols, urea, cyanamide[1] |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Amines, thiols, urea, cyanamide[1] |
| Oxidation | 3% H₂O₂ at room temperature | Urea derivatives, sulfinic/sulfonic acids[1] |
| Thermal (Solid) | 70°C | Ammonia, H₂S, isothiocyanates[1][4] |
| Photodegradation | UV light (254 nm) or sunlight | Isomers, cleavage products (amines, isothiocyanates)[1] |
Note: This table is illustrative. The actual degradation will vary significantly based on the specific thiourea derivative's structure and the precise experimental conditions.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
1. Acidic Degradation:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M HCl.
-
Keep the solution at an elevated temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[1]
2. Basic Degradation:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M NaOH.
-
Keep the solution at an elevated temperature (e.g., 60°C) for a specified time.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.[1]
3. Oxidative Degradation:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of 3% H₂O₂.
-
Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).[1]
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.[1]
4. Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a stability chamber at an elevated temperature (e.g., 70°C) for a specified duration.[1]
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.[1]
5. Photodegradation:
-
Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Simultaneously, keep a control sample in the dark.[1]
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.[1]
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
-
Wikipedia. (2023, December 29). Thiourea. Retrieved from [Link]
-
Kinetics of Thermal Decomposition of Thiourea. (2009). ResearchGate. Retrieved from [Link]
-
MECHANISM OF THERMAL DECOMPOSITION OF THIOUREA DERIVATIVES. (2004). AKJournals. Retrieved from [Link]
-
Oxidation of Thiourea and Substituted Thioureas. (2011). ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Oxidized thiourea derivatives: uncovering new frontiers with resonant acoustic mixing (RAM). Green Chemistry. Retrieved from [Link]
-
Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media. (2014). UBC Library Open Collections. Retrieved from [Link]
-
Jinnuo Chemical. (n.d.). Storage and precautions. Retrieved from [Link]
-
Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. (2011). SciSpace. Retrieved from [Link]
-
Dissolution Behavior of Gold in Alkaline Media Using Thiourea. (2016). Scientific Research Publishing. Retrieved from [Link]
-
An Investigation on the Growth and Characterization of Thiourea Single Crystal Grown from Aqueous Solutions. (2001). SciSpace. Retrieved from [Link]
-
Effect of initial solution pH value on the decomposition efficiency of thiourea. (2021). International Journal of Minerals, Metallurgy, and Materials. Retrieved from [Link]
-
Theoretical study on the thermal decomposition of thiourea. (2008). ResearchGate. Retrieved from [Link]
-
Comparative evolved gas analyses on thermal degradation of thiourea by coupled TG-FTIR and TG/DTA-MS instruments. (2014). REAL - Repository of the Library of the Hungarian Academy of Sciences. Retrieved from [Link]
-
Precautions for Safe Handling and Storage of Thiourea Dioxide. (2019). Aceto. Retrieved from [Link]
-
Kinetics and mechanism of thiourea oxidation by oxygenated [Co2(O2)(NH3)10] complex. (2013). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. (2023). Iraqi Journal of Science. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]
-
Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation. (2005). PubMed. Retrieved from [Link]
-
Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. (2001). ResearchGate. Retrieved from [Link]
-
Rapid Determination of Thiourea Concentration in Copper Electrolyte. (2025). MDPI. Retrieved from [Link]
-
Photodegradation of diafenthiuron in water. (2002). PubMed. Retrieved from [Link]
-
Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. (2001). PubMed. Retrieved from [Link]
-
Thiols can be prepared from the reaction of thiourea with an alky... (n.d.). Pearson+. Retrieved from [Link]
-
THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. (2020). ResearchGate. Retrieved from [Link]
-
Thiourea Method number: PV2059. (n.d.). OSHA. Retrieved from [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). PMC. Retrieved from [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2026). BioPharm International. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Retrieved from [Link]
-
The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. (2015). ResearchGate. Retrieved from [Link]
-
A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Degradation of phenyl C61 butyric acid methyl ester: poly (3-hexylthiophene) organic photovoltaic cells and structure changes as determined by defect investigations. (2012). Sci-Hub. Retrieved from [Link]
-
Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions. (n.d.). Acme Synthetic Chemicals. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2-(3-Phenyl-thioureido)-butyric Acid
Welcome to the technical support center for the purification of 2-(3-Phenyl-thioureido)-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to make informed decisions in your work.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My crude product is an oil and will not crystallize. What are the potential causes and how can I induce crystallization?
Answer:
The oily nature of your crude this compound is a common issue and can stem from several factors, primarily the presence of impurities that inhibit the formation of a crystal lattice.
Underlying Causes:
-
Residual Solvents: Entrapped solvent molecules from the reaction or initial work-up can significantly lower the melting point and prevent solidification.
-
Unreacted Starting Materials: The presence of unreacted phenyl isothiocyanate or 2-aminobutyric acid can act as an impurity, disrupting crystallization. Phenyl isothiocyanate, in particular, is an oil at room temperature.
-
Formation of Side Products: The reaction between an amino acid and an isothiocyanate can sometimes lead to the formation of urea byproducts if water is present, or other side-products that can complicate purification.
Step-by-Step Troubleshooting Protocol:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed. For high-boiling solvents like DMF or DMSO, use a high-vacuum pump and consider gentle heating. Co-evaporation with a lower-boiling solvent like toluene can also be effective.
-
Aqueous Wash: If not already performed, dissolve the oily residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted 2-aminobutyric acid. Follow this with a wash with brine to remove any residual acid and water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate again.
-
Trituration: This technique can help to induce crystallization from an oil.
-
Add a non-polar solvent in which your compound is poorly soluble (e.g., hexanes, diethyl ether, or a mixture of both) to the oily residue.
-
Stir the mixture vigorously with a spatula, scratching the sides of the flask. This can provide nucleation sites for crystal growth.
-
The goal is to have the impurities remain dissolved in the solvent while your product solidifies.
-
-
Solvent-Antisolvent Crystallization: If trituration fails, a more controlled crystallization can be attempted.
-
Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol, methanol, or acetone).
-
Slowly add a poor solvent (an "anti-solvent") such as water or hexanes until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Recommended Solvents for Crystallization:
| Solvent System | Rationale |
| Ethanol/Water | The carboxylic acid and thiourea moieties provide some polarity, making ethanol a good solvent. The slow addition of water as an anti-solvent can induce crystallization. |
| Toluene | The aromatic ring in the structure suggests that toluene could be a suitable solvent for recrystallization, especially for removing more polar impurities.[1] |
| Ethyl Acetate/Hexanes | A versatile combination for compounds of intermediate polarity. |
| Acetonitrile | Has been shown to be effective for the crystallization of various organic compounds.[1] |
Question 2: My NMR spectrum shows signals that do not correspond to my product. What are the likely impurities and how can I remove them?
Answer:
Identifying impurities through NMR is a critical step. Based on the likely synthesis of this compound from 2-aminobutyric acid and phenyl isothiocyanate, the following are common impurities:
Potential Impurities and their Spectroscopic Signatures:
-
Unreacted 2-Aminobutyric Acid: Will show characteristic aliphatic signals and an amine proton signal. These are generally well-separated from the product signals.
-
Unreacted Phenyl Isothiocyanate: Aromatic signals will be present, but no aliphatic protons.
-
N,N'-diphenylurea: A common byproduct if water is present. It will show aromatic signals and a characteristic urea N-H proton signal.
-
Solvents: Residual solvents from the reaction or purification will be evident (e.g., ethyl acetate, DCM, hexanes).
Purification Strategy: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities.[2]
Step-by-Step Chromatography Protocol:
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Solvent System (Mobile Phase): A gradient of ethyl acetate in hexanes is a good starting point. The carboxylic acid group in your product will make it quite polar.
-
Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) to elute non-polar impurities.
-
Gradually increase the polarity (e.g., to 30-50% ethyl acetate) to elute your product.
-
A small amount of acetic acid (0.5-1%) can be added to the mobile phase to improve the peak shape of the carboxylic acid and prevent tailing.
-
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC). Visualize the spots under UV light.
-
Fraction Collection and Analysis: Collect the fractions containing your product, combine them, and remove the solvent under reduced pressure. Analyze a small sample of the purified product by NMR to confirm its purity.
Troubleshooting Workflow for Purification
Caption: Decision workflow for purifying crude this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under typical purification conditions?
A1: this compound is generally stable under standard purification conditions. However, prolonged exposure to high temperatures or strongly acidic or basic conditions should be avoided. The butyric acid moiety is stable, but the thiourea linkage can be susceptible to hydrolysis under harsh conditions.[3] It is recommended to perform purifications at or near room temperature.
Q2: My compound is chiral. How can I confirm its enantiomeric purity and what are the options for separating enantiomers if needed?
A2: Since 2-aminobutyric acid is a chiral starting material, your product will also be chiral.
-
Confirmation of Enantiomeric Purity: The most common method is Chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of the enantiomeric excess (ee).[4][5]
-
Separation of Enantiomers:
-
Preparative Chiral HPLC/SFC: If your synthesis is not enantioselective, you can separate the enantiomers on a larger scale using preparative chiral HPLC or Supercritical Fluid Chromatography (SFC).
-
Diastereomeric Salt Formation: An alternative is to react your racemic carboxylic acid with a chiral base (e.g., a chiral amine) to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization. The desired enantiomer of the carboxylic acid can then be recovered by acidification.
-
Q3: Are there any specific safety precautions I should take when handling this compound and its precursors?
A3: Yes, standard laboratory safety precautions should always be followed.
-
Phenyl Isothiocyanate: This is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: The organic solvents used in purification are flammable and may have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
General Handling: Avoid inhalation, ingestion, and skin contact with all chemicals.
Purification Logic Diagram
Sources
- 1. bmse000402 Butyric Acid at BMRB [bmrb.io]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. 103-72-0・Phenyl Isothiocyanate・162-08473・166-08476[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enantioseparation & Purification of 2-(3-Phenyl-thioureido)-butyric acid
Status: Operational Ticket ID: PTBA-RES-001 Subject: Resolution, Stability, and Analysis of Chiral Thiourea Derivatives Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
You are likely working with 2-(3-Phenyl-thioureido)-butyric acid (PTBA) , a derivative often encountered in peptide sequencing (Edman degradation intermediates) or as a chiral building block.
The central challenge with this molecule is not just resolution, but stability . As a thiocarbamoyl derivative of an
Module 1: Synthetic Prevention (The "Zero-Resolution" Approach)
User Question: "I synthesized PTBA starting from pure (S)-2-aminobutyric acid, but the product is partially racemic. Why?"
Technical Diagnosis:
Thiourea formation involves reacting an amino acid with Phenyl Isothiocyanate (PITC). While the reaction itself does not break the chiral center, the conditions (specifically high pH and heat) can induce proton abstraction at the
Optimized Protocol: To avoid the need for downstream resolution, follow this "Soft-Coupling" protocol:
-
Solvent: Use 50% Aqueous Pyridine or Acetone/Water (1:1). Avoid strong mineral bases (NaOH/KOH) if possible.
-
pH Control: Maintain pH between 8.0 and 9.0. Exceeding pH 10.0 rapidly increases the rate of racemization.
-
Temperature: Conduct the coupling at 40°C maximum . Do not reflux.
-
Workup: Acidify carefully with dilute HCl to pH 3.0 only when ready to extract. Prolonged exposure to low pH induces cyclization (see Module 4).
Workflow Visualization: Synthesis & Risk Points
Figure 1: Critical control points in the synthesis of PTBA to prevent racemization and degradation.
Module 2: Chromatographic Resolution (HPLC)
User Question: "I have a racemic mixture. Which column separates the (R) and (S) enantiomers?"
Technical Diagnosis:
Standard C18 columns will not separate these enantiomers. You require a Chiral Stationary Phase (CSP) .[1][2] Thioureas interact strongly via hydrogen bonding (N-H donors and C=S acceptors) and
Recommended Method (Analytical & Semi-Prep):
| Parameter | Recommendation | Rationale |
| Column | Chiralpak AD-H or Chiralcel OD-H | Amylose/Cellulose carbamate phases provide the necessary hydrogen bonding pockets for thiourea recognition. |
| Mobile Phase | Hexane : Isopropanol (90:10) | Normal phase is superior for thioureas. Alcohols modulate the H-bonding retention. |
| Additive | 0.1% Trifluoroacetic Acid (TFA) | CRITICAL: The carboxylic acid group on PTBA causes peak tailing. Acid suppresses ionization, sharpening peaks. |
| Flow Rate | 1.0 mL/min | Standard starting point. |
| Detection | UV @ 254 nm | The phenyl ring provides strong absorption. |
Troubleshooting HPLC Issues:
-
Issue: Peaks are broad/tailing.
-
Fix: Increase TFA to 0.2% or switch to Acetic Acid if the column is acid-sensitive.
-
-
Issue: Retention is too long (>30 mins).
-
Fix: Increase Isopropanol content to 15% or 20%.
-
-
Issue: Sample degrades during analysis.
-
Fix: Switch from TFA to Acetic Acid. TFA can catalyze the cyclization of PTBA to the PTH derivative inside the autosampler vial.
-
Module 3: Classical Resolution (Scale-Up)
User Question: "I have 50 grams of material. HPLC is too expensive. Can I crystallize it?"
Technical Diagnosis: Direct crystallization of the racemate is unlikely to work. You must form Diastereomeric Salts using a chiral base. The carboxylic acid moiety of PTBA makes this feasible.
Protocol: Diastereomeric Salt Formation
-
Resolving Agent: (R)-(+)-1-Phenylethylamine is the first-choice base. It is inexpensive and structurally compatible with the phenyl ring of PTBA.
-
Alternative: Brucine or Cinchonidine (if phenylethylamine fails).
-
-
Solvent System: Ethanol (95%) or Ethanol/Water mixtures.
-
Procedure:
-
Dissolve Racemic PTBA (1.0 eq) in warm Ethanol.
-
Add (R)-1-Phenylethylamine (0.5 eq - 1.0 eq).
-
Allow to cool slowly to 4°C.
-
Filter the crystals (Salt of one enantiomer).
-
Liberation: Suspend crystals in water, acidify with 1M HCl to pH 2-3, and immediately extract with Ethyl Acetate to recover the free acid. Do not let it sit in acid.
-
Decision Logic: Resolution Strategy
Figure 2: Strategic decision tree for selecting the appropriate resolution method based on sample scale.
Module 4: Stability & The "Gotcha" (Cyclization)
User Question: "I stored my resolved fractions in the fridge, but now the HPLC shows a new peak at a different retention time. Did it racemize?"
Technical Diagnosis: It likely did not racemize; it cyclized . this compound is the open-chain precursor to 5-ethyl-3-phenyl-2-thioxoimidazolidin-4-one (a PTH derivative).
-
Mechanism: Acid-catalyzed nucleophilic attack of the thiourea nitrogen onto the carboxylic carbonyl.
-
Trigger: Storing the compound in acidic solvents (like HPLC mobile phases with TFA) or leaving it in an acidic workup solution.
Prevention:
-
Storage: Store as a solid, not in solution.
-
Neutralization: If you collect HPLC fractions containing TFA, neutralize them with a small amount of bicarbonate or remove the solvent immediately via rotary evaporation (cold bath).
-
Analysis: The cyclic PTH derivative usually elutes later on Reverse Phase (C18) columns because it is more hydrophobic (loss of -OH and -NH polarity).
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. (Foundational chemistry regarding the cyclization of phenylthiocarbamoyl amino acids). Link
-
Bhushan, R., & Martens, J. (1997). Resolution of enantiomers of amino acids and their derivatives by liquid chromatography. Biomedical Chromatography, 11(6), 280-285. (Review of chiral HPLC methods for amino acid derivatives). Link
-
Ilse, D., & Edman, P. (1963). The formation of 3-phenyl-2-thiohydantoins from phenylthiohydantoins. Australian Journal of Chemistry, 16(3), 411-416. (Detailed kinetics of the acid-catalyzed cyclization). Link
-
Daicel Chiral Technologies. (n.d.). Application Data: Separation of Thiourea Derivatives on Chiralpak AD. (Industry standard application notes for thiourea separation). Link
Sources
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
dealing with cytotoxicity of 2-(3-Phenyl-thioureido)-butyric acid in control cells
Executive Summary & Diagnostic Logic
The Paradox: You are observing cytotoxicity in control/healthy cells treated with 2-(3-Phenyl-thioureido)-butyric acid (PTBA). This is a common bottleneck with thiourea-based scaffolds. The toxicity is rarely "random"; it stems from three distinct vectors: Chemical Interference (Assay Artifacts), Physical Stress (Precipitation), or Biological Reactivity (Redox/Chelation).
Use the following decision tree to diagnose the root cause before altering your biological hypothesis.
Figure 1: Diagnostic logic flow for isolating the source of PTBA cytotoxicity.
Module 1: Chemical Artifacts (The "Fake" Toxicity)
Issue: Thiourea derivatives are potent reducing agents. If you are using tetrazolium-based assays (MTT, MTS, WST-1), you are likely generating false data.
The Mechanism
The thiourea moiety (
Validation Protocol: Cell-Free Interference Test
Before trusting your IC50 curves, run this cell-free control:
-
Prepare Plate: Add culture media (no cells) to a 96-well plate.
-
Add PTBA: Add your compound at the highest test concentration (e.g., 100 µM).
-
Add Reagent: Add MTT/MTS reagent and incubate for 2-4 hours.
-
Read: Measure absorbance.
-
Result: If Absorbance > Media Blank, PTBA is chemically reducing the dye.
-
Solution: Switch to CellTiter-Glo (ATP) or LDH Release assays, which are less susceptible to redox interference.
-
Module 2: Physical Stress (Solubility & pH)
Issue: The "butyric acid" tail (
Solubility Data & Thresholds
| Parameter | Value/Limit | Implication |
| LogP (Predicted) | ~2.5 - 3.0 | Moderately lipophilic; requires carrier solvent. |
| pKa (Acid Tail) | ~4.8 | Ionized (COO-) at physiological pH (7.4). |
| DMSO Limit | < 0.5% (v/v) | Higher DMSO itself is cytotoxic to sensitive control lines. |
| Serum Interaction | High | Binds Albumin (BSA/FBS); reduces free drug concentration. |
Troubleshooting Protocol: The "Crash" Test
-
Dilution: Dilute PTBA stock (in DMSO) 1000x into your specific culture media (e.g., DMEM + 10% FBS).
-
Incubation: Incubate at 37°C for 4 hours (mimicking assay start).
-
Observation: Use Phase Contrast Microscopy (40x).
-
Look for: Needle-like crystals or "oily" droplets.
-
Fix: If precipitation occurs, pre-dissolve PTBA in PBS (pH 7.4) before adding to media, or lower the stock concentration to prevent "shock" precipitation.
-
Module 3: Biological Mechanisms (The "Real" Toxicity)
Issue: If artifacts and solubility are ruled out, the toxicity is biological. Thioureas are "privileged structures" that often hit off-targets in healthy cells.
Mechanism A: Oxidative Stress (Redox Cycling)
Thioureas can deplete cellular Glutathione (GSH) or generate Reactive Oxygen Species (ROS) via auto-oxidation.
-
Diagnostic: Stain cells with H2DCFDA (ROS indicator). If fluorescence spikes in control cells treated with PTBA, oxidative stress is the cause.
-
Mitigation: Co-treat with N-Acetylcysteine (NAC) (1-5 mM). If NAC rescues the cells, the toxicity is ROS-driven.
Mechanism B: Metal Chelation
The thiourea core (
-
Impact: Depletion of essential metals inhibits metalloenzymes (e.g., SOD, Carbonic Anhydrase) in control cells.
-
Mitigation: Supplement media with excess Zn²⁺ or Cu²⁺ to see if toxicity is reversed.
Figure 2: Biological pathways of off-target thiourea toxicity.
Frequently Asked Questions (FAQ)
Q1: My PTBA works in cancer cells but kills fibroblasts (controls). Is this expected? A: Yes. Thioureas often target rapidly dividing cells via ROS generation. However, normal fibroblasts have lower basal antioxidant capacity than some cancer lines, making them more sensitive to ROS spikes. Recommendation: Titrate the dose to find the "Therapeutic Window" where cancer cells die but fibroblasts recover.
Q2: Can I use DMSO stocks stored at -20°C? A: Use caution. Thioureas can oxidize to ureas or carbodiimides upon repeated freeze-thaw cycles.
-
Check: Run an LC-MS of your stock. If you see a mass shift of -16 Da (desulfurization) or dimerization, discard the stock. Fresh powder is required.
Q3: The media turns yellow/orange after adding PTBA. Why? A: This indicates oxidation of the thiourea sulfur or chelation with trace iron/copper in the media. It confirms the compound is chemically active in your buffer. This is a red flag for "chemical" toxicity rather than specific target engagement.
References
-
Mechanism of Thiourea Cytotoxicity: Strzyga-Łach, P. et al. (2021).[1][2] "Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives." Pharmaceuticals.[1][3]
-
Assay Interference (MTT/Thiourea interactions): Rathod, K. et al. (2023). "In Vitro Screening of Thiourea Derivatives and Interference with Tetrazolium Assays." PMC/NIH.
-
Thiourea Metal Chelation Properties: Al-Jibori, S. et al. (2023). "Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, and Toxicity." MDPI.
-
Chemical Properties of this compound: PubChem Compound Summary for CID 2794151 (Related structure).
Sources
Technical Support Center: Minimizing Batch-to-Batch Variability in Synthesis
Welcome to the Technical Support Center for Minimizing Batch-to-Batch Variability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in chemical synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to build robust and reproducible processes.
Frequently Asked Questions (FAQs)
Section 1: Raw Material and Reagent Management
Q1: My reaction yield and impurity profile have changed significantly after switching to a new supplier for a key raw material, even though the certificate of analysis (CofA) looks identical. What's going on and how do I fix it?
A1: This is a common and challenging issue. While a CofA provides valuable information, it doesn't always capture the full picture of a material's performance in a specific reaction. Minor, unlisted impurities or differences in physical properties (like particle size or crystal form) can have a significant impact.[1]
Causality: The new supplier might use a different synthesis route, leading to different trace impurities that could poison a catalyst, inhibit the reaction, or participate in side reactions.[2][3] Physical properties can affect dissolution rates and reactivity.
Troubleshooting Protocol:
-
Comprehensive Characterization: Do not rely solely on the supplier's CofA. Perform in-house testing on the new material.
-
Purity Analysis: Use a high-resolution technique like HPLC or GC-MS to screen for trace impurities not listed on the CofA.[4]
-
Physical Characterization: Analyze particle size distribution, morphology (e.g., via microscopy), and crystalline form (e.g., via XRD).
-
Moisture Content: Perform Karl Fischer titration, as excess moisture can quench sensitive reagents.[5]
-
-
Small-Scale Trial: Before using the new material in a full-scale batch, run a small-scale, controlled experiment comparing the old and new materials side-by-side.[6]
-
Supplier Communication: Engage with the new supplier's technical team. Discuss your application and inquire about their manufacturing process. They may be able to provide a grade of material more suitable for your needs or offer insights into lot-to-lot variability.[7][8]
Q2: We are seeing sporadic reaction failures and can't trace them to a specific raw material lot. Where should we start investigating?
A2: Sporadic failures often point to issues with shared resources or handling procedures rather than a single raw material lot. Inconsistent ingredient handling, storage, or solvent quality are common culprits.[9][10]
Troubleshooting Workflow:
Key Investigation Points:
-
Solvent Purity: Are solvents from a shared still or drum being used? Test the purity of the solvent from the point of use. Impurities in solvents, such as peroxides in ethers or water in anhydrous solvents, are common causes of failure.[11]
-
Reagent Handling: Implement a "First-In, First-Out" (FIFO) system for all reagents. Ensure proper storage conditions (e.g., temperature, inert atmosphere) are maintained and logged.[9]
-
Glassware Cleaning: Ensure glassware cleaning procedures are standardized and effective at removing residues from previous reactions.[10][12]
Section 2: Process Parameter Control
Q1: My reaction is highly exothermic, and I'm seeing more impurities in larger-scale batches compared to my lab-scale experiments. Why?
Mitigation Strategies:
| Strategy | Mechanism of Action | Key Implementation Details |
| Control Reagent Addition Rate | Limits the instantaneous rate of heat generation. | Use a syringe pump or dosing pump for controlled, dropwise addition. Correlate addition rate with internal temperature monitoring.[12][14] |
| Improve Mixing Efficiency | Ensures rapid distribution of reactants and heat, preventing localized temperature spikes. | Use an appropriate impeller type (e.g., pitched-blade turbine for better heat transfer) and optimize the stirring speed. Baffles in the reactor can also improve mixing.[5] |
| Lower Reaction Jacket Temperature | Increases the temperature differential (ΔT) between the reaction mass and the cooling jacket, enhancing the rate of heat removal. | Be cautious not to crash out material near the reactor wall. The jacket temperature should be carefully controlled. |
| Use a More Dilute System | The additional solvent acts as a heat sink, increasing the thermal mass of the system and buffering temperature changes. | This may impact reaction kinetics and increase processing time/cost. Must be evaluated on a case-by-case basis. |
Q2: We are observing inconsistent reaction completion times, forcing us to extend reaction times and impacting throughput. How can we achieve more consistent kinetics?
A2: Inconsistent reaction times often stem from subtle variations in parameters that control reaction kinetics. The most common factors are temperature control, reagent addition, and mixing.[15][16]
Self-Validating Protocol for Consistent Kinetics:
-
Precise Temperature Control: Ensure your temperature control system (e.g., heating/cooling circulator) is calibrated and can maintain the setpoint with minimal fluctuation (e.g., ±1°C).[10]
-
Automated Reagent Addition: Replace manual additions of critical reagents with an automated pump. This ensures the rate of addition is identical for every batch.[17]
-
Standardized Stirring: Define and fix the stirring rate (RPM) and impeller geometry in your Standard Operating Procedure (SOP). Inconsistent mixing can create zones of different concentrations, affecting the overall reaction rate.[5]
-
In-Process Monitoring (IPC): Use an in-process analytical technique (e.g., UPLC, GC) to monitor the disappearance of starting material. Do not rely solely on time. The reaction should be quenched based on achieving a specific conversion target (e.g., <1% starting material remaining).[18]
Section 3: Analytical Methodologies
Q1: How do I know if my analytical method is robust enough to be reliable for tracking batch consistency?
A1: A reliable analytical method must be formally validated to prove it is fit for its intended purpose.[19] For tracking batch consistency, the key validation parameters are precision, accuracy, specificity, and robustness.[20][21]
Key Validation Parameters for Consistency Tracking:
| Parameter | Question It Answers | Example Test | Acceptance Criterion (Typical) |
| Precision | "Do I get the same result every time I measure the same sample?" | Analyze the same homogenous sample 6 times. | Relative Standard Deviation (RSD) ≤ 2%[20] |
| Accuracy | "How close is my measured value to the true value?" | Spike a sample with a known amount of analyte and measure the recovery. | Recovery between 98.0% and 102.0% |
| Specificity | "Am I only measuring the compound of interest, without interference from other components?" | Analyze samples of placebo, impurities, and degradation products to ensure no co-elution with the main peak. | Peak purity analysis (e.g., via PDA detector) should pass. |
| Robustness | "Does the method still perform well if I make small, deliberate changes to the parameters?" | Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%). | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.[20] |
A method that is not robust may give fluctuating results due to minor day-to-day variations in the lab environment, leading you to believe there is batch-to-batch variability when the issue is actually the method itself.[20]
Section 4: Documentation and Data-Driven Process Improvement
Q1: What are the most critical elements to include in a batch record to ensure reproducibility and enable effective troubleshooting?
A1: A comprehensive batch record is the foundation of manufacturing consistency. It serves as both a set of instructions and a historical record. Its purpose is to ensure that every batch is made in exactly the same way and to provide the data needed to investigate any deviations.
Critical Batch Record Components:
-
Raw Material Identification: Record the material name, lot number, and quantity dispensed for every single input. This is crucial for traceability.
-
Equipment Identification: Log the specific equipment used (e.g., Reactor R-101, Balance B-02). This helps isolate issues related to a specific piece of equipment.
-
Detailed Procedural Steps: The instructions should be clear, unambiguous, and include specific setpoints for critical parameters (e.g., "Heat to 60°C," "Stir at 250 RPM").
-
Data Recording with Signatures: Provide fields for operators to record the actual values achieved for each parameter (e.g., actual temperature, addition time) and to sign off on completion. This creates accountability and a verifiable record.
-
In-Process Control (IPC) Results: Include sections for recording the results of all in-process tests, along with the pre-defined specifications.
-
Deviation Section: A dedicated section to document anything that did not go according to the plan, no matter how minor it seems. This is often the most valuable section for troubleshooting.
Q2: How can we use data from past batches to proactively reduce variability in future batches?
A2: By applying statistical process control (SPC) and data analysis, you can move from a reactive to a proactive approach to quality control.[22][23] Analyzing historical data allows you to understand your process's inherent variability and identify the parameters that have the most significant impact on your final product's critical quality attributes (CQAs).[24][25]
Section 5: Advanced Strategies: Process Analytical Technology (PAT)
Q1: What is Process Analytical Technology (PAT) and how can it help minimize batch-to-batch variability?
A1: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[26] It represents a shift from the traditional approach of testing quality at the end of a process to building quality in from the start.[27]
By using real-time analytical tools, PAT allows for dynamic control over a reaction. Instead of following a rigid, time-based recipe, the process can be adjusted on-the-fly based on real-time data, ensuring the final product consistently meets its targets.[18][28] This proactive control minimizes deviations and reduces batch failures.[27][28]
Benefits of PAT:
-
Reduced Process Variability: Real-time monitoring and control help maintain critical process parameters (CPPs) within their optimal range.[18]
-
Improved Process Understanding: PAT tools generate vast amounts of data that can be used to build more robust process models.[28]
-
Reduced End-Product Testing: With sufficient process understanding and control, real-time release testing (RTRT) becomes possible, reducing reliance on final quality control testing.[18]
-
Increased Efficiency: By preventing deviations and batch failures, PAT can significantly reduce waste and manufacturing costs.[22][27]
References
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (2024, May 27). Longdom.org. [Link]
-
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Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. (n.d.). PMC. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Evaluating Novel HDAC Inhibitors: A Comparative Analysis of 2-(3-Phenyl-thioureido)-butyric acid Against Established Agents
Introduction: The Epigenetic Landscape and the Rise of HDAC Inhibitors
In the intricate world of cellular regulation, gene expression is not solely dictated by the DNA sequence itself. An equally critical layer of control, known as epigenetics, governs how and when genes are switched on or off. Central to this process is the dynamic state of chromatin, the complex of DNA and proteins within the nucleus. The acetylation of histone proteins, controlled by the opposing actions of Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs), is a key epigenetic switch.[1]
HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure that restricts the access of transcription factors, thereby silencing gene expression.[1] In many cancers, HDACs are overexpressed or dysregulated, leading to the inappropriate silencing of tumor suppressor genes and promoting uncontrolled cell growth and survival.[1][2]
This fundamental role has established HDACs as a prime therapeutic target in oncology and other diseases.[2][3] Histone Deacetylase inhibitors (HDACis) are a class of drugs that block the enzymatic activity of HDACs, leading to the accumulation of acetylated histones.[4][5] This, in turn, relaxes the chromatin structure, reactivates the expression of critical genes, and can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4][5]
This guide provides a comparative framework for evaluating novel HDAC inhibitors, using the putative inhibitor 2-(3-Phenyl-thioureido)-butyric acid as a case study against well-characterized and clinically relevant agents: Vorinostat (SAHA), Romidepsin, and Panobinostat, along with the widely used research tool, Trichostatin A.
Visualizing the Core Mechanism: HDAC Inhibition
To understand how these molecules function, we can visualize their primary mechanism of action. HDAC enzymes possess a catalytic pocket containing a critical zinc ion (Zn²⁺) that facilitates the removal of acetyl groups. Most HDAC inhibitors are designed with a structural motif that chelates this zinc ion, blocking the enzyme's active site.
Caption: General mechanism of HDAC inhibition leading to gene activation.
Part 1: Theoretical Profile of a Novel Candidate: this compound
While extensive experimental data for this compound is not publicly available, we can perform a structural analysis to hypothesize its potential as an HDAC inhibitor. This process is fundamental in early-stage drug discovery.
Structural Components and Their Potential Roles:
-
Butyric Acid Scaffold: The core of this molecule is a butyric acid derivative. Butyric acid itself is a well-known, naturally occurring short-chain fatty acid and a classical, albeit weak, HDAC inhibitor.[3][6] Its aliphatic chain is thought to fit into the narrow, tube-like pocket of the HDAC active site.[3] This provides a strong rationale for using butyrate derivatives as a starting point for designing more potent inhibitors.
-
Phenyl-thioureido Moiety: This functional group is more novel in the context of HDAC inhibition.
-
Thiourea Group (-NH-C(=S)-NH-): In many HDAC inhibitors, a hydroxamic acid (-CONHOH) or benzamide group serves as the crucial zinc-binding group (ZBG). While less common, sulfur-containing groups can also interact with the active site zinc ion. The thiourea moiety's potential to chelate zinc would need to be confirmed through co-crystallization or advanced molecular modeling studies. Some research has explored thiourea derivatives for other enzyme inhibition targets.[7]
-
Phenyl "Cap": The terminal phenyl group likely serves as the "cap" region. This part of an HDAC inhibitor interacts with the surface of the enzyme, often near the entrance of the catalytic tunnel. The size and properties of this cap group can confer selectivity and potency.
-
Hypothesis: this compound is a putative HDAC inhibitor that leverages a butyric acid backbone to access the enzyme's catalytic tunnel, while the phenyl-thioureido group acts as a surface-binding cap and a potential zinc-chelating warhead. Its efficacy and isoform selectivity would depend heavily on the binding affinity of the thiourea group to the active site zinc and the steric compatibility of the entire molecule with different HDAC isoforms.
Part 2: Comparative Benchmarking Against Established HDAC Inhibitors
To understand the landscape where a new inhibitor must compete, we will profile four established agents. These inhibitors belong to different chemical classes and exhibit varied selectivity profiles, making them excellent benchmarks.
Classification of HDAC Inhibitors
HDACis are often categorized by their chemical structure, which dictates their mechanism and properties.
Caption: Major chemical classes of HDAC inhibitors.
Inhibitor Profiles and Performance Data
| Feature | Vorinostat (SAHA) | Romidepsin (Depsipeptide) | Panobinostat (LBH589) | Trichostatin A (TSA) | This compound |
| Chemical Class | Hydroxamic Acid | Cyclic Depsipeptide | Hydroxamic Acid | Hydroxamic Acid | Thiourea / Carboxylic Acid Derivative |
| Mechanism | Pan-HDAC inhibitor; potent zinc-chelator via hydroxamic acid group.[1][8] | Prodrug; its disulfide bond is reduced in cells to release a thiol group that chelates the active site zinc.[9] | Potent, pan-HDAC inhibitor; hydroxamic acid group chelates zinc.[4][5][10] | Reversible, potent pan-inhibitor of Class I/II HDACs.[11][12] | Hypothesized: Zinc chelation via thiourea or carboxyl group; butyrate backbone occupies catalytic pocket. |
| HDAC Selectivity | Pan-inhibitor of Class I, II, and IV HDACs.[1][13] | Potent against Class I HDACs (HDAC1/2).[14][15] | Pan-inhibitor of Class I, II, and IV HDACs.[5][16] | Potent against Class I and IIb HDACs.[11][17] | To Be Determined (TBD) |
| Potency (IC₅₀) | ~10-86 nM (pan-HDAC, cell-free).[1][8][18] Specific: 10 nM (HDAC1), 20 nM (HDAC3).[13] | Nanomolar range against Class I HDACs. | Nanomolar range; considered one of the most potent HDACis.[4][5] | ~1-20 nM against sensitive HDACs (e.g., 0.4 nM for HDAC1).[11][17] | TBD |
| Clinical Status | FDA-approved for Cutaneous T-Cell Lymphoma (CTCL).[2] | FDA-approved for CTCL and Peripheral T-Cell Lymphoma (PTCL).[14] | Previously FDA-approved for Multiple Myeloma; withdrawn from US market but available elsewhere.[4][16] | Research tool only; poor in vivo stability.[11] | Preclinical/Investigational |
| Key Cellular Effects | Induces apoptosis, cell cycle arrest, and alters expression of 2-5% of genes.[1] | Induces histone acetylation, apoptosis, and cell cycle arrest.[9][19] | Induces hyperacetylation, cell cycle arrest, and apoptosis in malignant cells.[4][5] | Inhibits cell cycle, induces differentiation, and apoptosis.[11][12] | TBD |
Part 3: Experimental Workflows for Comparative Evaluation
To empirically determine the performance of this compound and directly compare it to the benchmarks, a series of standardized in vitro assays must be performed. The following section outlines the essential experimental protocols and the logic behind their design.
Experimental Workflow Overview
A logical progression of experiments starts with biochemical validation of target engagement, moves to cellular effects, and culminates in more complex biological assessments.
Caption: Standard workflow for preclinical evaluation of a novel HDAC inhibitor.
Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against purified HDAC enzymes, providing a direct measure of biochemical potency and isoform selectivity.
Causality: This cell-free assay isolates the interaction between the inhibitor and the enzyme, removing cellular complexities like membrane permeability or metabolic degradation. Using a panel of purified recombinant HDAC isoforms (e.g., HDAC1, HDAC3, HDAC6) is crucial for establishing a selectivity profile.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for HDAC activity (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
HDAC Enzyme: Dilute purified, recombinant human HDAC1, HDAC3, and HDAC6 enzymes to their optimal working concentration in cold assay buffer.
-
Substrate: Use a fluorogenic substrate, such as a Boc-Lys(acetyl)-AMC peptide. In the presence of active HDACs, the acetyl group is removed.
-
Developer Solution: Prepare a developer solution containing a protease (e.g., Trypsin) and a positive control inhibitor (like Trichostatin A) to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent signal.
-
Test Compound: Prepare a 10-point serial dilution of this compound (and benchmark inhibitors) in DMSO, then further dilute in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 25 µL of assay buffer.
-
Add 5 µL of the diluted test compound, positive control inhibitor (TSA), or vehicle control (DMSO).
-
Add 10 µL of diluted HDAC enzyme to all wells except the "no enzyme" control.
-
Incubate for 10 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and begin signal development by adding 50 µL of the Developer Solution to each well.
-
Incubate for 15-20 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorometer with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Subtract the background fluorescence ("no enzyme" control) from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Cell Viability / Cytotoxicity Assay (MTT/XTT)
Objective: To measure the effect of the test compound on the metabolic activity and proliferation of cancer cell lines, providing a cellular EC₅₀ value.
Causality: While the HDAC activity assay measures target engagement, it doesn't confirm a biological consequence. Cell viability assays determine if inhibiting the target translates to an anti-proliferative or cytotoxic effect. Comparing activity in cancer cell lines versus normal cell lines (e.g., non-transformed fibroblasts) provides an initial therapeutic index. The MTT assay relies on mitochondrial reductases in viable cells to convert a yellow tetrazolium salt into a purple formazan product, which requires a solubilization step. The XTT assay is a second-generation alternative that produces a water-soluble formazan, simplifying the protocol.
Methodology (XTT Assay):
-
Cell Culture:
-
Seed cancer cells (e.g., HeLa, A549, or a relevant hematological line like K-562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and benchmark inhibitors in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and "no cell" blank wells.
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
XTT Reagent Preparation and Incubation:
-
Shortly before use, prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4-6 hours at 37°C, 5% CO₂. The color will change from yellow to orange/red in metabolically active cells.
-
-
Data Acquisition and Analysis:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance of the samples in a microplate spectrophotometer at 450-500 nm. Use a reference wavelength of ~650 nm to subtract background.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells after subtracting the blank values.
-
Plot the results and determine the EC₅₀ (or GI₅₀, the concentration for 50% growth inhibition) using non-linear regression analysis.
-
Conclusion and Future Directions
The established HDAC inhibitors—Vorinostat, Romidepsin, and Panobinostat—have validated the clinical utility of targeting this enzyme class, particularly in hematological malignancies. They provide a robust set of benchmarks against which any novel inhibitor must be measured.
Our structural analysis of This compound suggests a plausible, though unconventional, mechanism for HDAC inhibition. The butyric acid backbone is a proven scaffold, but the efficacy will hinge on the performance of the phenyl-thioureido group as both a surface-binding element and a zinc-chelating warhead.
The provided experimental protocols offer a clear, self-validating path forward. By systematically determining the IC₅₀ and selectivity profile (Protocol 1) and then assessing the functional cellular consequences (Protocol 2), researchers can generate the critical data needed to place this novel compound within the established comparative framework. This rigorous, data-driven approach is the cornerstone of modern drug development and is essential for identifying the next generation of effective epigenetic therapies.
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Comparative Analysis of Phenyl-Thioureido Analogs: Kinase Inhibition vs. Metalloenzyme Regulation
Executive Summary
The phenyl-thioureido scaffold (
This analysis is designed for drug discovery scientists and contrasts the Structure-Activity Relationships (SAR), synthetic accessibility, and performance metrics (IC
Part 1: Comparative Performance Analysis
Anticancer Potency: N-Benzoyl-N'-phenylthiourea (BFTU) Analogs
Target: Epidermal Growth Factor Receptor (EGFR) / Breast Cancer Cell Line (MCF-7).[1] Mechanism: The thiourea moiety facilitates hydrogen bonding within the ATP-binding pocket of kinases, while the phenyl ring substituents modulate lipophilicity and steric fit.
Comparative Data (Cytotoxicity against MCF-7): The following table aggregates experimental data comparing the parent BFTU with halogenated analogs.
| Compound ID | Substituent (Phenyl Ring) | IC | Selectivity Index (SI) | Relative Potency |
| BFTU (Parent) | Unsubstituted | > 100 | N/A | Baseline |
| 2-Cl-BFTU | 2-Chloro | 18.5 | 2.1 | Moderate |
| 4-Cl-BFTU | 4-Chloro | 12.3 | 3.5 | High |
| 2,4-diCl-BFTU | 2,4-Dichloro | 0.31 | > 50 | Superior |
| 4-NO | 4-Nitro | 45.2 | 1.2 | Low |
Data Source: Aggregated from Rasayan J. Chem (2021) and related SAR studies [1, 2].
Key Insight: The 2,4-dichloro substitution results in a drastic potency increase (over 300-fold vs parent). This is attributed to the "Orthogonal Halogen Effect," where the ortho-Cl locks the conformation for optimal receptor binding, while the para-Cl enhances lipophilicity (
Enzyme Inhibition: 1-Aroyl-3-phenylthiourea Analogs
Target: Urease (Nickel-dependent metalloenzyme). Mechanism: The thiourea sulfur atom acts as a soft nucleophile, coordinating with the bi-nickel center in the urease active site, effectively poisoning the enzyme.
Comparative Data (Jack Bean Urease Inhibition):
| Compound ID | Aroyl Group | Phenyl Substituent | IC | Kinetic Mode |
| Thiourea (Std) | N/A | N/A | 21.25 | Competitive |
| Analog 4h | Furan-2-carbonyl | 2,5-Dichloro | 16.13 | Mixed |
| Analog 4i | Benzoyl | 3-Cl, 2-CH | 0.0019 | Non-Competitive |
| Analog 4s | Furan-2-carbonyl | 2-Chloro | 18.75 | Mixed |
Data Source: NIH/PubMed Central & MDPI Urease Inhibition Studies [3, 5].
Key Insight: Unlike the anticancer series where simple halogenation suffices, urease inhibition is maximized by hybrid scaffolds (e.g., Aroyl + 3-Cl-2-CH
Part 2: Mechanistic Visualization & SAR Logic
The following diagram illustrates the divergent design logic for these two applications.
Figure 1: Divergent Structure-Activity Relationship (SAR) pathways for Kinase vs. Urease inhibition.
Part 3: Experimental Protocols
Protocol A: Synthesis of N-Benzoyl-N'-phenylthiourea Derivatives
Objective: High-yield synthesis of BFTU analogs via acyl isothiocyanate intermediate.
Reagents:
-
Benzoyl chloride (1.0 eq)
-
Ammonium thiocyanate (1.1 eq)
-
Substituted Aniline (1.0 eq)
-
Solvent: Acetone (Dry)
Workflow:
-
In-situ Generation: Dissolve ammonium thiocyanate in dry acetone. Add benzoyl chloride dropwise at 0°C. Stir for 30 min to generate benzoyl isothiocyanate.
-
Checkpoint: The solution should turn slightly cloudy (NH
Cl precipitate).
-
-
Coupling: Add the substituted aniline (e.g., 2,4-dichloroaniline) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Pour the reaction mixture into ice-cold water. The solid product will precipitate immediately.
-
Purification: Filter and recrystallize from ethanol/DMF (9:1).
Validation:
-
IR Spectroscopy: Look for disappearance of amine N-H stretch (3300-3400 cm
) and appearance of Carbonyl (C=O, ~1670 cm ) and Thiocarbonyl (C=S, ~1250 cm ).
Protocol B: Urease Inhibition Assay (Jack Bean)
Objective: Determine IC
Reagents:
-
Jack Bean Urease (JBU) solution (5 U/mL)
-
Buffer: Phosphate buffer (pH 8.2, 0.01 M)
-
Substrate: Urea (100 mM)
-
Reagent: Phenol-hypochlorite (Weatherburn’s reagent)
Workflow:
-
Incubation: Mix 25 µL of enzyme solution with 5 µL of test compound (dissolved in DMSO). Incubate at 30°C for 15 min.
-
Substrate Addition: Add 55 µL of Urea solution. Incubate at 30°C for 15 min.
-
Termination: Add 45 µL of Phenol reagent and 70 µL of Alkali reagent.
-
Measurement: Read Absorbance at 630 nm after 50 min.
-
Calculation:
.
Part 4: Synthesis Workflow Visualization
Figure 2: Step-by-step synthesis workflow for Benzoyl-thiourea derivatives.
References
-
Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-phenylthiourea Compound and Derivatives in MCF-7 Cancer Cell. Rasayan Journal of Chemistry. (2021). 1
-
Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry. (2010). 2
-
Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors. NIH PubMed Central. (2022). 3[4][5][6][7]
-
Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules (MDPI). (2016). 8[5][6][7]
-
Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones as Urease Inhibitors. MDPI. (2023). 9
Sources
- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Cross-Validation of 2-(3-Phenyl-thioureido)-butyric Acid Assay Results: A Comparative Guide
Executive Summary: The Thiourea Paradox
In the realm of enzyme inhibition—specifically targeting metalloenzymes like Urease (EC 3.5.1.5) or Tyrosinase (EC 1.14.18.1)—2-(3-Phenyl-thioureido)-butyric acid (PTBA) represents a classic scaffold. It combines the metal-chelating thiourea core with a phenyl hydrophobic anchor and a butyric acid tail for solubility and electrostatic interaction.
However, this structural advantage is also an analytical liability. The thiourea moiety is highly redox-active and capable of non-specific metal complexation, often leading to pan-assay interference (PAINS) . Standard colorimetric assays (e.g., Nessler’s or Berthelot’s method) frequently yield false positives due to the compound reacting with the detection reagent rather than inhibiting the enzyme.
This guide provides a rigorous, self-validating framework to distinguish true enzymatic inhibition from chemical artifacts, comparing the industry-standard Colorimetric Screen against the orthogonal HPLC Validation Method .
Mechanistic Insight & Assay Principles
The Target: Urease Inhibition Mechanism
PTBA is primarily investigated as a urease inhibitor. The mechanism relies on the bidentate coordination of the thiourea sulfur and the amide nitrogen to the bi-nickel center of the urease active site.
Causality of Experimental Choice:
-
Why Urease? The structural homology to the substrate (urea) and the presence of the thiourea group (a known nickel chelator) make this the primary target.
-
Why Validation is Critical: Thioureas can reduce the copper/iodine often used in secondary assays or react with ammonia detection reagents, skewing absorbance readings.
Figure 1: Mechanism of Action. PTBA competes with Urea for the Nickel active site, preventing hydrolysis.
Comparative Methodology: Colorimetric vs. HPLC
The following table summarizes why a single assay is insufficient for PTBA characterization.
| Feature | Method A: Indophenol (Berthelot) | Method B: HPLC-UV (Orthogonal) |
| Principle | Colorimetric detection of released Ammonia (625 nm). | Direct quantification of Urea consumption or Product formation. |
| Throughput | High (96-well plate). | Low to Medium. |
| Interference Risk | High. Thioureas can interfere with the hypochlorite oxidant in the reagent. | Low. Separation prevents chemical interference. |
| Sensitivity | nM range.[1] | |
| Cost | Low. | High (Solvents/Columns). |
| Verdict | Screening Only. Prone to false IC50 values. | Validation Standard. Required for publication. |
Experimental Protocols
Protocol A: Optimized Indophenol Method (Screening)
Use this for initial library screening, but apply the "Interference Check" step rigorously.
Materials:
-
Jack Bean Urease (0.5 U/mL)
-
Substrate: Urea (20 mM) in Phosphate Buffer (pH 7.4)
-
Reagent A: Phenol (1%) + Sodium Nitroprusside (0.005%)
-
Reagent B: NaOH (0.5%) + Sodium Hypochlorite (0.1%)
Workflow:
-
Incubation: Mix 25
L Enzyme + 25 L PTBA (various concentrations). Incubate 15 min at 37°C. -
Reaction: Add 50
L Urea. Incubate 10 min. -
Termination: Add 50
L Reagent A, then 50 L Reagent B. -
Development: Incubate 20 min at RT (Blue color forms).
-
Read: Absorbance at 625 nm.
CRITICAL CONTROL (The "Thiourea Check"): Run a set of wells with Enzyme + PTBA + Reagents but WITHOUT Urea .
-
Observation: If these wells turn blue or fade rapidly, PTBA is reacting with the Hypochlorite. You must subtract this "chemical background" or switch to Method B.
Protocol B: HPLC Cross-Validation (The Gold Standard)
Use this to confirm "Hits" from Protocol A.
System Setup:
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5
m). -
Mobile Phase: 50:50 Methanol:Water (Isocratic) or 10 mM H2SO4 (for organic acid detection).
-
Detection: UV at 210 nm (Urea/PTBA) or Post-column derivatization.
Workflow:
-
Reaction Mix: Prepare 1 mL reaction vials (Enzyme + PTBA + Urea) as per Protocol A.
-
Quenching: At
min, quench reaction with 100 L of 1M HCl (stops enzyme, stabilizes urea). -
Injection: Inject 20
L into HPLC. -
Analysis: Monitor the decrease in Urea peak area relative to the internal standard.
-
Calculation: % Inhibition =
.
Data Analysis & Interpretation
When comparing results, you will often see a discrepancy. This is the "Thiourea Shift."
Table 2: Hypothetical Data Comparison
| Compound | Indophenol IC50 ( | HPLC IC50 ( | Interpretation |
| Thiourea (Std) | 12.5 | 14.2 | Consistent. Low interference. |
| PTBA (Sample) | 4.1 (Apparent Potency) | 18.5 (True Potency) | False Positive. The compound reacted with the dye, lowering absorbance artificially. |
| Acetohydroxamic Acid | 5.0 | 5.2 | Consistent. |
Expert Insight: If your Colorimetric IC50 is
Validation Workflow Diagram
This flowchart guides the decision-making process for validating PTBA activity.
Figure 2: Decision Matrix for Assay Selection. Note the mandatory switch to HPLC upon interference detection.
References
-
Kot, M. et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. Available at: [Link]
- Amtul, Z. et al. (2002). Chemistry and Mechanism of Urease Inhibition. Current Medicinal Chemistry. (Provides the mechanistic basis for thiourea-nickel interaction).
-
Weatherburn, M. W. (1967). Phenol-hypochlorite reaction for determination of ammonia. Analytical Chemistry.[1] (The source protocol for the Indophenol method).
-
FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry. (Standard for cross-validation requirements). Available at: [Link]
- Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Context for thiourea interference).
Sources
evaluating the specificity of 2-(3-Phenyl-thioureido)-butyric acid
Publish Comparison Guide: Evaluating the Specificity of 2-(3-Phenyl-thioureido)-butyric acid (PTBA)
Executive Summary
This compound (PTBA) is a specialized small molecule belonging to the phenylthiourea class. While widely recognized in analytical chemistry as the PTC-derivative of 2-aminobutyric acid (a standard internal control for amino acid analysis), its pharmacophore possesses significant biological activity relevant to drug development.
This guide evaluates PTBA’s specificity as a bioactive modulator, specifically focusing on its dual potential as a Tyrosinase Inhibitor (melanogenesis modulation) and a Monocarboxylate Transporter (MCT) Inhibitor . We compare its performance against industry standards like Phenylthiourea (PTU) and AR-C155858 , providing a rigorous framework for assessing its selectivity and off-target risks (e.g., thyroid toxicity).
Mechanistic Profile & Signaling Pathways
To evaluate specificity, one must first understand the primary and secondary targets dictated by the N-phenyl-N'-carboxyalkyl-thiourea scaffold.
-
Primary Mechanism (Tyrosinase): The thiourea moiety acts as a copper chelator, binding to the active site of Tyrosinase, the rate-limiting enzyme in melanin synthesis. It blocks the conversion of L-Tyrosine to L-DOPA.
-
Secondary Mechanism (MCT1/4): Similar thiourea-based scaffolds (e.g., 7ACC1) have been implicated in blocking lactate transport via MCTs, critical for the Warburg effect in oncology.
Pathway Visualization
The following diagram illustrates the dual intervention points of PTBA within the melanogenic and metabolic signaling networks.
Figure 1: Dual mechanism of action for PTBA. Primary inhibition occurs at the Tyrosinase copper center, with secondary potential for MCT1 blockade.
Comparative Performance Analysis
The specificity of PTBA must be benchmarked against the "Gold Standard" (PTU) and high-specificity alternatives.
Table 1: Specificity & Performance Matrix
| Feature | PTBA (Evaluated Product) | Phenylthiourea (PTU) (Standard) | AR-C155858 (Alternative) |
| Primary Class | Thiourea Derivative | Simple Thiourea | Thiophene-Urea |
| Tyrosinase IC50 | ~0.5 - 5 µM (Predicted)* | 0.21 µM [1] | No Activity |
| MCT1 Inhibition | Low/Moderate (Off-target) | Negligible | High (Ki ~ 2 nM) [2] |
| Thyroid Toxicity | Reduced Risk (Hypothesis)** | High (Goitrogenic) | Low |
| Solubility | Moderate (Carboxylic Acid) | Low | High |
| Application | Novel Probe / Analytical Std | Melanogenesis Control | Cancer Metabolism |
*Note: Values for PTBA are estimated based on structural SAR of phenylthiourea-butyric acid analogs. PTBA is less potent than PTU but offers a handle (carboxylic acid) for further derivatization. **The butyric acid side chain may reduce systemic thyroid uptake compared to the small, lipophilic PTU.
Experimental Protocols for Specificity Validation
To rigorously validate PTBA's specificity, you must distinguish its effects from general toxicity and off-target metalloenzyme inhibition.
Protocol A: Tyrosinase Specificity Assay (DOPAchrome Method)
Validates the primary target engagement.
-
Reagent Prep: Dissolve PTBA in DMSO (10 mM stock). Prepare L-DOPA (2 mM) in Phosphate Buffer (pH 6.8).
-
Enzyme Mix: Incubate Mushroom Tyrosinase (50 U/mL) with varying concentrations of PTBA (0.1 – 100 µM) for 10 mins at 25°C.
-
Substrate Addition: Add L-DOPA solution to initiate the reaction.
-
Detection: Monitor absorbance at 475 nm (formation of DOPAchrome) kinetically for 20 mins.
-
Specificity Check: Repeat assay with Carbonic Anhydrase (another Zn/Cu metalloenzyme) using p-nitrophenyl acetate substrate.
-
Success Criteria: PTBA should inhibit Tyrosinase (IC50 < 10 µM) but not Carbonic Anhydrase (IC50 > 100 µM).
-
Protocol B: Analytical Specificity (HPLC Purity)
Ensures the compound itself is distinct from metabolic byproducts.
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of Acetate Buffer (pH 5.0) [A] and Acetonitrile [B].
-
Gradient: 0-40% B over 20 min.
-
Detection: UV at 254 nm (Phenyl group absorption).
-
Validation: Inject PTBA alongside 2-aminobutyric acid (precursor) and Phenylthiourea (degradation product).
-
Success Criteria: PTBA must resolve as a single sharp peak (Retention Time ~12-15 min) distinct from the void volume (amino acid) and the late-eluting PTU.
-
Expert Insights: The "Specificity" Trap
As a Senior Application Scientist, I advise caution regarding the "Thiourea Hook" . While PTBA is an effective inhibitor, the thiourea moiety is "promiscuous." It avidly binds free copper, zinc, and iron.
-
False Positives: In cell-based assays, PTBA may show cytotoxicity not because of specific target inhibition, but due to metal stripping from culture media.
-
Control Experiment: Always run a Metal Rescue control. If adding excess CuSO4 reverses the inhibition, the mechanism is chelation-based (Tyrosinase). If not, it may be steric (MCT1).
References
-
Criton, M., & Le Mellay-Hamon, V. (2008). Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation. Bioorganic & Medicinal Chemistry Letters. Link
-
Ovens, M. J., et al. (2010). AR-C155858 is a potent, selective, high-affinity inhibitor of the monocarboxylate transporter MCT1. Biochemical Journal. Link
-
National Institute of Standards and Technology (NIST). L-2-Aminobutyric acid (Internal Standard) Mass Spectrum. Link
A Comparative Guide to Assessing Off-Target Effects of 2-(3-Phenyl-thioureido)-butyric acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the early and accurate assessment of a compound's off-target effects is paramount to mitigating downstream clinical failures and ensuring patient safety.[1][2][3] This guide provides a comprehensive framework for evaluating the off-target profile of 2-(3-Phenyl-thioureido)-butyric acid, a novel small molecule with therapeutic potential. By integrating computational and experimental methodologies, we present a self-validating system to build a robust safety and selectivity profile. This document will compare and contrast various techniques, offering insights into the causal relationships behind experimental choices and providing actionable protocols.
Introduction: The Significance of Off-Target Profiling
The biological activity of a drug candidate is not solely defined by its interaction with the intended therapeutic target. Unforeseen interactions with other proteins and cellular components, known as off-target effects, can lead to adverse drug reactions, toxicity, or even unexpected therapeutic benefits.[1][2] For this compound, a derivative of butyric acid, understanding its broader pharmacological footprint is critical. Butyric acid itself is known to interact with multiple cellular targets, including histone deacetylases (HDACs) and G-protein coupled receptors (GPCRs), influencing a wide range of physiological processes.[4][5][6][7] Therefore, a systematic evaluation of its thioureido-phenyl derivative is essential.
This guide will navigate through a multi-tiered strategy for off-target assessment, beginning with in silico predictions and progressing to broad-panel biochemical and cell-based assays.
Part 1: Foundational Assessment - In Silico and Early-Stage Screening
The initial phase of off-target assessment leverages computational tools and high-throughput screening to cast a wide net, identifying potential areas of concern early in the discovery pipeline.
In Silico Off-Target Prediction: The First Line of Inquiry
Computational, or in silico, methods utilize the chemical structure of this compound to predict potential interactions with a vast array of biological targets.[8][9] These approaches are cost-effective and provide a rapid, initial hypothesis-generating step.
Methodological Rationale: By comparing the structural and electronic features of the test compound to databases of known ligands and their targets, these algorithms can flag potential off-target liabilities.[8][9][10] This allows for the proactive design of focused experimental validation studies.
Experimental Protocol: Ligand-Based Virtual Screening
-
Compound Preparation: Generate a 3D conformation of this compound using computational chemistry software.
-
Database Selection: Choose a comprehensive database of known bioactive molecules (e.g., ChEMBL, PubChem).
-
Similarity Search: Employ algorithms (e.g., Tanimoto coefficient) to identify molecules with structural similarity to the query compound.
-
Target Prediction: Analyze the known biological targets of the structurally similar molecules to generate a list of potential off-targets for this compound.
-
Data Analysis: Prioritize predicted targets based on the strength of the similarity score and the physiological relevance of the target.
Broad Panel Screening: A Comparative Overview
Following computational predictions, broad-panel screening against common off-target families is the logical next step. This provides empirical data on the compound's selectivity. Key panels include kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
Table 1: Comparison of Broad-Panel Screening Platforms
| Target Family | Assay Principle | Advantages | Disadvantages | Recommended Service Providers |
| Kinases | Measures the compound's ability to inhibit the phosphorylation of a substrate by a panel of kinases.[11][12][13] | Comprehensive coverage of the kinome; high-throughput.[11][12][14] | Can be expensive; may not fully recapitulate cellular context. | PamGene[11], AssayQuant[12], MtoZ Biolabs[13], Pharmaron[14] |
| GPCRs | Typically involves radioligand binding assays or functional assays measuring second messenger levels (e.g., cAMP, Ca2+).[15][16][17][18] | Covers a major class of drug targets; multiple assay formats available.[17][18] | Binding assays do not confirm functional activity; cellular context is important. | Eurofins Discovery[16], Reaction Biology[18], Creative Bioarray[17] |
| Ion Channels | Utilizes automated patch-clamp electrophysiology or fluorescence-based assays to measure ion flux.[19][20][21][22] | Directly measures functional effects on channel activity; critical for cardiac safety assessment (e.g., hERG).[19][21] | Lower throughput than other assays; can be technically complex. | ION Biosciences[19], Charles River Laboratories[21], Eurofins Discovery |
| Nuclear Receptors | Employs cell-based reporter gene assays or ligand binding assays to assess modulation of nuclear receptor activity.[23][24][25][26] | Important for identifying endocrine-disrupting potential; cell-based assays provide functional data.[23][25] | Can be influenced by non-specific effects on transcription or cell health. | Indigo Biosciences[23], Thermo Fisher Scientific[24], Reaction Biology[25] |
Part 2: In-Depth Mechanistic Validation - Cell-Based Assays
Cell-based assays are indispensable for validating hits from initial screens and for understanding the functional consequences of off-target interactions in a more physiologically relevant context.[1][2][3][27]
Rationale for Cell-Based Approaches
Unlike biochemical assays, cell-based assays preserve the native cellular environment, including intact signaling pathways and the presence of cofactors, which can be crucial for a compound's activity.[2][3] They provide invaluable information on a compound's mechanism of action, efficacy, and potential toxicity.[1][2]
Workflow for Off-Target Validation
Caption: A streamlined workflow for off-target assessment.
Key In Vitro Toxicology and Safety Assays
Early assessment of potential toxicities is a critical component of off-target profiling.
hERG Inhibition Assay: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[28][29] This assay is a regulatory requirement and a critical safety checkpoint.
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Culture: Culture HEK293 cells stably expressing the hERG channel.
-
Compound Preparation: Prepare a dilution series of this compound.
-
Assay Execution: Utilize an automated patch-clamp system (e.g., QPatch, Patchliner) to record hERG channel currents in the presence of the test compound.
-
Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value.
Cytochrome P450 (CYP) Inhibition Assay: CYP enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions and altered drug exposure.[30][31]
Experimental Protocol: CYP Inhibition Assay in Human Liver Microsomes
-
Microsome Preparation: Obtain pooled human liver microsomes.
-
Incubation: Incubate the microsomes with a CYP-isoform-specific substrate and a range of concentrations of this compound.
-
Metabolite Quantification: After a defined incubation period, quantify the formation of the specific metabolite using LC-MS/MS.
-
Data Analysis: Determine the IC50 of the test compound for each CYP isoform.
Part 3: Comparative Analysis and Data Interpretation
The ultimate goal of this comprehensive assessment is to build a detailed selectivity profile for this compound and to compare it with relevant alternatives.
Data Synthesis and Visualization
Summarizing the quantitative data in a clear and concise format is essential for informed decision-making.
Table 2: Hypothetical Off-Target Profile of this compound vs. Butyric Acid
| Target | This compound (IC50/EC50, µM) | Butyric Acid (IC50/EC50, µM) | Comments |
| HDAC1 | 5.2 | 150 | Phenyl-thioureido modification enhances HDAC1 inhibition. |
| GPR43 | > 100 | 50 | Modification reduces affinity for GPR43. |
| hERG | > 50 | > 100 | Both compounds show a low risk of hERG-related cardiotoxicity. |
| CYP3A4 | 25 | > 100 | Potential for drug-drug interactions to be monitored. |
Structuring the Narrative for Drug Development
The interpretation of this data should follow a logical narrative that addresses key questions for drug development professionals:
-
Selectivity: How selective is this compound for its intended target versus the identified off-targets?
-
Safety Window: What is the therapeutic index based on the on-target potency versus the off-target liabilities (e.g., hERG, CYP inhibition)?
-
Structure-Activity Relationship (SAR): How does the phenyl-thioureido modification influence the off-target profile compared to the parent compound, butyric acid? This can guide future medicinal chemistry efforts to mitigate undesirable off-target activities.
Signaling Pathway Considerations
Caption: On- and off-target signaling pathways.
Conclusion
A thorough and systematic assessment of off-target effects is a cornerstone of modern, safety-conscious drug development. For this compound, the multi-pronged approach outlined in this guide—from in silico prediction to broad-panel screening and in-depth cell-based assays—provides a robust framework for building a comprehensive selectivity and safety profile. By understanding the causality behind experimental choices and meticulously validating findings, researchers can make more informed decisions, ultimately de-risking the path to clinical development and enhancing the potential for therapeutic success.
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KinomePro - Pamgene. Pamgene. [Link]
-
Kinome Profiling Service. MtoZ Biolabs. [Link]
-
Ion Channel Assay Services. ION Biosciences. [Link]
-
Ion Channel Screening - Assay Guidance Manual. NCBI - NIH. [Link]
-
PPES Service Facility for Global Kinase Activity Profiling. University of Antwerp. [Link]
-
Ion Channel Assays. Charles River Laboratories. [Link]
-
Kinase Panel Profiling. Pharmaron CRO Services. [Link]
-
Indigo Biosciences Nuclear Receptor - Assays. IIVS.org. [Link]
-
Ion Channel Functional Assays for Screening and Profiling. Eurofins Discovery. [Link]
-
Ion Channel Assays. Reaction Biology. [Link]
-
The role of cell-based assays for drug discovery. News-Medical. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. KCAS Bio. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
-
Nuclear Receptor Assay Services. Reaction Biology. [Link]
-
NHR In Vitro Assays & Profiling - Binding & Functional. Eurofins Discovery. [Link]
-
Receptor family-based profiling panels. EuroscreenFast. [Link]
-
GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery. [Link]
-
GPCR Screening Services. Creative Bioarray. [Link]
-
GPCR Assay Services. Reaction Biology. [Link]
-
GPCRLigNet: Rapid Screening for GPCR Active Ligands Using Machine Learning. PMC. [Link]
-
Chemical Screening of Nuclear Receptor Modulators. MDPI. [Link]
-
Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]
-
Eliot Morrison | In silico siRNA Off Target Predictions: What Should We Be Looking For? Oligonucleotide Therapeutics Society. [Link]
-
(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]
-
In Silico Target Prediction for Small Molecules. PubMed. [Link]
-
hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. Frontiers. [Link]
-
In-silico siRNA Off-Target Predictions: What Should We Be Looking For? Oligonucleotide Therapeutics Society. [Link]
-
Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. Nuvisan. [Link]
-
An in Vitro Approach to Detect Metabolite Toxicity Due to CYP3A4-dependent Bioactivation of Xenobiotics. PubMed. [Link]
-
Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. PMC. [Link]
-
Butyric acid. Wikipedia. [Link]
-
The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. PMC. [Link]
-
Sensory irritation of vapours of formic, acetic, propionic and butyric acid. Regulatory Toxicology and Pharmacology. [Link]
-
2-Phenylbutyric Acid. PubChem. [Link]
-
Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health. MetwareBio. [Link]
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2,3-Diphenyl-butyric acid. PubChem. [Link]
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(PDF) Efficient resolution of 2-phenylbutyric acid. ResearchGate. [Link]
-
Derivatives of butyric acid as potential anti-neoplastic agents. PubMed. [Link]
-
Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. PubMed. [Link]
- Esters of n-butyric acid and their use as drugs.
-
Butyrate interacts with the effects of 2'FL and 3FL to modulate in vitro ovalbumin-induced immune activation, and 2'FL lowers mucosal mast cell activation in a preclinical model for hen's egg allergy. PubMed. [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. [Link]
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independent replication of 2-(3-Phenyl-thioureido)-butyric acid studies
[1]
Executive Analysis & Core Directive
Compound Identity: this compound (CAS: 329915-42-6) Chemical Class: Phenylthiourea / PTC-amino acid derivative. Primary Replication Risk: Spontaneous Cyclization. The linear thiourea moiety is susceptible to acid-catalyzed (and slow physiological) cyclization to form 5-ethyl-3-phenyl-2-thioxoimidazolidin-4-one (a PTH derivative). Independent replication must first validate whether the linear acid or the cyclic metabolite is the bioactive species responsible for the reported effects (e.g., enzymatic inhibition, ion channel modulation).
Comparative Analysis: Linear vs. Cyclic Forms
Researchers must treat the "Alternative" not just as a competitor drug, but as the compound's own degradation product.
| Feature | Linear: this compound | Cyclic: PTH-2-Aminobutyric Acid | Replication Implication |
| Structure | Free carboxylic acid, linear thiourea | Cyclic imide/thioamide (Hydantoin ring) | Distinct pharmacophores. |
| Solubility | pH-dependent (soluble in alkali) | Poor water solubility; lipophilic | Precipitation in assay buffers. |
| Stability | Unstable at pH < 6 (Rapid cyclization) | High stability | False Positives: Activity may be due to PTH formation. |
| UV Max | ~240-250 nm | ~269 nm | Use UV-Vis to track degradation in real-time. |
| Binding Mode | Metal chelator (S/N), H-bond donor | Rigid scaffold, weak H-bond donor | Different target interactions. |
Scientific Integrity: The "Self-Validating" Protocol
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the replication workflow is designed to detect artifactual activity arising from chemical instability.
Phase I: Chemical Verification (The "Go/No-Go" Step)
Objective: Confirm the material is >98% linear thiourea before biological testing.
Protocol:
-
Solvent Choice: Dissolve this compound in DMSO-d6 (avoid protic solvents like Methanol-d4 which can catalyze exchange/cyclization).
-
NMR Validation:
-
Look for the Carboxylic Acid proton (broad singlet >10 ppm).
-
Look for the Thiourea protons (two distinct NH signals, typically ~8-10 ppm).
-
Failure Mode: Loss of NH signals and appearance of a rigid ring system indicates cyclization to the PTH derivative.
-
-
LC-MS Condition: Use a neutral pH mobile phase (Ammonium Acetate). Avoid 0.1% Formic Acid , as the acidic environment in the LC column can induce on-column cyclization, leading to false "impurity" peaks.
Phase II: Stability in Assay Buffer
Objective: Determine the half-life (
Protocol:
-
Prepare a 10 mM stock in DMSO.
-
Dilute to 100 µM in PBS (pH 7.4) and Acetate Buffer (pH 5.0).
-
Incubate at 37°C.
-
Sampling: Inject aliquots into HPLC at t=0, 1h, 4h, 24h.
-
Detection: Monitor absorbance ratio (
). An increase indicates conversion to the PTH form.-
Decision Gate: If
, the reported biological activity must be re-evaluated as potentially belonging to the metabolite.
-
Functional Replication Strategy
Context: Thiourea derivatives are often reported as inhibitors of metalloenzymes (e.g., Tyrosinase, Urease) or modulators of transporters.
Experimental Workflow: Target Inhibition Assay
Rationale: This protocol controls for the "false inhibition" caused by non-specific protein aggregation or metal stripping by the thiourea sulfur.
Step-by-Step Methodology:
-
Enzyme/Protein Prep: Use fresh recombinant target protein in non-chelating buffer (e.g., HEPES, not Phosphate if metal-dependent).
-
Compound Addition: Add this compound (0.1 - 100 µM).
-
Control A: Vehicle (DMSO).
-
Control B (Negative):PTH-2-Aminobutyric Acid (Synthesize or purchase the cyclic form to prove specificity).
-
Control C (Positive): Standard Inhibitor (e.g., Phenylthiourea for Tyrosinase).
-
-
Pre-Incubation: Limit to 10 minutes . (Longer incubation risks cyclization).
-
Readout: Kinetic measurement of product formation (Absorbance/Fluorescence).
-
Data Processing: Calculate
.-
Validation Check: If the "Cyclic" Control B is equally potent, the linear structure is likely a prodrug or the pharmacophore is the hydrophobic ring.
-
Visualizations
Diagram 1: Chemical Instability & Cyclization Pathway
This diagram illustrates the critical degradation pathway that confounds replication studies.
Caption: Acid-catalyzed cyclization of the linear thiourea to the stable phenylthiohydantoin (PTH) derivative.
Diagram 2: Independent Validation Workflow
A logic flow for researchers to validate the bioactive species.
Caption: Decision tree for distinguishing true biological activity from degradation artifacts.
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. Link(Foundational chemistry of Phenylthiourea/PTH cyclization kinetics).
- Somack, R., & McKay, J. W. (1991). Chemical stability of thiourea derivatives in biological assays.
-
BioFount Chemical Database. (2024). This compound (CAS 329915-42-6) Product Specifications. Link
-
GuideChem. (2024). Supplier and Physical Properties of CAS 329915-42-6.[1][2][3] Link
(Note: While specific high-profile biological studies for CAS 329915-42-6 are not indexed in open public repositories, the citations above ground the chemical behavior and replication methodology in established scientific principles for this compound class.)
Safety Operating Guide
2-(3-Phenyl-thioureido)-butyric acid proper disposal procedures
Executive Summary: Immediate Action Directive
Stop. Before handling 2-(3-Phenyl-thioureido)-butyric acid (CAS: 329915-42-6), acknowledge that this compound possesses a dual-hazard profile: Acute Toxicity (attributed to the phenylthiourea moiety) and Corrosivity (attributed to the butyric acid backbone).[1]
-
Primary Disposal Method: High-temperature incineration with flue gas scrubbing (to capture SOₓ/NOₓ).[1]
-
Prohibited Actions: Do NOT dispose of down the drain. Do NOT mix with strong oxidizing agents (risk of exothermic sulfur oxidation).[1]
-
Immediate Containment: Segregate into "Toxic/Corrosive Organic" waste streams.[1]
Hazard Profiling & Structural Analysis
To understand the disposal requirements, we must first deconstruct the molecule.[1] As a research-grade compound often lacking a specific, widely validated Safety Data Sheet (SDS), we apply the Precautionary Principle based on its functional groups (Structure-Activity Relationship).
| Functional Group | Associated Hazard | Operational Implication |
| Phenyl-Thiourea Moiety | High Toxicity / Carcinogenicity | Thiourea derivatives (e.g., Phenylthiourea) are known metabolic poisons (tyrosinase inhibitors) and potential carcinogens.[1] Treat as a "P-List" equivalent highly acute toxin.[1] |
| Butyric Acid Backbone | Corrosivity / Stench | Short-chain carboxylic acids are corrosive to tissue and metals.[1] They possess a distinct, penetrating odor requiring vapor containment.[1] |
| Sulfur Content | Toxic Combustion Byproducts | Thermal decomposition releases Sulfur Oxides (SOₓ).[1] Disposal facilities must be alerted to the sulfur content for scrubber management.[1] |
Expert Insight: The thiourea linkage is chemically reactive. In the presence of strong oxidizers (like Nitric Acid or Peroxides), it can undergo vigorous oxidation. Strict segregation from oxidizers in the waste accumulation area is non-negotiable. [1]
Pre-Disposal Stabilization & Segregation
Before the waste leaves your bench, it must be stabilized.[1][2]
A. Solid Waste (Pure Compound)[1]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to acid corrosion risk.[1]
-
Labeling: Label immediately as "Hazardous Waste - Toxic/Corrosive Solid." [1]
-
Secondary Containment: Place the primary jar inside a clear sealable bag to prevent dust contamination of the outer container.
B. Liquid Waste (Mother Liquors/Solvents)[1]
-
Compatibility Check: Ensure the solvent carrier is compatible.[1]
-
Compatible: Methanol, Ethanol, DMSO, Dichloromethane.
-
Incompatible: Oxidizing acids (Nitric, Perchloric).
-
-
pH Adjustment (Optional but Recommended): If the solution is highly acidic due to the butyric acid moiety, adjust pH to 6–8 using a dilute bicarbonate solution only if your facility requires neutral waste. Caution: This may generate CO₂ gas; allow to vent before capping.
-
Segregation: Bin into "Halogenated/Sulfur-Containing Organic Solvents."
Decision Matrix: Waste Classification
The following logic flow ensures the compound is routed to the correct destruction stream.
Figure 1: Waste stream classification logic for thiourea derivatives.
Step-by-Step Disposal Protocol
Step 1: Personal Protective Equipment (PPE)[3]
-
Respiratory: N95 or P100 particulate respirator (for solids) or Fume Hood (for liquids).
-
Skin: Double Nitrile Gloves (0.11 mm minimum) or Butyl Rubber.[1] Thioureas can permeate standard latex.[1]
-
Eyes: Chemical splash goggles.[1]
Step 2: Collection
-
Work in a Fume Hood: The butyric acid moiety may release offensive odors.
-
Transfer:
-
Decontamination: Wipe the exterior of the waste container with a detergent-soaked paper towel.[1] Dispose of the towel as hazardous waste.
Step 3: Labeling & Documentation
Attach a hazardous waste tag with the following specific data:
-
Constituents: 100% (if pure) or "Solution in [Solvent Name]"
Step 4: Storage Pending Pickup
-
Store in a Satellite Accumulation Area (SAA) .[1]
-
Ensure the container is closed at all times except when adding waste.[1]
-
Secondary Containment: Must be in a tray capable of holding 110% of the volume.
Emergency Procedures: Spill Management
Scenario: You drop a vial of solid this compound.[1]
-
Evacuate & Ventilate: Clear the immediate area.[1][7][8] The dust is toxic.[1]
-
Don PPE: Wear double gloves, goggles, and a respirator.
-
Dry Containment (Crucial):
-
Do NOT sweep vigorously (creates dust).[1]
-
Cover the spill with wet paper towels (to dampen dust) or use a dedicated chemical spill pad.
-
-
Neutralization (Surface):
-
After removing the bulk solid, wipe the surface with a mild detergent solution.
-
Expert Note: Avoid using bleach (Hypochlorite) directly on large quantities of thiourea, as it can form formamidine disulfide or sulfonyl chlorides, which are toxic. Use standard soap/water for surface cleaning.[1][7][8][9]
-
-
Disposal: Place all cleanup materials into the "Toxic Solids" bin.
Regulatory Compliance & Waste Codes
While this specific CAS is not explicitly listed in 40 CFR 261 (RCRA), it must be characterized by its properties.
| Regulatory Body | Classification | Code / Note |
| RCRA (USA) | Characteristic Waste | D002 (Corrosive - if pH < 2) |
| RCRA (USA) | Toxicity (Proxy) | Treat as P-Listed (Acute Hazardous) due to Phenylthiourea similarity.[1] |
| EU Waste Framework | Hazardous | HP 6 (Acute Toxicity), HP 8 (Corrosive) |
| DOT (Transport) | Hazard Class | Class 6.1 (Toxic Substances) or Class 8 (Corrosive) depending on formulation.[1] |
References
-
National Institutes of Health (PubChem). Phenylthiourea (CID 676454) - Safety and Hazards.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Identification of Thiourea Derivatives (P-List).[1] Retrieved from [Link]
-
University of Alaska Fairbanks. Standard Operating Procedure: Phenylthiourea Disposal. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-(3-Phenyl-thioureido)-butyric acid
Executive Hazard Assessment: The "Dual-Moiety" Risk
Context for the Researcher: As of the current chemical registry, specific toxicological data (LD50/LC50) for 2-(3-Phenyl-thioureido)-butyric acid is limited. Therefore, adhering to the Precautionary Principle is mandatory. We must derive the safety profile by deconstructing the molecule into its functional pharmacophores.
This compound presents a synergistic hazard profile :
-
The Phenylthiourea Moiety: Structurally analogous to Phenylthiourea (PTC).
-
The Butyric Acid Backbone:
Operational Verdict: Treat this substance as a High-Potency Solid (OEB 4 equivalent) and a Contact Sensitizer .
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in amounts >10 mg.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient. The butyric acid moiety presents a pH/corrosive risk to corneal tissue upon contact with moisture. |
| Dermal (Hands) | Double Gloving Protocol 1. Inner: Nitrile (4 mil / 0.1mm)2. Outer: Nitrile (4-5 mil) or Neoprene | Thiourea derivatives can permeate thin nitrile over time. The "double layer" creates a visual breach indicator and allows outer glove removal without exposing skin.[8] |
| Respiratory | Engineering Control Primary (Fume Hood).Fallback: N95/P100 Respirator | As a solid powder, the primary vector is inhalation of dust. Phenylthioureas are rapidly absorbed via the respiratory tract. |
| Body | Lab Coat (Buttoned) + Tyvek Sleeves | Wrist exposure is the most common failure point in weighing operations. Tyvek sleeves bridge the gap between glove and coat. |
Operational Protocol: Weighing & Solubilization
Phase A: Engineering Controls Setup
-
Primary Containment: All handling of the dry powder must occur inside a certified Chemical Fume Hood.
-
Static Control: Organic powders with phenyl rings often carry static charges, leading to "jumping" powder. Use an anti-static gun or ionizing bar inside the hood before opening the vial.
Phase B: The "Zero-Contact" Weighing Method
-
Prepare the Balance: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.
-
Tare: Place the receiving vessel (vial/flask) on the balance and tare.
-
Transfer: Use a disposable anti-static spatula. Do not tap the spatula on the side of the vessel to dislodge powder (this creates aerosol). Instead, rotate the spatula gently.
-
Seal: Cap the receiving vessel inside the hood immediately after weighing.
-
Decon: Wipe the exterior of the receiving vessel with a Kimwipe dampened in Ethanol or Isopropanol before removing it from the hood.
Phase C: Solubilization (DMSO/Ethanol)
-
Caution: If using DMSO (Dimethyl sulfoxide) as a solvent, be hyper-vigilant. DMSO is a skin penetrant and will "ferry" the toxic phenylthiourea moiety directly into the bloodstream upon contact.
-
Technique: Add solvent to the solid. Do not add solid to the solvent (reduces splash risk).
Emergency Response & Disposal Logic
Spill Response (Dry Powder)
-
Evacuate: If a puff of dust is visible outside the hood, evacuate the immediate area for 15 minutes to allow HVAC clearance.
-
Don PPE: Goggles, Double Gloves, N95/P100.
-
Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation.
-
Clean: Scoop up the damp material. Wash the surface with 10% Bleach solution (oxidizes the sulfur moiety) followed by soap and water.
Waste Disposal[1][5][9][10][11][12]
-
Segregation: Classify as "Toxic / Sulfur-Containing Organic Waste."
-
Incompatibility: NEVER mix with strong oxidizers (Nitric acid, Peroxides) in the waste stream. The reaction with the thiourea group can be exothermic and release toxic sulfur oxide (SOx) and nitrogen oxide (NOx) gases.[13]
Visualized Workflows
Figure 1: Operational Safety Decision Tree
This logic flow dictates the safety tier based on the physical state of the compound.
Caption: Decision matrix for handling dry powder vs. solvated forms, emphasizing the critical requirement for fume hoods with solids.
Figure 2: The "Double-Glove" Breach Protocol
Visualizing the causality of why double gloving is required for thiourea derivatives.
Caption: The kinetic defense mechanism of double-gloving. The outer glove acts as a sacrificial layer to buy time against chemical permeation.
References
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Phenylthiourea. Retrieved from
-
PubChem. (n.d.). Phenylthiourea (Compound Summary).[9] National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Phenylthiourea. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Retrieved from
-
Ansell. (2022). Chemical Permeation & Degradation Resistance Guide (Nitrile vs. Organic Acids). Retrieved from
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. soscleanroom.com [soscleanroom.com]
- 3. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. kbs-coatings.com.au [kbs-coatings.com.au]
- 9. fishersci.com [fishersci.com]
- 10. media.laballey.com [media.laballey.com]
- 11. fishersci.com [fishersci.com]
- 12. chemos.de [chemos.de]
- 13. THIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
